molecular formula C13H24N2O2 B1391640 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid CAS No. 1216878-89-5

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Cat. No.: B1391640
CAS No.: 1216878-89-5
M. Wt: 240.34 g/mol
InChI Key: XLGKQQPFLTVXDD-UHFFFAOYSA-N
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Description

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a synthetic, bipiperidine-based organic compound intended for research and development purposes. This molecule features a carboxylic acid functional group attached to one piperidine ring, while the second ring is substituted with two methyl groups, creating a multifunctional scaffold valuable for medicinal chemistry and drug discovery . As a specialized building block, this compound is primarily used in the synthesis of more complex molecules. Its structure is closely related to other bipiperidine carboxylic acids, which are frequently employed in the exploration of new pharmacologically active substances . The presence of both hydrogen bond donor (carboxylic acid) and acceptor (tertiary amine) groups makes it a versatile intermediate for constructing compound libraries aimed at modulating biological targets. Researchers utilize this scaffold in the design of potential ligands for G-protein-coupled receptors (GPCRs) and various enzymes . This product is sold For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

IUPAC Name

1-(1,3-dimethylpiperidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10-9-14(2)6-5-12(10)15-7-3-11(4-8-15)13(16)17/h10-12H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGKQQPFLTVXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous identification and structural characterization of novel chemical entities are fundamental to modern drug discovery and development. This guide provides an in-depth, systematic methodology for the structural elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a complex heterocyclic compound. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework and the causal reasoning behind each experimental choice, ensuring the unambiguous determination of constitution, connectivity, and stereochemistry.

Introduction: The Imperative of Unambiguous Structural Assignment

In the landscape of pharmaceutical development, the precise molecular structure of a candidate compound is its foundational data point. All subsequent investigations into its pharmacological activity, metabolic fate, and safety profile are predicated on the absolute certainty of its atomic arrangement. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives often exhibit significant biological activity.[1][2] The subject of this guide, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, presents a multifaceted analytical challenge due to its multiple stereocenters, conformational flexibility of the piperidine rings, and the presence of both acidic and basic functional groups.

This guide will walk through a systematic, multi-technique approach to deduce the structure of this molecule, assuming it is a newly synthesized entity. We will demonstrate how a logical progression of experiments, each building upon the insights of the last, leads to a comprehensive and validated structural assignment.

Initial Characterization and Hypothesis Generation

The first step in the analysis of an unknown compound is to gather fundamental data that allows for the generation of a preliminary structural hypothesis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of precision. This is the cornerstone of structural elucidation.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Analysis: The sample is infused into the ESI source in positive ion mode. The high-resolution mass spectrum is acquired over a relevant m/z range.

Data Interpretation: The HRMS analysis yields a protonated molecule [M+H]⁺. This data is used to calculate the molecular formula.

ParameterObserved Value
[M+H]⁺ (m/z) 241.2016
Calculated Mass 240.1938
Molecular Formula C₁₃H₂₄N₂O₂

The molecular formula, C₁₃H₂₄N₂O₂, is consistent with the proposed structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. The presence of two nitrogen atoms supports the bipiperidine core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint."

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The presence of both a carboxylic acid and tertiary amine groups suggests that the compound may exist as a zwitterion in the solid state.[3] The FT-IR spectrum would be expected to show characteristic absorptions for both the carboxylate and the ammonium-like functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500 BroadO-H stretch of carboxylic acid (and N⁺-H if protonated)
~2950-2850 StrongC-H stretching (aliphatic)
~1710 StrongC=O stretch of the carboxylic acid
~1630 MediumAsymmetric COO⁻ stretch (zwitterionic form)
~1380 MediumSymmetric COO⁻ stretch (zwitterionic form)
~1320-1210 MediumC-O stretch of the carboxylic acid[4]
~1100 MediumC-N stretch

The broad absorption in the O-H stretching region is characteristic of hydrogen-bonded carboxylic acids.[2][4] The presence of both a C=O stretch and carboxylate (COO⁻) stretches suggests an equilibrium between the neutral and zwitterionic forms in the solid state, or the predominance of the zwitterionic form.

Elucidating the Carbon Skeleton and Connectivity: A Multinuclear NMR Approach

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.[4][5]

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

Experimental Protocol:

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or MeOD, to a concentration of ~5-10 mg/mL.

  • Analysis: Standard ¹H and ¹³C{¹H} spectra are acquired.

Hypothetical ¹H and ¹³C NMR Data:

¹H δ (ppm)MultiplicityIntegrationAssignment (Proposed)¹³C δ (ppm)Assignment (Proposed)
3.6-2.5m11HPiperidine ring protons180.2C4 (COOH)
2.85s3HN'-CH₃60.1C2', C6'
2.3m1HH355.4C2, C6
1.8-1.2m6HPiperidine ring protons45.3N'-CH₃
0.95d3HC3-CH₃42.1C4'
38.5C3
35.2C4
28.7C3', C5'
25.1C5
15.8C3-CH₃

Initial Interpretation:

  • The ¹H NMR spectrum shows a complex multiplet region for the piperidine protons, as expected. Two distinct singlets/doublets corresponding to the two methyl groups are anticipated.

  • The ¹³C NMR spectrum is expected to show 10 distinct signals, accounting for the 13 carbons due to symmetry in the N'-methylpiperidine ring (C2'/C6' and C3'/C5' being equivalent). The downfield signal at ~180 ppm is characteristic of a carboxylic acid carbon.

2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are crucial for unambiguously establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting different spin systems.

Experimental Protocol:

  • Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample used for 1D NMR.

Data Interpretation and Structure Assembly: The following workflow illustrates how the data from these experiments would be integrated:

structure_elucidation_workflow cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_fragments Structural Fragments cluster_final Final Structure H_NMR ¹H NMR (Proton Signals) HSQC HSQC H_NMR->HSQC COSY COSY H_NMR->COSY HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Frag1 Fragment A: Substituted Piperidine HSQC->Frag1 Frag2 Fragment B: N-Methyl Piperidine HSQC->Frag2 COSY->Frag1 Identifies spin systems Final_Structure 1',3'-Dimethyl-1,4'- bipiperidine-4-carboxylic acid HMBC->Final_Structure Links Fragments A and B Frag1->HMBC Connects to COOH & CH₃ Frag2->HMBC Connects to N'-CH₃

Caption: Workflow for integrating 2D NMR data.

Key HMBC Correlations for Structure Confirmation:

The HMBC spectrum is the final piece of the puzzle, connecting the isolated spin systems.

hmbc_correlations cluster_structure Key Structural Features cluster_protons Correlating Protons COOH C4-COOH (~180 ppm) C3_CH3 C3-CH₃ (~16 ppm) N_CH3 N'-CH₃ (~45 ppm) C4_prime C4' (~42 ppm) H3 H3 H3->COOH ³J H3->C4_prime ³J (Key Link) H_C3_CH3 H of C3-CH₃ C3 H_C3_CH3->C3 ²J C4 H_C3_CH3->C4 ³J H_N_CH3 H of N'-CH₃ C2_prime H_N_CH3->C2_prime ²J H2_prime H2'/H6' H2_prime->C4_prime ³J

Caption: Critical HMBC correlations for structural assignment.

A crucial HMBC correlation would be from the proton at C3 (H3) to the carbon at C4' of the second piperidine ring, confirming the 1,4'-linkage. Additionally, correlations from the methyl protons to their attached carbons and adjacent carbons would confirm their positions at C3 and N-1'.

Stereochemical Determination

With the connectivity established, the final step is to determine the relative stereochemistry of the substituents on the first piperidine ring (the C3-methyl and the C4-bipiperidine linkage).

Rationale: The coupling constants (J-values) between protons in the ¹H NMR spectrum and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial relationships between atoms.

Experimental Protocol (NOESY/ROESY):

  • A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is performed on the same sample.

Data Interpretation:

  • Coupling Constants: The magnitude of the coupling constant between H3 and H4 can indicate their relative orientation (axial-axial, axial-equatorial, or equatorial-equatorial). A large coupling constant (e.g., > 8 Hz) would suggest a trans-diaxial relationship.

  • NOE Correlations: An NOE correlation between the C3-methyl protons and H4 would suggest they are on the same face of the ring (cis). The absence of this correlation, coupled with an NOE between the C3-methyl protons and the axial proton at C2, would suggest a trans relationship.

Based on synthetic accessibility, a trans configuration of the C3-methyl and the C4-bipiperidine group is often favored. This would be confirmed by a large axial-axial coupling between H3 and H4 and NOE correlations consistent with this arrangement.

Conclusion

The structural elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, FT-IR identifies the key functional groups, and a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) unambiguously determines the atomic connectivity. Finally, NOESY/ROESY experiments and the analysis of proton coupling constants establish the relative stereochemistry. This self-validating workflow ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing a compound in the drug development pipeline.

References

  • Piperidine in Medicinal Chemistry: "The medicinal chemistry of piperidine-containing compounds." Journal of Medicinal Chemistry.
  • Zwitterionic Amino Acids: "Vibrational Spectra of Zwitterionic Amino Acids." Journal of Physical Chemistry A.
  • 2D NMR for Structure Elucidation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Mass Spectrometry of Heterocycles: "Electrospray Ionization Mass Spectrometry of Piperidine Alkaloids." Journal of the American Society for Mass Spectrometry.
  • Conformational Analysis of Piperidines: Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Piperidine Derivatives in Pharmaceuticals: A review on the pharmacological significance of piperidine and its derivatives. International Journal of Novel Research and Development. [Link][1]

  • FT-IR of Carboxylic Acids: "IR Spectroscopy Tutorial: Carboxylic Acids." University of Calgary. [Link][4]

  • NMR of Heterocyclic Compounds: "Advanced NMR techniques for structural characterization of heterocyclic structures." University of Aveiro. [Link]

  • Mass Spectrometry of Piperidine Derivatives: "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." ResearchGate. [Link][6]

  • Conformational Analysis of Piperidines via NMR: "Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations." Indian Academy of Sciences. [Link][7]

  • Biological Activity of Piperidine Derivatives: "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." PubMed Central. [Link][2]

  • 2D NMR Spectroscopy Applications: "Structure Elucidation by NMR." ETH Zurich. [Link][5]

Sources

Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS No. 1216878-89-5)[1]. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. We will explore a robust and efficient synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. The core of the synthesis involves a multicomponent Strecker reaction to construct the pivotal α-aminonitrile intermediate, followed by a straightforward hydrolysis to yield the final carboxylic acid. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic explanations, and justifications for experimental choices to ensure reproducibility and understanding.

Introduction and Strategic Overview

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a complex heterocyclic scaffold featuring two distinct piperidine rings linked by a C-N bond. The presence of multiple chiral centers and functional groups makes it an intriguing building block for the development of novel therapeutic agents. The strategic challenge in its synthesis lies in the controlled and efficient formation of the bond between the C4 carbon of one piperidine ring and the N1 nitrogen of the second.

This guide outlines a synthetic approach centered on the Strecker amino acid synthesis, a classic yet powerful method for preparing α-amino acids and their derivatives.[2][3] This one-pot, three-component reaction is highly convergent, combining a ketone, an amine, and a cyanide source to rapidly build molecular complexity.

Retrosynthetic Analysis

The retrosynthetic strategy for the target molecule is outlined below. The primary disconnection is at the C4-N1' bond of the bipiperidine core, which logically points to a Strecker synthesis or a related reductive amination pathway. The carboxylic acid can be derived from the hydrolysis of a nitrile, a common and reliable transformation. This leads back to three key starting materials: 1,3-Dimethyl-4-piperidone, 1-Methyl-4-aminopiperidine, and a cyanide source.

G Target 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Nitrile 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile Target->Nitrile Hydrolysis Ketone 1,3-Dimethyl-4-piperidone Nitrile->Ketone Strecker Synthesis Amine 1-Methyl-4-aminopiperidine Nitrile->Amine Strecker Synthesis Cyanide Cyanide Source (e.g., KCN, TMSCN) Nitrile->Cyanide Strecker Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediates

The success of the overall synthesis hinges on the availability and purity of the key piperidone and aminopiperidine starting materials.

Preparation of 1,3-Dimethyl-4-piperidone

1,3-Dimethyl-4-piperidone (CAS No. 4629-80-5) is a crucial ketone component for the core reaction.[4] While commercially available, its synthesis from simpler precursors is well-documented. One established route involves the cyclization of intermediates derived from methylamine and appropriate dicarbonyl precursors.

G cluster_0 Synthesis of 1,3-Dimethyl-4-piperidone Reactants Acetonedicarboxylic Acid Ester + Methylamine + Formaldehyde Product 1,3-Dimethyl-4-piperidone Reactants->Product Mannich Reaction & Decarboxylation

Caption: Overview of 1,3-Dimethyl-4-piperidone synthesis.

Preparation of 1-Methyl-4-aminopiperidine

1-Methyl-4-aminopiperidine (CAS No. 41838-46-4) serves as the amine component.[5] It is efficiently synthesized via reductive amination of 1-methyl-4-piperidone. This precursor ketone is readily prepared through methods such as the double Michael addition of methylamine to ethyl acrylate, followed by Dieckmann cyclization and decarboxylation.[6][7]

Experimental Protocol: Reductive Amination for 1-Methyl-4-aminopiperidine [8]

  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in methanol (MeOH), add ammonium formate (4.0 eq).

  • Catalyst Addition: Carefully add 20% Palladium on Carbon (Pd/C) to the mixture.

    • Rationale: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of the imine intermediate formed in situ. Ammonium formate serves as a convenient and safe source of both ammonia and hydrogen.

  • Reaction Conditions: Heat the reaction mixture to 60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation or column chromatography to yield pure 1-methyl-4-aminopiperidine.

Core Synthesis: Strecker Reaction

The central step of this synthesis is the three-component Strecker reaction to form the α-aminonitrile, 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile.

Mechanism and Rationale

The reaction proceeds through two key stages:

  • Iminium Ion Formation: 1,3-Dimethyl-4-piperidone reacts with 1-methyl-4-aminopiperidine to form an iminium ion intermediate. This step is often reversible and can be promoted by mild acid.[9]

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the α-aminonitrile product.[3]

G Ketone 1,3-Dimethyl-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H₂O Amine 1-Methyl-4-aminopiperidine Amine->Iminium Product α-Aminonitrile Product Iminium->Product Cyanide CN⁻ Cyanide->Product Nucleophilic Attack

Caption: Mechanism of the Strecker reaction.

Experimental Protocol: Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile
  • Reaction Setup: In a round-bottom flask, combine 1,3-Dimethyl-4-piperidone (1.0 eq) and 1-Methyl-4-aminopiperidine (1.0 eq) in a suitable solvent such as methanol or water.[10]

  • Cyanide Addition: Add a solution of potassium cyanide (KCN) (1.1 eq) in water dropwise to the stirring mixture at room temperature.

    • CAUTION: Potassium cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions can release toxic hydrogen cyanide (HCN) gas.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, add diethyl ether or ethyl acetate to the mixture. Filter the solution and wash the organic layer sequentially with brine and water.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the pure aminonitrile.

Final Step: Hydrolysis of the Nitrile

The final step is the conversion of the nitrile functional group into the target carboxylic acid. This is typically achieved through acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol:
  • Reaction Setup: Dissolve the purified 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water (e.g., 6M HCl).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 8-16 hours. The hydrolysis of the nitrile to the carboxylic acid, via an intermediate amide, is driven by the high temperature and acidic conditions.

  • Isolation: After cooling to room temperature, the pH of the solution is carefully adjusted to the isoelectric point of the amino acid (typically pH 4-6) using a base like sodium hydroxide (NaOH). This will cause the zwitterionic product to precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or acetone to remove residual impurities. Dry the product under vacuum to obtain the final 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Data Summary

The following table summarizes the key properties of the principal compounds in the synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Role
1,3-Dimethyl-4-piperidoneC₇H₁₃NO127.18Ketone Precursor
1-Methyl-4-aminopiperidineC₆H₁₄N₂114.19Amine Precursor
1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrileC₁₃H₂₃N₃221.34Nitrile Intermediate
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid C₁₃H₂₄N₂O₂ 240.34 Final Product

Conclusion

This guide has detailed a logical and efficient synthetic route for the preparation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. By leveraging a convergent Strecker reaction, this complex heterocyclic molecule can be assembled from readily accessible piperidine-based precursors. The protocols and mechanistic insights provided herein are designed to be a valuable resource for scientists engaged in synthetic and medicinal chemistry, enabling the reliable production of this compound for further research and development.

References

  • 1-Methyl-4-piperidone . Wikipedia. Available from: [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers . The Royal Society of Chemistry. Available from: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents (CN108017573B).
  • Strecker Synthesis . Organic Chemistry Portal. Available from: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction . National Center for Biotechnology Information (PMC). Available from: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction . ResearchGate. Available from: [Link]

  • Strecker Synthesis . NROChemistry. Available from: [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE . Organic Syntheses. Available from: [Link]

  • 1,3-DIMETHYLPIPERIDONE-4 . The Journal of Organic Chemistry. Available from: [Link]

  • Strecker amino acid synthesis . Wikipedia. Available from: [Link]

  • Piperidine Synthesis . Defense Technical Information Center (DTIC). Available from: [Link]

  • File:1,3-Dimethyl-4-Piperidone synthesis.svg . Wikimedia Commons. Available from: [Link]

  • Synthesis of N-Substituted piperidines from piperidone . ResearchGate. Available from: [Link]

  • 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid . Amerigo Scientific. Available from: [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives . ResearchGate. Available from: [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents (CN102775343A).
  • 1',3'-Dimethyl-[1,4'-bipiperidine]-4-carboxylic acid . Crysdot LLC. Available from: [Link]

  • Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l . ResearchGate. Available from: [Link]

Sources

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, propose a detailed, mechanistically-grounded synthetic pathway, and discuss its potential applications as a versatile building block for novel therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage complex scaffolds in their research programs.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. The 1,4'-bipiperidine motif extends this utility, offering a larger, more complex framework that can span greater distances within a receptor binding pocket.

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (Figure 1) is a particularly noteworthy derivative. It incorporates several key features:

  • A Bipiperidine Core: Providing a rigid and defined spatial arrangement.

  • A Carboxylic Acid Functional Group: This serves as a crucial synthetic "handle," enabling facile derivatization through amide bond formation, esterification, or other coupling reactions common in pharmaceutical development.[1]

  • Two Stereocenters: The methyl groups at the 1' and 3' positions introduce chirality, allowing for the synthesis of specific stereoisomers to probe structure-activity relationships (SAR) with high precision.

This guide aims to serve as a foundational resource for scientists, detailing the essential knowledge required to synthesize, characterize, and strategically deploy this compound in research and development.

Physicochemical and Structural Properties

The fundamental properties of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid are summarized in Table 1. These data are critical for experimental design, including reaction stoichiometry calculations, analytical characterization, and formulation.

PropertyValueReference
Molecular Weight 240.346 g/mol [2]
Molecular Formula C₁₃H₂₄N₂O₂[2]
CAS Number 1216878-89-5[2]
Canonical SMILES CN1CC(C)C(N2CCC(CC2)C(=O)O)C1
Purity (Typical) ≥95%[2]
Molecular Structure Diagram

The structural representation below (Figure 1) illustrates the connectivity of the atoms and the key functional groups.

Caption: Molecular structure of the target compound.

Synthesis and Mechanistic Considerations

While this specific molecule is a niche research chemical, its synthesis can be logically designed based on established organo-synthetic methodologies for substituted piperidines.[1][3] The proposed workflow (Figure 2) is designed to be robust and relies on well-understood, high-yielding reactions.

Proposed Synthetic Workflow

The synthesis is best approached via a convergent strategy, preparing the two piperidine rings separately before coupling them. A key transformation is reductive amination, a reliable method for forming C-N bonds.

Caption: A convergent synthetic route to the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure derived from standard practices in piperidine synthesis.[3]

Step 1: Reductive Amination to Form the Bipiperidine Core

  • Rationale: This step couples the two piperidine fragments. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminium ions, and does not reduce the ester group.

  • Procedure:

    • To a stirred solution of piperidine-4-carboxylic acid ethyl ester (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-methyl-3-methyl-piperidine-4-one (1.1 eq).

    • Add acetic acid (1.5 eq) to the mixture to catalyze iminium ion formation.

    • Stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, controlling any exotherm with an ice bath.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the ester intermediate.

Step 2: Saponification to the Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is a standard reagent for this transformation, which is typically clean and high-yielding.

  • Procedure:

    • Dissolve the purified ester from Step 1 in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH ~5-6 with 1N HCl. The product may precipitate out of solution.

    • Extract the product with dichloromethane or a suitable organic solvent multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following methods are standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of all 24 protons, with distinct signals for the N-methyl and C-methyl groups, as well as the complex aliphatic protons of the two piperidine rings. ¹³C NMR will show 13 distinct carbon signals, including the characteristic carbonyl signal of the carboxylic acid (~175 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₁₃H₂₅N₂O₂⁺).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, which is typically expected to be >95% for use in biological assays.[2]

Applications in Drug Discovery and Development

This molecule is not an end-product therapeutic but rather a sophisticated starting material. Its value lies in its utility as a scaffold for building more complex molecules.[4]

The carboxylic acid is the primary point for derivatization, allowing for its incorporation into larger structures via amide bond coupling. This is a cornerstone reaction in medicinal chemistry, used to link molecular fragments.

Figure 3. Role as a Versatile Scaffold Core 1',3'-Dimethyl-1,4'-bipiperidine -4-carboxylic acid Coupling Amide Coupling (e.g., HATU, EDC) Core->Coupling Product Novel Chemical Entity (NCE) (e.g., Enzyme Inhibitor, Receptor Antagonist) Coupling->Product Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling

Caption: Use of the title compound as an intermediate scaffold.

Potential therapeutic areas where such a scaffold could be employed include:

  • GPCR Antagonists: The rigid bipiperidine structure is well-suited to interact with G-protein coupled receptors.

  • Enzyme Inhibitors: The scaffold can position functional groups to interact with the active site of enzymes like kinases or proteases.

  • CNS-Targeted Agents: Piperidine-containing molecules frequently exhibit central nervous system activity.

The presence of stereocenters is a critical feature. By synthesizing and testing individual stereoisomers, researchers can develop highly potent and selective drugs while minimizing off-target effects associated with other isomers.

Conclusion

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a valuable and complex chemical building block. Its defined three-dimensional structure, chiral centers, and synthetically versatile carboxylic acid group make it an attractive scaffold for the development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and utilize this compound in their drug discovery programs, enabling the exploration of new chemical space and the development of next-generation medicines.

References

  • 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. Amerigo Scientific. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • 1,4'-Bipiperidine-1'-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine.
  • 1',3'-Dimethyl-[1,4'-bipiperidine]-4-carboxylic acid. Crysdot LLC. [Link]

  • 1,4'-Bipiperidine-1'-carboxylic Acid Ester. Pipzine Chemicals. [Link]

  • [1,4']bipiperidinyl-4'-carboxylic acid dimethylamide hydrochloride. ChemBK. [Link]

  • Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ResearchGate. [Link]

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An In-Depth Technical Guide to 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of heterocyclic chemistry continually presents novel molecular scaffolds with the potential for significant impact in medicinal chemistry and drug development. Among these, the bipiperidine core represents a versatile framework, offering a three-dimensional architecture that is well-suited for interaction with biological targets. This guide focuses on a specific, substituted bipiperidine derivative: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid . As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that delves into the nomenclature, physicochemical properties, plausible synthetic routes, and potential applications of this compound, grounded in established chemical principles and supported by relevant literature. This document is designed to be a practical and insightful tool for researchers actively engaged in the exploration of novel chemical entities.

Molecular Identification and Physicochemical Properties

IUPAC Nomenclature Deconstructed

The systematic name, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid , precisely defines the molecule's intricate structure. Let's dissect this name according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to understand the connectivity of its atoms.[1][2]

  • Bipiperidine : This is the parent structure, indicating two piperidine rings are joined together.

  • 1,4'- : This prefix specifies the point of attachment between the two piperidine rings. The nitrogen atom of the first piperidine ring (position 1) is connected to the carbon atom at position 4 of the second piperidine ring (denoted with a prime, 4').

  • -4-carboxylic acid : This suffix indicates that a carboxyl group (-COOH) is attached to the 4th position of the first piperidine ring (the unprimed ring).

  • 1',3'-Dimethyl : This part of the name describes the two methyl (-CH3) substituents. One is located on the nitrogen atom of the second piperidine ring (position 1'), and the other is on the carbon atom at the 3rd position of the same ring (position 3').

The following diagram illustrates the numbering and connectivity of the atoms in the molecule.

Caption: IUPAC numbering of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Key Physicochemical Data

A summary of the essential physicochemical properties of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is provided in the table below. This data is critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
CAS Number 1216878-89-5[3]
Molecular Formula C13H24N2O2[3]
Molecular Weight 240.34 g/mol [3]
Purity Typically >95% (commercial)[3]
MDL Number MFCD11100083[3]

Plausible Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the C4-N1' bond of the bipiperidine system. This disconnection reveals two key synthons: a piperidine-4-carboxylic acid derivative and a 1,3-dimethylpiperidin-4-one.

Retrosynthesis cluster_SM Key Synthons Target 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid ReductiveAmination Reductive Amination Target->ReductiveAmination Piperidine Piperidine-4-carboxylic acid derivative ReductiveAmination->Piperidine Piperidinone 1,3-Dimethylpiperidin-4-one ReductiveAmination->Piperidinone StartingMaterials Starting Materials

Caption: Retrosynthetic analysis via reductive amination.

Proposed Synthetic Protocol

The forward synthesis would, therefore, involve the reductive amination of a suitable piperidine-4-carboxylic acid ester with 1,3-dimethylpiperidin-4-one, followed by ester hydrolysis.

Step 1: Reductive Amination

The reaction between ethyl piperidine-4-carboxylate and 1,3-dimethylpiperidin-4-one in the presence of a reducing agent, such as sodium triacetoxyborohydride, would form the bipiperidine ester.

Experimental Protocol:

  • To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) and 1,3-dimethylpiperidin-4-one (1.1 eq) in anhydrous dichloromethane (DCM) at room temperature, add acetic acid (1.1 eq).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1',3'-dimethyl-1,4'-bipiperidine-4-carboxylate.

Step 2: Ester Hydrolysis

The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide.

Experimental Protocol:

  • Dissolve the purified ethyl 1',3'-dimethyl-1,4'-bipiperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 5-6 with 1M hydrochloric acid.

  • The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the collected solid or the organic extracts to yield 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

SynthesisWorkflow Start1 Ethyl piperidine-4-carboxylate Step1 Reductive Amination (NaBH(OAc)3, AcOH, DCM) Start1->Step1 Start2 1,3-Dimethylpiperidin-4-one Start2->Step1 Intermediate Ethyl 1',3'-dimethyl-1,4'-bipiperidine-4-carboxylate Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Step2->Product

Caption: Proposed two-step synthesis workflow.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is not prominently featured in public domain literature, the structural motifs present in the molecule suggest several areas of potential therapeutic relevance.

Scaffold for CNS-Active Agents

The piperidine ring is a well-known privileged scaffold in the design of central nervous system (CNS) active drugs. The lipophilicity and three-dimensional nature of the bipiperidine core could facilitate crossing the blood-brain barrier. The presence of two basic nitrogen atoms allows for potential interactions with various CNS receptors and transporters.

Modulators of Chemokine Receptors

Bipiperidinyl carboxylic acid amides have been identified as potent and selective antagonists of the CCR4 receptor, which is implicated in asthma, allergy, diabetes, and cancer.[5] The carboxylic acid moiety of the title compound could serve as a handle for the synthesis of a library of amides for screening against CCR4 and other chemokine receptors.

Bioisosteric Replacement of Carboxylic Acids

In drug design, carboxylic acids can sometimes lead to poor pharmacokinetic properties.[6][7] 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid can serve as a starting material for the synthesis of various bioisosteres of the carboxylic acid group, such as tetrazoles or hydroxamic acids, to improve the drug-like properties of a lead compound.

Conclusion and Future Directions

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a complex heterocyclic molecule with a well-defined structure. While its specific applications are yet to be extensively documented in peer-reviewed literature, its structural features make it an intriguing building block for medicinal chemistry and drug discovery. The plausible synthetic route outlined in this guide, based on the robust reductive amination reaction, provides a clear pathway for its preparation in a laboratory setting.

Future research efforts could focus on the following areas:

  • Execution and Optimization of the Proposed Synthesis : Laboratory validation of the proposed synthetic route and optimization of reaction conditions to maximize yield and purity.

  • Biological Screening : Systematic screening of the compound and its derivatives against a panel of biological targets, particularly CNS receptors and chemokine receptors, to identify potential therapeutic applications.

  • Stereoselective Synthesis : Development of stereoselective synthetic methods to access individual stereoisomers of the molecule, as biological activity is often stereospecific.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. It is through such detailed investigation of novel chemical entities that the field of drug discovery continues to advance.

References

  • Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(15), 2788. [Link]

  • Wang, Y., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 83(15), 8314-8323. [Link]

  • Amerigo Scientific. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this? r/chemhelp. [Link]

  • Tale, R. H., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11738-11804. [Link]

  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Link]

  • ResearchGate. (2024, September 13). (PDF) Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023, December 29). IUPAC nomenclature of organic chemistry. [Link]

  • Google Patents. (2015, February 19).
  • Google Patents. (2015, May 12). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • ResearchGate. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(10), 834. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • PubMed. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 18(14), 1836-1853. [Link]

  • Google Patents. (2000, May 11).
  • Kuhn, C. F., et al. (2007). Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists. Chemical Biology & Drug Design, 70(3), 268-272. [Link]

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A Technical Guide to the Spectral Characterization of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a molecule featuring a complex heterocyclic framework, presents a compelling case for the application of advanced analytical techniques. This guide provides an in-depth exploration of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unambiguous identification and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data, offering insights into the experimental rationale and the interpretation of spectral features, thereby ensuring scientific integrity and fostering a deeper understanding of the molecule's structural nuances.

The molecular structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, with its two interconnected piperidine rings, a carboxylic acid moiety, and two methyl groups, gives rise to a unique spectral signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and providing a foundational dataset for further pharmacological and metabolic studies.

Molecular Structure and Isomerism

Before delving into the spectral analysis, it is crucial to consider the stereochemical complexity of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. The presence of chiral centers at the C3' and C4 positions of the piperidine rings implies the potential for multiple stereoisomers. The spectral data presented and interpreted in this guide will be for a specific, though hypothetical, diastereomer. It is imperative for the practicing scientist to recognize that the exact spectral values may vary between different stereoisomers.

Caption: Molecular structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is expected to be complex due to the number of non-equivalent protons and potential for complex spin-spin coupling. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the carboxylic acid group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet and significantly downfield.
~3.0 - 3.4m4HH-2', H-6' (axial & equatorial)Protons adjacent to the nitrogen atom (N1') are deshielded.
~2.8 - 3.2m4HH-2, H-6 (axial & equatorial)Protons adjacent to the nitrogen atom (N1) are deshielded.
~2.5 - 2.8m1HH-4The methine proton at C4 is coupled to the adjacent methylene protons.
~2.3 - 2.6m1HH-3'The methine proton at C3' is coupled to adjacent protons and deshielded by the N-methyl group.
~2.29s3HN1'-CH₃The methyl protons on the nitrogen are a singlet and in a typical range for N-methyl groups.
~2.25s3HN1-CH₃The methyl protons on the nitrogen are a singlet.
~1.5 - 2.1m8HH-3, H-5, H-5' (axial & equatorial)These are the remaining methylene protons of the piperidine rings.
~0.9d3HC3'-CH₃The methyl group at C3' would be a doublet due to coupling with the H-3' proton.

Note: The chemical shifts and multiplicities are predictive and can be influenced by solvent, temperature, and the specific stereoisomer.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electron-withdrawing groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~175-180COOHThe carbonyl carbon of the carboxylic acid is significantly downfield.[1]
~60-65C-4'The carbon atom linking the two piperidine rings is deshielded by two nitrogen atoms.
~55-60C-2', C-6'Carbons adjacent to the N1' atom.
~52-57C-2, C-6Carbons adjacent to the N1 atom.
~45-50N1'-CH₃The N-methyl carbon.
~42-47N1-CH₃The N-methyl carbon.
~40-45C-4The substituted carbon of the second piperidine ring.
~35-40C-3'The substituted carbon of the first piperidine ring.
~25-35C-3, C-5, C-5'The remaining methylene carbons of the piperidine rings.
~15-20C3'-CH₃The methyl carbon at the C3' position.
Experimental Protocol for NMR Data Acquisition

A standardized and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical as it can influence chemical shifts.[3] Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use an appropriate relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[4]

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Sample Prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) Instrument Setup Instrument Setup (Lock, Shim, Tune & Match) Sample Prep->Instrument Setup 1H Acquisition ¹H NMR Acquisition (90° pulse, appropriate SW, D1, and scans) Instrument Setup->1H Acquisition 13C Acquisition ¹³C NMR Acquisition (Proton decoupled, appropriate SW and scans) 1H Acquisition->13C Acquisition Data Processing Data Processing (FT, Phasing, Referencing, Integration, Peak Picking) 13C Acquisition->Data Processing Spectral Analysis Spectral Analysis & Interpretation Data Processing->Spectral Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
2940-2850StrongC-H stretchAliphatic (Piperidine rings and methyl groups)
~1710StrongC=O stretchCarboxylic Acid (dimer)[5][6]
1470-1450MediumC-H bend (scissoring)CH₂
1320-1210StrongC-O stretchCarboxylic Acid
1250-1000Medium-StrongC-N stretchTertiary Amine
~920Broad, MediumO-H bend (out-of-plane)Carboxylic Acid (dimer)

The most characteristic feature in the IR spectrum of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[5][7] The strong carbonyl absorption around 1710 cm⁻¹ is also a key diagnostic peak. The presence of the piperidine rings and methyl groups will be confirmed by the strong aliphatic C-H stretching bands.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[8][9]

  • Instrument and Accessory Preparation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid onto the center of the ATR crystal.

    • Apply firm and even pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Perform baseline correction if necessary.

    • Label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectrum (Electron Ionization)

  • Molecular Ion (M⁺): m/z 254. The molecular formula is C₁₄H₂₆N₂O₂. The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.

  • Major Fragment Ions: The fragmentation of piperidine derivatives under EI-MS is often initiated by the ionization of a nitrogen atom, leading to alpha-cleavage.[10][11]

m/zProposed FragmentRationale
239[M - CH₃]⁺Loss of a methyl group.
209[M - COOH]⁺Loss of the carboxylic acid group as a radical.
126[C₇H₁₄N]⁺Alpha-cleavage of the bond between the two piperidine rings.
98[C₅H₁₀N-CH₃]⁺A common fragment from N-methylpiperidine.
84[C₅H₁₀N]⁺A fragment corresponding to a piperidine ring.
58[CH₂=N(CH₃)₂]⁺A common fragment from N-methylated amines.
44[CH₂=NHCH₃]⁺A characteristic fragment from N-methylpiperidine.

The relative abundances of these fragments will depend on their stability. The base peak is likely to be one of the stable iminium ions formed through alpha-cleavage.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.[12]

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with spectral databases if available.

Sample Intro Sample Introduction & Volatilization Ionization Electron Ionization (70 eV) Sample Intro->Ionization Acceleration Ion Acceleration Ionization->Acceleration Mass Analysis Mass Analysis (m/z separation) Acceleration->Mass Analysis Detection Ion Detection Mass Analysis->Detection Spectrum Gen Mass Spectrum Generation Detection->Spectrum Gen

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid through NMR, IR, and MS provides a robust and multi-faceted approach to its structural characterization. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data and the detailed experimental protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds. By adhering to rigorous experimental procedures and a thorough understanding of spectral interpretation, researchers can ensure the identity and purity of their compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

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An In-Depth Technical Guide to the Solubility of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS No. 1216878-89-5; Molecular Formula: C₁₃H₂₄N₂O₂; Molecular Weight: 240.346 g/mol ).[1] In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational principles of organic and medicinal chemistry to predict its solubility behavior across a range of common organic solvents. Furthermore, this guide delivers field-proven, step-by-step experimental protocols for the accurate determination of its thermodynamic solubility, empowering researchers, scientists, and drug development professionals with the essential tools for its practical application.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guide.[2] An analysis of the structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid reveals key functional groups that dictate its solubility profile.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as a strong hydrogen bond donor and acceptor.

  • Tertiary Amines (Two Piperidine Nitrogens): These groups are basic and can act as hydrogen bond acceptors.

  • Bipiperidine Core: This saturated heterocyclic system provides a significant nonpolar, hydrocarbon-like backbone.

The Zwitterionic Nature

A crucial characteristic of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is its amphiprotic nature, containing both an acidic group (-COOH) and basic groups (tertiary amines). This structure allows it to exist as a zwitterion, or inner salt, where the carboxylic proton is transferred to one of the basic nitrogen atoms.[3][4] This typically occurs in the solid state and in polar solvents.[4][5] The presence of this zwitterionic form, with its separated positive and negative charges, significantly increases the molecule's polarity and its affinity for polar solvents.[3][6] Like amino acids, its net charge is pH-dependent; it will be cationic in acidic solutions, zwitterionic/neutral around its isoelectric point, and anionic in basic solutions.[5]

Predicted Solubility in Organic Solvent Classes

Based on the structural analysis, the following solubility profile is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh These solvents can engage in strong hydrogen bonding with both the carboxylate and the protonated amine of the zwitterionic form. The high polarity of the solvent effectively solvates the charged species.[3][6]
Polar Aprotic DMSO, Acetonitrile (MeCN), AcetoneModerate to High These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the protonated amine and the carboxylic acid group. DMSO is a particularly powerful solvent for many polar compounds.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Insoluble The highly polar zwitterionic nature of the molecule is incompatible with nonpolar solvents. The energy required to break the strong intermolecular forces (ionic and hydrogen bonding) in the solid crystal lattice is not compensated by the weak van der Waals interactions with the solvent.[3]

This predictive framework is a valuable starting point for solvent selection in synthesis, purification, and formulation development. However, for definitive quantitative data, experimental determination is essential.

Gold Standard Protocol: Thermodynamic Solubility by Shake-Flask Method

The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is designed to ensure accuracy and reproducibility in line with Good Laboratory Practice (GLP).[9][10]

Rationale for Methodological Choices
  • Equilibration Time: A sufficient incubation period (e.g., 24-48 hours) is critical to ensure true thermodynamic equilibrium is reached between the solid and liquid phases.[7] Shorter times may lead to an underestimation of solubility or reflect kinetic solubility, which can be misleading.[8]

  • Temperature Control: Solubility is a temperature-dependent property.[11] Maintaining a constant, controlled temperature (e.g., 25 °C or 37 °C) is paramount for data consistency and relevance to physiological conditions.[9]

  • Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a common source of error, leading to artificially high solubility values. Centrifugation followed by careful aspiration of the supernatant is a reliable method to minimize this. Filtration is an alternative, but potential adsorption of the solute onto the filter membrane must be considered.[7]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique as it offers specificity and can separate the analyte from any potential impurities or degradants, unlike UV-Vis spectroscopy alone.[8]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (e.g., 5-10 mg) into a series of glass vials (in triplicate for each solvent). The amount should be sufficient to ensure solid is present at the end of the experiment.[12]

    • Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for 24 to 48 hours. A preliminary time-course study can determine the minimum time required to reach a solubility plateau.[7]

    • Visually confirm that excess solid remains in each vial after the equilibration period.

  • Phase Separation:

    • Transfer the vials to a centrifuge and spin at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[13]

    • Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

    • Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution.

    • Dilute the supernatant samples to fall within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Plot the peak area versus concentration for the standards and determine the concentration of the diluted samples using the regression line.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor.

    • The resulting value is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Advanced Protocol: Solubility and pKa by Potentiometric Titration

For ionizable compounds, solubility is intrinsically linked to pH. Potentiometric titration is a powerful technique to determine the acid dissociation constants (pKa) and can also be adapted to measure pH-dependent solubility.[14][15] This is particularly relevant for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, which possesses both acidic and basic centers.

Rationale for Methodological Choices
  • pKa Determination: The pKa values govern the charge state of the molecule at any given pH. Knowing the pKa of the carboxylic acid and the conjugate acids of the piperidine nitrogens is essential for predicting and explaining its solubility profile in buffered or aqueous systems.[14]

  • Efficiency: Modern automated titrators can determine pKa and solubility profiles with smaller amounts of compound and in less time than multiple individual shake-flask experiments at different pH values.[16]

  • Direct Measurement: The method directly measures the pH changes as a titrant is added, allowing for the precise identification of the buffer regions and equivalence points from which pKa values are derived.[17]

Experimental Workflow Diagram

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol
  • System Setup:

    • Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[17]

    • Use an automated titrator for precise delivery of the titrant.

    • Maintain a constant temperature using a jacketed titration vessel.

  • Sample Preparation:

    • Accurately weigh a known amount of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid and dissolve it in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to achieve initial dissolution). The concentration should be low enough to maintain solubility throughout the titration (e.g., 1 mM).[14]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic groups.[14]

  • Titration Procedure:

    • To determine the pKa of the carboxylic acid, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

    • To determine the pKa of the protonated amines, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) and then titrate back with the strong base.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording each data point (pH and volume of titrant added).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa is equal to the pH at the half-equivalence point.[17] For a polyprotic substance, multiple pKa values will be determined from the successive half-equivalence points.

    • Specialized software can be used to refine the pKa values by fitting the entire titration curve to theoretical models.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented clearly and concisely. A tabular format is recommended for easy comparison of solubility across different solvents.

Table 1: Experimentally Determined Solubility of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Method
MethanolPolar Protic[Experimental Value][Calculated Value]Shake-Flask
EthanolPolar Protic[Experimental Value][Calculated Value]Shake-Flask
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]Shake-Flask
DMSOPolar Aprotic[Experimental Value][Calculated Value]Shake-Flask
AcetonePolar Aprotic[Experimental Value][Calculated Value]Shake-Flask
TolueneNonpolar[Experimental Value][Calculated Value]Shake-Flask
HexaneNonpolar[Experimental Value][Calculated Value]Shake-Flask

References

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  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
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  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

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  • Structures of Amino Acids. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

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  • Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid. (2021, August). ResearchGate. Retrieved from [Link]

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  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (n.d.). PubMed Central. Retrieved from [Link]

  • Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. (n.d.). MDPI. Retrieved from [Link]

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  • Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. (2009, August). ResearchGate. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. Retrieved from [Link]

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Navigating the Chemical Landscape: A Technical Guide to Commercially Available Analogs of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bipiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present functional groups in distinct spatial orientations make it a valuable template for drug design. This guide provides an in-depth technical overview of the commercially available analogs of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a specific yet representative member of this important class of molecules. We will delve into the structural landscape of available analogs, their synthesis, physicochemical properties, and known biological activities, offering a comprehensive resource for researchers navigating this chemical space.

The Core Scaffold: Understanding 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic Acid

The parent compound, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, is a tertiary amine with a bipiperidine core. Key structural features include a methyl group on each of the piperidine nitrogen atoms and a carboxylic acid moiety at the 4-position of one of the piperidine rings. This compound is commercially available from suppliers such as Amerigo Scientific, providing a starting point for research and development.[1]

The Analog Landscape: Commercially Available Structural Variants

While direct, commercially available analogs with systematic variations of the methyl groups on the 1',3'-dimethyl core are limited, a number of structurally related bipiperidine and piperidine carboxylic acids can be procured. These compounds offer valuable tools for exploring the structure-activity relationships (SAR) of this chemical class. They can be broadly categorized based on modifications to the core scaffold.

Analogs with Variations in N-Substitution

A primary point of diversification in this series is the substitution on the piperidine nitrogen atoms. Commercially available analogs often feature alternative alkyl groups or protecting groups, which can significantly influence the compound's physicochemical properties and biological activity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Parent Compound
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid1216878-89-5C13H24N2O2240.35Parent Compound
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid883546-29-0C14H26N2O2254.37Propyl group on one nitrogen, no methyl on the second piperidine ring, carboxylic acid at the 3-position.[2]
1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid201810-59-5C16H28N2O4312.40Boc protecting group on one nitrogen, no methyl groups.[3]
[1,4'-Bipiperidine]-4-carboxylic acid201810-57-3C11H20N2O2212.29Unsubstituted nitrogens.[4]
1,4'-Bipiperidine-1'-carboxylic acid1026078-50-1C11H20N2O2212.29Carboxylic acid directly attached to one of the piperidine nitrogens.[5]
Analogs with Modifications to the Piperidine Rings

Variations in the substitution pattern on the piperidine rings themselves provide another avenue for exploring the chemical space.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Parent Compound
4-Methylpiperidine-4-carboxylic acid hydrochloride919354-20-4C7H14ClNO2179.65Single piperidine ring with a methyl group and a carboxylic acid at the 4-position.[6]
4-Cyclopropylidene-1'-methyl-1,4'-bipiperidineNot AvailableC14H24N2220.35Cyclopropylidene group at the 4-position instead of a carboxylic acid, and a methyl group on one nitrogen.[7]
1'-Methyl-1,4'-bipiperidine36882-01-6C11H22N2182.31No carboxylic acid; methyl group on one nitrogen.[8][9]
4-Methyl-1,4'-bipiperidineNot AvailableC11H22N2182.31No carboxylic acid; methyl group at the 4-position of one piperidine ring.[10]
Precursors and Simpler Piperidine Carboxylic Acids

For researchers interested in synthesizing novel analogs, a variety of functionalized piperidine precursors are commercially available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Relevance
Methyl piperidine-4-carboxylate2971-79-1C7H13NO2143.19A key building block for synthesizing 4-carboxybipiperidine derivatives.[11]
N-Boc-Piperidine-4-carboxylic acid methyl ester124443-68-1C12H21NO4243.30A protected precursor for controlled synthesis.[12]
N-Methyl-4-piperidinecarboxylic acid methyl ester1690-75-1C8H15NO2157.21A methylated precursor for synthesizing analogs with a methyl group on the nitrogen.[13]

Synthesis Strategies and Methodologies

The synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid and its analogs typically involves the construction of the bipiperidine core followed by functional group manipulations. Reductive amination is a cornerstone of these synthetic routes.

General Synthetic Workflow

A common approach to synthesizing bipiperidine derivatives involves the reductive amination of a piperidone with a piperidine. This is a robust and versatile method that allows for the introduction of various substituents on both piperidine rings.

G Piperidone Substituted Piperidone Imine Imine Intermediate Piperidone->Imine + Piperidine Piperidine Substituted Piperidine Piperidine->Imine Bipiperidine Bipiperidine Core Imine->Bipiperidine Reduction (e.g., NaBH(OAc)3) Final_Product Functionalized Bipiperidine Bipiperidine->Final_Product Further Functionalization (e.g., ester hydrolysis)

Caption: General synthetic workflow for bipiperidine derivatives.

Exemplary Synthetic Protocol: Synthesis of a [1,4'-Bipiperidine]-4-carboxylic acid derivative

The following protocol is a representative example of the synthesis of a bipiperidine carboxylic acid, adapted from methodologies described in the literature for similar compounds.

Step 1: Reductive Amination to form the Bipiperidine Core

  • To a solution of N-Boc-4-piperidone (1.0 eq) and methyl piperidine-4-carboxylate (1.0 eq)[11] in dichloromethane (DCM, 0.2 M) is added sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-Boc protected bipiperidine ester.

Step 2: Hydrolysis of the Ester

  • The purified N-Boc protected bipiperidine ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (2:1, 0.1 M).

  • Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the N-Boc protected [1,4'-bipiperidine]-4-carboxylic acid.

Step 3: Deprotection of the Boc Group (Optional)

  • The N-Boc protected acid (1.0 eq) is dissolved in a solution of 4M HCl in dioxane.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of [1,4'-bipiperidine]-4-carboxylic acid.

Physicochemical Properties and Their Implications

The physicochemical properties of these analogs are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters include pKa, lipophilicity (logP), and solubility.

  • pKa: The presence of two basic nitrogen atoms and a carboxylic acid group results in multiple pKa values. The basicity of the nitrogens influences their protonation state at physiological pH, which in turn affects receptor binding and cell permeability.

  • Lipophilicity (logP): The logP value is a measure of a compound's lipophilicity. N-alkylation generally increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects. The presence of the carboxylic acid significantly decreases the logP.

  • Solubility: The aqueous solubility of these compounds is highly pH-dependent. The carboxylic acid enhances solubility at higher pH, while the basic nitrogens improve solubility at lower pH.

Biological Activity and Structure-Activity Relationships (SAR)

The bipiperidine scaffold is a versatile platform for interacting with a range of biological targets. The substitution pattern on the rings and the nature of the functional groups play a crucial role in determining the biological activity.

Known Biological Targets
  • Chemokine Receptors (e.g., CCR5): Bipiperidine derivatives have been extensively investigated as antagonists of the CCR5 receptor, a co-receptor for HIV entry into host cells.

  • Enzyme Inhibition: This class of compounds has shown inhibitory activity against various enzymes, including DNA gyrase and fatty acid amide hydrolase (FAAH).

  • Antimicrobial and Antifungal Activity: Certain substituted piperidines have demonstrated potent antimicrobial and antifungal properties.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates some general SAR trends observed for bipiperidine derivatives, which can guide the design of new analogs.

G cluster_0 SAR of Bipiperidine Carboxylic Acids SAR_N1 N-Substitution (R1): - Small alkyl groups (e.g., Me, Et) can modulate potency and selectivity. - Bulky groups or H-bond donors/acceptors can influence receptor binding. SAR_Piperidine1 Piperidine Ring 1: - Substituents can impact conformation and lipophilicity. SAR_N1->SAR_Piperidine1 SAR_Linkage Linkage: - The 1,4'-linkage is common, but other linkages can alter the spatial orientation of the rings. SAR_Piperidine1->SAR_Linkage SAR_Piperidine2 Piperidine Ring 2: - Substitution can affect potency and metabolic stability. SAR_Linkage->SAR_Piperidine2 SAR_Carboxylic_Acid Carboxylic Acid (R2): - Essential for interaction with some targets (e.g., forming salt bridges). - Can be replaced with bioisosteres (e.g., tetrazole) to modulate properties. SAR_Piperidine2->SAR_Carboxylic_Acid

Caption: Key structure-activity relationship considerations for bipiperidine carboxylic acid analogs.

Conclusion and Future Directions

The 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid scaffold and its commercially available analogs represent a rich area for chemical exploration and drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive starting points for the development of novel therapeutics. Future research will likely focus on the synthesis of more complex and stereochemically defined analogs to further probe the SAR of this versatile chemical class. The strategic modification of the bipiperidine core, guided by a deep understanding of its physicochemical properties and biological interactions, will continue to yield promising lead compounds for a variety of disease targets.

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  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

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The Emerging Therapeutic Potential of Dimethyl Bipiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bipiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The duplication of this motif in the form of a bipiperidine structure introduces additional complexity and potential for novel pharmacological activities. This guide focuses on dimethyl bipiperidine derivatives, a subclass of compounds that has garnered interest for its potential therapeutic applications, ranging from central nervous system disorders to oncology. The strategic placement of methyl groups on the bipiperidine framework can significantly influence the molecule's physicochemical properties, metabolic stability, and target engagement. This document provides an in-depth exploration of the known and potential biological activities of dimethyl bipiperidine derivatives, supported by mechanistic insights and detailed experimental protocols to aid researchers in this promising area of drug discovery.

Opioid Receptor Antagonism: A Key Pharmacological Activity

A significant body of research has highlighted the potential of dimethylpiperidine derivatives, particularly those with an aryl substituent, as potent opioid receptor antagonists. These compounds have shown affinity for mu (µ), kappa (κ), and delta (δ) opioid receptors, with some derivatives exhibiting high selectivity for the kappa opioid receptor.

Mechanism of Action in Opioid Receptor Modulation

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. Antagonists bind to these receptors but do not elicit a functional response, thereby blocking the effects of opioid agonists. The affinity and selectivity of dimethyl bipiperidine derivatives for different opioid receptor subtypes are influenced by the stereochemistry of the methyl groups and the nature of the substituents on the piperidine nitrogens and the aryl ring.

The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold has been identified as a key pharmacophore for potent opioid antagonism. The phenolic hydroxyl group is crucial for high-affinity binding to opioid receptors. Derivatives of this scaffold have been shown to reduce food consumption in preclinical models, suggesting their potential as appetite suppressants.

A noteworthy example is the compound JDTic, a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, which is a highly potent and selective κ-opioid receptor antagonist.

Quantitative Data on Opioid Receptor Affinity

The following table summarizes the binding affinities of selected trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives for opioid receptors.

Compoundµ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)Reference
LY255582PotentPotentPotent
JDTic (10)570 (selectivity ratio)0.006>16600 (selectivity ratio)

Anticancer Potential: An Emerging Area of Investigation

While direct evidence for the anticancer activity of dimethyl bipiperidine derivatives is still emerging, the broader classes of piperidine and bipyridine compounds have demonstrated significant potential in oncology. These findings provide a strong rationale for investigating dimethyl bipiperidine derivatives as potential anticancer agents.

Potential Mechanisms of Anticancer Activity

The anticancer effects of related heterocyclic compounds are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, 2,2'-bipyridine derivatives have been shown to induce apoptosis in hepatocellular carcinoma cells. Gold(III) complexes containing 2,2'-bipyridine have also exhibited potent cytotoxic activity against various cancer cell lines, with activities significantly higher than cisplatin.

The proposed mechanisms of action for piperidine and bipyridine derivatives in cancer include:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer drugs. Piperine, a piperidine alkaloid, has been shown to induce apoptosis in oral squamous carcinoma cells through nuclear condensation, generation of reactive oxygen species (ROS), and activation of caspases.

  • Cell Cycle Arrest: Halting the progression of the cell cycle prevents cancer cells from dividing and proliferating.

  • Inhibition of Signaling Pathways: Piperidine and its derivatives can modulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are often dysregulated in cancer.

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by bipyridine-related compounds.

anticancer_pathway Bipiperidine Dimethyl Bipiperidine Derivative ROS ↑ Reactive Oxygen Species (ROS) Bipiperidine->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of apoptosis induction by dimethyl bipiperidine derivatives.

Acetylcholinesterase Inhibition: A Plausible Neurological Activity

Derivatives of the closely related 3,5-dimethylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. This suggests that dimethyl bipiperidine derivatives may also possess the ability to modulate cholinergic neurotransmission.

Mechanism of Acetylcholinesterase Inhibition

AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease. The inhibitory activity of piperidine derivatives is dependent on their ability to bind to the active site of the AChE enzyme.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key dimethylpiperidine scaffold and for the in vitro evaluation of its biological activities.

Synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

This protocol is adapted from the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists.

Workflow Diagram:

synthesis_workflow Start 1,3-Dimethyl-4-piperidinone Step1 Reaction with 3-methoxyphenylmagnesium bromide Start->Step1 Step2 Dehydration Step1->Step2 Step3 Alkylation of Metalloenamine Step2->Step3 Step4 Reduction and Demethylation Step3->Step4 Product (3R,4R)-3,4-Dimethyl-4- (3-hydroxyphenyl)piperidine Step4->Product

Methodological & Application

Synthesis protocol for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Introduction: The Significance of Bipiperidine Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, valued for its conformational properties and its ability to engage in key biological interactions.[1][2] Bipiperidine structures, which feature two interconnected piperidine rings, represent a more complex and three-dimensional chemical space. These scaffolds are of significant interest to medicinal chemists as they can serve as rigid frameworks for presenting pharmacophoric elements in precise spatial orientations, potentially leading to compounds with high affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The synthesis of specifically substituted bipiperidines, such as 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, provides valuable building blocks for drug discovery programs, enabling the systematic exploration of structure-activity relationships.[3]

This application note provides a detailed, two-step protocol for the synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. The synthetic strategy is centered on a pivotal reductive amination reaction to construct the core bipiperidine framework, followed by a standard ester hydrolysis to yield the final carboxylic acid. The protocol is designed for researchers in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and success.

Overall Synthesis Pathway

The synthesis is accomplished in two primary stages, commencing from commercially available or readily synthesized starting materials. The key strategic bond formation is the C-N linkage between the two piperidine rings, achieved via reductive amination.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification SM1 1,3-Dimethyl-4-piperidone Reducer NaBH(OAc)₃ DCE, rt SM1->Reducer SM2 Ethyl piperidine-4-carboxylate SM2->Reducer Intermediate Ethyl 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylate Reducer->Intermediate C-N Bond Formation Reagents_Step2 1. NaOH (aq) 2. HCl (aq) Intermediate->Reagents_Step2 Final_Product 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Reagents_Step2->Final_Product Ester Hydrolysis

Caption: Overall two-step synthetic workflow.

Materials and Reagents

ReagentSupplierPurityCAS Number
1,3-Dimethyl-4-piperidoneCommercial≥97%4629-80-5
Ethyl piperidine-4-carboxylateCommercial≥98%1126-09-6
Sodium triacetoxyborohydride (STAB)Commercial97%56553-60-7
1,2-Dichloroethane (DCE), AnhydrousCommercial≥99.8%107-06-2
Sodium Hydroxide (NaOH)Commercial≥98%1310-73-2
Hydrochloric Acid (HCl), conc.Commercial37%7647-01-0
Ethyl Acetate (EtOAc)CommercialHPLC141-78-6
Dichloromethane (DCM)CommercialHPLC75-09-2
Sodium Sulfate (Na₂SO₄), AnhydrousCommercialACS7757-82-6
Tetrahydrofuran (THF)CommercialHPLC109-99-9
Methanol (MeOH)CommercialHPLC67-56-1

Experimental Protocols

Part 1: Synthesis of Ethyl 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylate via Reductive Amination

Mechanistic Principle: Reductive amination is a robust method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine via an intermediate iminium ion.[4] The reaction between the ketone (1,3-dimethyl-4-piperidone) and the secondary amine (ethyl piperidine-4-carboxylate) forms a transient iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is a mild and selective reducing agent, capable of reducing the iminium ion much faster than the starting ketone, thereby minimizing side reactions such as alcohol formation.[5][6] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE).

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_product Product Ketone 1,3-Dimethyl-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H₂O Amine Ethyl piperidine-4-carboxylate Product Bipiperidine Ester Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: Mechanism of Reductive Amination.

Step-by-Step Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-dimethyl-4-piperidone (1.27 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE, 50 mL).

  • To this solution, add ethyl piperidine-4-carboxylate (1.73 g, 11.0 mmol, 1.1 equiv.).

  • Stir the mixture at room temperature for 20 minutes to allow for initial iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.). Caution: The addition may cause slight effervescence.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).

  • Stir the biphasic mixture for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, a pale yellow oil, can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the pure ethyl 1',3'-dimethyl-1,4'-bipiperidine-4-carboxylate.

Part 2: Saponification to 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Mechanistic Principle: Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol.[7] In this step, sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the sodium salt of the carboxylic acid and ethanol. A final acidification step is required to protonate the carboxylate, yielding the desired free carboxylic acid, which can then be isolated.[8]

Step-by-Step Protocol:

  • Dissolve the purified bipiperidine ester from Part 1 (assuming ~2.2 g, 8.1 mmol, 1.0 equiv.) in a mixture of tetrahydrofuran (THF, 20 mL) and methanol (MeOH, 10 mL) in a 100 mL round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2 M, 20 mL, 40 mmol, ~5.0 equiv.).

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvents (THF and MeOH) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath (0 °C).

  • Carefully adjust the pH of the solution to ~6-7 by the dropwise addition of concentrated hydrochloric acid (HCl). The product may begin to precipitate.

  • The isoelectric point of the product is critical for precipitation. If the product remains in solution, it may be necessary to concentrate the solution further or use an alternative isolation method like ion-exchange chromatography. Assuming precipitation occurs, continue.

  • Stir the resulting suspension in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the white solid under high vacuum to a constant weight to yield the final product, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Quantitative Data Summary

StepCompound NameM.W. ( g/mol )Amount (mmol)Equiv.Reaction Time (h)Expected Yield
11,3-Dimethyl-4-piperidone127.1810.01.0
1Ethyl piperidine-4-carboxylate157.2111.01.112-1880-90%
1Sodium triacetoxyborohydride211.9415.01.5
2Ethyl 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylate268.41~8.1 (est.)1.04-690-98%
2Sodium Hydroxide40.0040.0~5.0
- Final Product 240.34 ---~72-88% overall

Conclusion

This application note details a reliable and scalable two-step synthesis for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. The methodology leverages a highly efficient reductive amination to construct the core molecular framework, followed by a standard saponification. By providing a clear rationale for the selection of reagents and conditions, this protocol serves as a robust guide for researchers, enabling the synthesis of this valuable chemical building block for applications in pharmaceutical and chemical research.

References

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Google Patents. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Journal of the Chemical Society C: Organic. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Available at: [Link]

  • Google Patents. Preparation of substituted alkali metal piperidine-4-carboxylates.
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  • Sciencemadness Discussion Board. N-alkylation of 4-piperidone. Available at: [Link]

  • Sciencemadness Discussion Board. N-alkylation of 4-piperidone. Available at: [Link]

  • The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Available at: [Link]

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: [Link]

  • Wikimedia Commons. File:1,3-Dimethyl-4-Piperidone synthesis.svg. Available at: [Link]

  • NIH National Center for Biotechnology Information. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

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  • Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]

  • ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • ResearchGate. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Available at: [Link]

  • Wikipedia. 1-Methyl-4-piperidone. Available at: [Link]

  • PubMed. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Available at: [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

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Topic: Quantitative Analysis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the sensitive and selective quantification of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in human plasma. The protocol leverages the power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) using a triple quadrupole instrument. The methodology described herein is designed to be fully compliant with international regulatory standards, providing a comprehensive guide from sample preparation and instrument setup to a complete validation protocol according to ICH Q2(R2) guidelines.[1][2] This document is intended to serve as a practical resource for scientists in pharmaceutical development, clinical pharmacology, and bioanalytical contract research organizations (CROs) requiring a reliable method for pharmacokinetic, toxicokinetic, or metabolic studies of this compound.

Introduction and Method Selection Rationale

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS: 1216878-89-5, MW: 240.346 g/mol ) is a bifunctional molecule containing both a carboxylic acid moiety and two tertiary amine groups within its bipiperidine structure.[3] Its accurate quantification in biological matrices is critical for understanding its behavior as a potential drug candidate, metabolite, or impurity.

The unique physicochemical properties of this analyte—high polarity and a zwitterionic nature at physiological pH—present challenges for traditional analytical techniques.

  • Gas Chromatography (GC): Ineffective for this non-volatile compound without a complex and potentially variable derivatization step to mask the polar carboxylic acid and amine groups.[4][5]

  • HPLC with UV Detection: The molecule lacks a significant chromophore, resulting in poor sensitivity and making it unsuitable for trace-level quantification.[6]

Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected as the optimal analytical platform. LC-MS/MS provides unparalleled sensitivity and specificity by separating the analyte from matrix components chromatographically and then differentiating it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[7] The use of electrospray ionization (ESI) in positive mode is highly effective for protonating the basic piperidine nitrogens, ensuring efficient ion generation for subsequent mass analysis.[8][9] This approach eliminates the need for derivatization and delivers the high-throughput, reliable performance required in regulated bioanalysis.

Part I: Bioanalytical Method Protocol

This protocol details the procedure for quantifying 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in human plasma. An analog of the analyte should be used as an internal standard (IS) to correct for variability in sample processing and instrument response; for this protocol, a stable isotope-labeled version (e.g., D3-1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid) is recommended.

Materials and Reagents
  • Reference Standards: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (≥98% purity), Stable Isotope Labeled Internal Standard (SIL-IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%, LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Chemicals: Ammonium Hydroxide (ACS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant), pre-screened for interferences.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg/1 mL).

Instrumentation
  • UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters Acquity, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source (e.g., Sciex 6500, Thermo TSQ Altis).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and SIL-IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water to create calibration curve (CAL) and quality control (QC) spiking solutions.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in 50:50 Methanol:Water.

Sample Preparation: Solid-Phase Extraction (SPE)

The following workflow provides a robust method for extracting the analyte from the plasma matrix.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution s1 Pipette 100 µL Plasma (Blank, CAL, QC, or Unknown) s2 Add 25 µL IS Working Solution (100 ng/mL) s1->s2 s3 Add 400 µL 2% Formic Acid in Water s2->s3 s4 Vortex to Mix (15 sec) s3->s4 spe3 Load Pre-treated Sample s4->spe3 Load Sample spe1 Condition SPE Plate: 1 mL Methanol spe2 Equilibrate SPE Plate: 1 mL Water spe1->spe2 spe2->spe3 spe4 Wash 1: 1 mL Water spe3->spe4 spe5 Wash 2: 1 mL Methanol spe4->spe5 spe6 Elute: 1 mL 5% NH4OH in Acetonitrile spe5->spe6 p1 Evaporate Eluate to Dryness (Nitrogen, 40°C) spe6->p1 Process Eluate p2 Reconstitute in 100 µL Mobile Phase A p1->p2 p3 Transfer to Autosampler Vial p2->p3 Inject into LC-MS/MS Inject into LC-MS/MS p3->Inject into LC-MS/MS

Caption: Solid-Phase Extraction (SPE) workflow for analyte isolation.

LC-MS/MS Conditions

Rationale: A fast gradient on a sub-2-µm particle column enables high throughput. The use of formic acid in the mobile phase ensures the analyte remains protonated for optimal ESI+ response.[8]

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.0 | 95 | | | 3.1 | 5 | | | 4.0 | 5 |

Rationale: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) and selected based on their stability and intensity. Using two transitions per compound (one for quantification, one for confirmation) adds a layer of identity confirmation.

Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Spray Voltage | +5500 V | | Source Temperature | 550°C | | Curtain Gas (CUR) | 35 psi | | Ion Source Gas 1 (GS1) | 50 psi | | Ion Source Gas 2 (GS2) | 60 psi | | MRM Transitions | Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | | | Analyte (Quantifier) | 241.3 | 112.1 | 25 | | | Analyte (Qualifier) | 241.3 | 84.1 | 30 | | | SIL-IS | 244.3 | 115.1 | 25 |

Part II: Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10] The following protocol is based on the principles outlined in the ICH Harmonised Guideline Q2(R2).[2][11]

Validation_Logic cluster_AP Reliability Core Method Performance Specificity Specificity & Selectivity Core->Specificity Is the signal unique? Linearity Linearity & Range Core->Linearity Is the response proportional? LOD_LOQ Sensitivity (LOD & LOQ) Core->LOD_LOQ How low can we measure? Robustness Robustness Core->Robustness Is it reliable under variation? Accuracy Accuracy Accuracy->Core Is the result correct? Precision Precision Precision->Core Is the result repeatable?

Caption: Logical relationships in the analytical method validation process.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of endogenous matrix components.[10]

  • Protocol:

    • Analyze six different batches of blank human plasma.

    • Analyze one of these blank batches spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and with the IS.

  • Acceptance Criteria: The response of interfering peaks in the blank samples at the retention time of the analyte and IS must be ≤20% of the analyte response at the LLOQ and ≤5% of the IS response, respectively.

Linearity and Range
  • Objective: To establish the concentration range over which the method is accurate, precise, and linear.[12]

  • Protocol:

    • Prepare calibration standards by spiking blank plasma at 8-10 non-zero concentrations, covering the expected range (e.g., 0.1 to 100 ng/mL).

    • Analyze three independent calibration curves on three different days.

    • Plot the peak area ratio (Analyte/IS) versus the nominal concentration and perform a linear regression with a 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion for each curve.

Accuracy and Precision
  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).[13]

  • Protocol:

    • Prepare QC samples in blank plasma at four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

    • Intra-day (Repeatability): Analyze six replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze the QC samples on three separate days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).

Limit of Detection (LOD) and Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[12]

  • Protocol:

    • LOD: Determined as the concentration that yields a signal-to-noise ratio (S/N) of ≥3.

    • LOQ: The lowest standard on the calibration curve (LLOQ) that meets the accuracy and precision criteria (within ±20% of nominal and %CV ≤20%).

  • Acceptance Criteria: The LLOQ must be established and validated as the lowest point of the calibration range.

Matrix Effect and Recovery
  • Objective: To assess the influence of matrix components on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).

  • Protocol:

    • Prepare three sets of samples at Low and High QC levels:

      • Set A: Analyte and IS spiked in mobile phase (neat solution).

      • Set B: Blank plasma is extracted, and the final extract is spiked with analyte and IS.

      • Set C: Blank plasma is spiked with analyte and IS before extraction.

  • Calculations & Acceptance Criteria:

    • Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A). The IS-normalized Matrix Factor should have a %CV ≤15%.

    • Recovery % = (Peak Area in Set C) / (Peak Area in Set B) x 100. Recovery should be consistent, with a %CV ≤15%.

Validation Data Summary

The following table summarizes the expected performance characteristics of a fully validated method.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Concentration Levels Acceptance Criteria
Linearity (Range) 0.1 – 100 ng/mL r² ≥ 0.99; Back-calculated values ±15% (±20% at LLOQ)
Intra-Day Accuracy LLOQ, Low, Mid, High QC Mean within ±15% of nominal (±20% at LLOQ)
Intra-Day Precision LLOQ, Low, Mid, High QC %CV ≤ 15% (≤20% at LLOQ)
Inter-Day Accuracy LLOQ, Low, Mid, High QC Mean within ±15% of nominal (±20% at LLOQ)
Inter-Day Precision LLOQ, Low, Mid, High QC %CV ≤ 15% (≤20% at LLOQ)
Selectivity 6 blank lots No significant interference at analyte/IS retention times
Matrix Effect Low & High QC IS-Normalized Matrix Factor %CV ≤ 15%

| Recovery | Low & High QC | Consistent and reproducible (%CV ≤ 15%) |

Discussion and Field-Proven Insights

  • Zwitterionic Nature: The analyte's structure can lead to poor peak shape on reversed-phase columns. The use of an acidic mobile phase (0.1% formic acid) is crucial to ensure both piperidine nitrogens are fully protonated, resulting in a single cationic species that chromatographs well.

  • Matrix Effects: Phospholipids are a common source of ion suppression in plasma samples. The "Wash 2" step with 100% methanol in the SPE protocol is designed to remove a significant portion of these interferences before elution. If ion suppression persists, consider alternative SPE sorbents or a liquid-liquid extraction (LLE) protocol.

  • Carryover: Bipiperidine compounds can be "sticky" and adsorb to surfaces in the LC flow path. Ensure a robust needle wash procedure is in place in the autosampler and that the gradient includes a high-organic wash step followed by sufficient re-equilibration time. Injecting a blank sample after the highest calibration standard is essential to assess carryover.

Conclusion

This application note provides a comprehensive, ready-to-implement LC-MS/MS method for the quantification of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in human plasma. The protocol is built on sound scientific principles, emphasizing sensitivity, specificity, and robustness. The detailed validation plan ensures that the method is fit-for-purpose and generates data that is reliable and defensible in a regulated environment, supporting critical decisions throughout the drug development lifecycle.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021). [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (November 2005). [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures (April 2024). [Link]

  • Springer Nature Experiments. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. [Link]

  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Anal Chem. 2023 May 16;95(19):7648-7655. [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures (March 2024). [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance (June 2024). [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures (March 2024). [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. J Sep Sci. 2023 Sep;46(18):e2300343. [Link]

  • ResearchGate. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures (March 2024) [PDF]. [Link]

  • Zenkevich, I.G. Acids: Derivatization for GC Analysis.
  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. 2012. Vol. 23. No. 1. P. 44–50. [Link]

  • SIELC Technologies. (1,4'-Bipiperidine)-4'-carboxamide. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Commun Mass Spectrom. 2018 Aug 15;32(15):1277-1284. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Amerigo Scientific. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. [Link]

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Application Notes and Protocols: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications and synthetic methodologies related to 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (DM-BPCA). While specific biological data for DM-BPCA is not extensively documented in publicly accessible literature, its structural motifs—a bipiperidine core and a carboxylic acid moiety—are prevalent in a multitude of pharmacologically active agents. This guide, therefore, extrapolates from established principles of medicinal chemistry and the known pharmacology of related piperidine scaffolds to propose potential therapeutic applications and detailed, actionable protocols for its synthesis, derivatization, and preliminary biological evaluation. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Introduction: The Bipiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic pharmaceuticals.[1] Its saturated, chair-like conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The incorporation of a second piperidine ring, forming a bipiperidine structure, further expands the chemical space, offering unique vectors for substituent placement and modulation of physicochemical properties.

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (DM-BPCA) presents a unique combination of features:

  • A Lipophilic Bipiperidine Core: This can contribute to interactions with hydrophobic pockets in target proteins.

  • A Tertiary Amine: The nitrogen atom in the second piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions.

  • A Carboxylic Acid: This functional group can engage in ionic interactions and hydrogen bonding, and its presence can be critical for receptor binding or for use as a handle for further chemical modification.[2]

  • Methyl Substituents: These can influence the conformational preference of the piperidine rings and provide additional hydrophobic interactions.

Given these structural features, DM-BPCA and its derivatives are hypothesized to be valuable scaffolds for targeting the central nervous system (CNS), particularly opioid and sigma receptors, which are known to bind ligands containing piperidine moieties.[3][4]

Proposed Synthetic Pathway for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

The synthesis of DM-BPCA can be envisioned through a convergent approach, leveraging well-established synthetic transformations. The following protocol is a proposed route based on analogous reactions reported in the literature.

Overall Synthetic Scheme

Synthetic_Scheme A 1-Boc-4-piperidone C Intermediate 1 (N-methyl-4-aminopiperidine derivative) A->C Reductive Amination (NaBH(OAc)3) B Methylamine B->C E Intermediate 2 (1',3'-Dimethyl-1-Boc-1,4'-bipiperidin-4-one) C->E Reductive Amination (NaBH(OAc)3) D Ethyl 3-methyl-4-oxopiperidine-1-carboxylate D->E F Intermediate 3 (1',3'-Dimethyl-1-Boc-1,4'-bipiperidine-4-carbonitrile) E->F TosMIC, t-BuOK G Intermediate 4 (1',3'-Dimethyl-1-Boc-1,4'-bipiperidine-4-carboxylic acid) F->G Acid Hydrolysis (HCl) H 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (DM-BPCA) G->H Boc Deprotection (TFA)

Caption: Proposed synthetic workflow for DM-BPCA.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate (Intermediate 1)

  • Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

  • Procedure:

    • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add methylamine (2.0 M solution in THF, 1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield Intermediate 1.

Step 2: Synthesis of tert-butyl 4-( (1',3'-dimethyl-4-oxopiperidin-4-yl)amino)piperidine-1-carboxylate (Intermediate 2)

  • Rationale: A second reductive amination couples the two piperidine rings.

  • Procedure:

    • Follow the procedure for Step 1, using Intermediate 1 (1.0 eq) and ethyl 3-methyl-4-oxopiperidine-1-carboxylate (1.1 eq) as the starting materials.

    • Purify the crude product by flash column chromatography to yield Intermediate 2.

Step 3: Synthesis of tert-butyl 4-(4-cyano-1',3'-dimethyl-1,4'-bipiperidin-4-yl)piperidine-1-carboxylate (Intermediate 3)

  • Rationale: The conversion of a ketone to a nitrile can be achieved using tosylmethyl isocyanide (TosMIC) in the presence of a strong base.

  • Procedure:

    • To a solution of Intermediate 2 (1.0 eq) and TosMIC (1.2 eq) in dimethoxyethane (DME, 0.1 M) at 0 °C, add potassium tert-butoxide (t-BuOK, 2.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to afford Intermediate 3.

Step 4: Synthesis of tert-butyl 4-(4-carboxy-1',3'-dimethyl-1,4'-bipiperidin-4-yl)piperidine-1-carboxylate (Intermediate 4)

  • Rationale: Acid-catalyzed hydrolysis of the nitrile affords the carboxylic acid.

  • Procedure:

    • Suspend Intermediate 3 (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v, 0.2 M).

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

    • Cool the reaction to room temperature and neutralize with a strong base (e.g., 6M NaOH) to pH ~7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield Intermediate 4, which may be used in the next step without further purification.

Step 5: Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (DM-BPCA)

  • Rationale: Trifluoroacetic acid (TFA) is a standard reagent for the removal of the Boc protecting group.

  • Procedure:

    • Dissolve Intermediate 4 (1.0 eq) in DCM (0.1 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • Purify the final product by recrystallization or preparative HPLC to yield DM-BPCA.

Proposed Medicinal Chemistry Applications & Derivatization Strategies

The DM-BPCA scaffold is a versatile starting point for the generation of a library of compounds for screening against various biological targets.

Potential Therapeutic Targets
  • Opioid Receptors: The 4-substituted piperidine motif is a classic feature of many potent opioid receptor modulators, including fentanyl and its analogues.[5] The bipiperidine structure of DM-BPCA could allow for novel interactions with the opioid receptor binding pocket.

  • Sigma Receptors: Sigma receptors are implicated in a variety of CNS disorders, and many sigma receptor ligands possess a piperidine or related nitrogenous heterocyclic core.[4]

  • Other CNS Targets: The physicochemical properties of DM-BPCA may make it a suitable scaffold for targeting other CNS receptors and transporters.

Derivatization Workflow

Derivatization_Workflow A DM-BPCA B Amide Library A->B Amide Coupling (EDC, HOBt) C Ester Library A->C Esterification (Fischer, etc.) D N-Arylation/Alkylation (on secondary amine) A->D Buchwald-Hartwig or Reductive Amination

Caption: Derivatization strategies for DM-BPCA.

Protocol: Amide Library Synthesis
  • Rationale: Amide coupling is a fundamental transformation in medicinal chemistry for exploring structure-activity relationships. The use of coupling agents like EDC and HOBt facilitates the reaction under mild conditions.[6]

  • Procedure:

    • To a solution of DM-BPCA (1.0 eq) in DMF (0.2 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir at room temperature for 12-24 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the amide derivatives by flash column chromatography or preparative HPLC.

Reagent/ParameterConditionRationale
Coupling Agents EDC, HOBtMinimizes racemization and improves efficiency.
Base DIPEAA non-nucleophilic base to neutralize acid byproducts.
Solvent DMFGood solubility for a wide range of reactants.
Temperature Room TemperatureMild conditions to preserve sensitive functional groups.

Protocols for Biological Evaluation

In Vitro Opioid Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of DM-BPCA and its derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Principle: A competitive radioligand binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.[7]

  • Protocol:

    • Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligands:

      • µ-opioid receptor: [³H]-DAMGO

      • δ-opioid receptor: [³H]-Naltrindole

      • κ-opioid receptor: [³H]-U69,593

    • Assay Setup (96-well plate):

      • Add assay buffer.

      • Add varying concentrations of the test compound (e.g., DM-BPCA).

      • Add the appropriate radioligand at a concentration near its Kd.

      • Add the cell membranes (10-20 µg of protein).

      • For total binding, omit the test compound.

      • For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).

    • Incubation: Incubate at 25 °C for 60-120 minutes.

    • Filtration: Rapidly filter the reaction mixture through a glass fiber filter (Whatman GF/C) using a cell harvester.

    • Washing: Wash the filters with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

    • Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)).[7]

In Vitro Sigma-1 Receptor Binding Assay
  • Objective: To assess the binding affinity of DM-BPCA and its derivatives for the sigma-1 receptor.

  • Principle: Similar to the opioid receptor binding assay, this is a competitive radioligand binding assay.[8]

  • Protocol:

    • Membrane Preparation: Use membrane homogenates from guinea pig liver, which has a high expression of sigma-1 receptors.[8]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-(+)-pentazocine.

    • Assay Setup and Procedure: Follow the same general procedure as for the opioid receptor binding assay. For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).

    • Data Analysis: Calculate IC50 and Ki values as described above.

Assessment of CNS Penetration: In Vitro Permeability Assay
  • Objective: To evaluate the potential of DM-BPCA and its derivatives to cross the blood-brain barrier (BBB).

  • Principle: The MDCK-MDR1 assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.[1][9]

  • Protocol:

    • Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell plates) until a confluent monolayer is formed.

    • Permeability Assay:

      • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

      • At various time points, take samples from the opposite chamber.

      • Quantify the concentration of the test compound in the samples using LC-MS/MS.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

      • Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B).

      • An ER > 2 suggests that the compound is a substrate for P-gp efflux and may have limited CNS penetration.[1]

ParameterInterpretation
Papp (A-to-B) High value suggests good passive permeability.
Efflux Ratio (ER) ER > 2 indicates active efflux by P-gp.

Conclusion

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a novel chemical entity with significant potential in medicinal chemistry, particularly for the development of CNS-active agents. This guide provides a foundational framework for its synthesis, derivatization, and preliminary biological characterization. The proposed protocols are based on robust and well-documented chemical reactions and bioassays. Researchers are encouraged to use this document as a starting point for their investigations into the therapeutic potential of this promising scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)
  • BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.).
  • Longdom Publishing. (2017).
  • PubMed. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. [Link]

  • NIH. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (n.d.).
  • Longdom Publishing. (n.d.).
  • PubMed. (2015). Sigma Receptor Binding Assays. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

  • PMC. (n.d.).
  • ACS Publications. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • MDPI. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.
  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • ResearchGate. (2025). A general and convenient synthesis of N-aryl piperazines.
  • PMC. (n.d.). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach.

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In vitro assays involving 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Characterization of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Authored by a Senior Application Scientist

This document provides a comprehensive suite of application notes and detailed protocols for the in vitro characterization of the novel chemical entity, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. Given that this compound is not extensively documented in existing literature[1], this guide is structured as a systematic, multi-tiered screening cascade designed to elucidate its biological targets, mechanism of action, and potential therapeutic relevance. The experimental strategy is grounded in the analysis of its core chemical scaffold, the bipiperidine moiety, which is prevalent in compounds targeting the central nervous system (CNS), particularly sigma receptors and G protein-coupled receptors (GPCRs) like muscarinic acetylcholine receptors (mAChRs)[2][3].

Our approach begins with broad screening to identify primary molecular targets, proceeds to functional assays to determine the nature of the interaction (e.g., agonist or antagonist), and expands to cell-based phenotypic assays to assess its effects in disease-relevant contexts such as neuroinflammation and neuronal viability. Finally, we address a critical drug-like property: its ability to cross the blood-brain barrier. Each protocol is designed as a self-validating system with integrated controls, ensuring the generation of robust and trustworthy data for researchers in pharmacology and drug development.

Part 1: Strategic Workflow for Compound Characterization

The logical progression of assays is crucial for an efficient and cost-effective characterization of a novel compound. We will follow a four-stage workflow, moving from broad, target-binding assays to more specific functional and phenotypic assessments.

G cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Functional Activity Profiling cluster_2 Stage 3: Cellular & Phenotypic Response cluster_3 Stage 4: ADME Profiling a Radioligand Binding Assays (Sigma & Muscarinic Receptors) b Calcium Flux Assays (Gq-coupled Receptor Activity) a->b Binding Hit Found (e.g., M1, M3, M5) c cAMP Assays (Gi/Go-coupled Receptor Activity) a->c Binding Hit Found (e.g., M2, M4) f In Vitro Blood-Brain Barrier (BBB) Permeability a->f CNS Target Confirmed d Neuroinflammation Assays (Microglial Activation) b->d Functional Activity Confirmed c->d e Neuronal Viability Assays (Cytotoxicity Screening) d->e Assess Therapeutic Window

Caption: Overall experimental workflow for characterizing 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Part 2: Primary Target Identification via Radioligand Binding Assays

Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[4][5] These assays directly measure the interaction between the test compound and the receptor target by monitoring the displacement of a high-affinity radiolabeled ligand.[6] Based on the bipiperidine scaffold, we hypothesize potential binding to sigma and muscarinic receptors, both of which are implicated in numerous CNS pathologies.[7][8]

G cluster_0 Competitive Binding Principle cluster_1 Measurement R Receptor p1 R->p1 p2 R->p2 RL Radioligand ([3H]-Ligand) TC Test Compound (Unlabeled) p1->RL Binds Result Bound Radioactivity is Measured p1->Result p2->TC Competes Analysis Calculate Ki from IC50 Result->Analysis

Caption: Principle of the competitive radioligand binding assay.

Protocol 2.1: Sigma Receptor (S1R, S2R) Competitive Binding Assay

This protocol is adapted from standard methodologies for characterizing sigma receptor ligands.[7][9] Guinea pig liver membranes are an excellent source for S1R, while rat liver is used for S2R.[7][10]

Materials:

  • Membrane Preparations: Guinea pig liver membranes (for S1R), Rat liver membranes (for S2R).

  • Radioligands: [³H]-(+)-pentazocine (for S1R), [³H]-DTG (for S2R).[7]

  • Masking Agent: (+)-pentazocine (for S2R assay to block S1R sites).[7]

  • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, serially diluted.

  • 96-well plates, glass fiber filters (GF/C), scintillation fluid, and a scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include wells for total binding (buffer only) and non-specific binding (10 µM Haloperidol).

  • Reaction Mixture: To each well, add the following in order:

    • 50 µL of Assay Buffer (or NSB agent/test compound).

    • 50 µL of radioligand at a final concentration near its Kd (e.g., ~1-2 nM [³H]-(+)-pentazocine for S1R; ~3-5 nM [³H]-DTG for S2R). For the S2R assay, include 100 nM (+)-pentazocine in the buffer to mask S1R sites.[10]

    • 150 µL of the appropriate membrane preparation (final protein concentration ~100-150 µ g/well ).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly terminate the reaction by vacuum filtration onto GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).[11]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]

  • Data Analysis: Subtract the non-specific binding counts from all other measurements to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

Protocol 2.2: Muscarinic Receptor (M1-M5) Competitive Binding Assay

This protocol is for determining the affinity of the test compound for the five muscarinic receptor subtypes, which is critical for assessing selectivity.[8][12]

Materials:

  • Membrane Preparations: Membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-Specific Binding (NSB) Agent: Atropine (1 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂.

  • All other materials are as described in Protocol 2.1.

Step-by-Step Methodology:

  • Plate Setup: Follow the same setup as in Protocol 2.1. Use 1 µM Atropine for NSB wells.

  • Reaction Mixture: To each well, add:

    • 50 µL of Assay Buffer (or NSB agent/test compound).

    • 50 µL of [³H]-NMS (final concentration ~0.2-0.5 nM).

    • 150 µL of the appropriate receptor membrane preparation (~20-40 µg protein/well).

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Filtration & Quantification: Proceed as described in Protocol 2.1.

  • Data Analysis: Calculate IC₅₀ and Ki values as described in Protocol 2.1.

Data Presentation: Target Affinity Profile

Summarize the calculated Ki values in a table to provide a clear overview of the compound's affinity and selectivity.

Target ReceptorRadioligand UsedTest Compound Ki (nM)
Sigma-1 (S1R)[³H]-(+)-pentazocineExperimental Value
Sigma-2 (S2R)[³H]-DTGExperimental Value
Muscarinic M1[³H]-NMSExperimental Value
Muscarinic M2[³H]-NMSExperimental Value
Muscarinic M3[³H]-NMSExperimental Value
Muscarinic M4[³H]-NMSExperimental Value
Muscarinic M5[³H]-NMSExperimental Value

Part 3: Functional Characterization of Gq-Coupled Receptor Activity

Scientific Rationale: If binding to a Gq-coupled receptor (e.g., M1, M3, M5) is confirmed, the next logical step is to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks activation).[13] Activation of Gq proteins stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i), which can be measured with fluorescent dyes.[14][15]

G compound Agonist (Test Compound) receptor Gq-Coupled Receptor (e.g., M1, M3, M5) compound->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release G lps LPS tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 signaling NF-κB / MAPK Signaling Pathways tlr4->signaling nucleus Nucleus signaling->nucleus transcription Gene Transcription nucleus->transcription mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) transcription->mediators compound Test Compound compound->signaling Inhibits?

Caption: LPS-induced pro-inflammatory signaling cascade in microglia.

Protocol 4.1: Anti-Neuroinflammatory Activity in Microglia

This protocol quantifies the effect of the test compound on the production of inflammatory markers in LPS-stimulated BV-2 murine microglial cells.

Materials:

  • Cells: BV-2 murine microglial cell line.

  • Stimulant: Lipopolysaccharide (LPS). [16]* Nitric Oxide (NO) Assay: Griess Reagent. [17]* Cytokine Assays: Commercially available ELISA kits for TNF-α and IL-6. [17]* 96-well cell culture plates, microplate reader (for absorbance and ELISA).

Step-by-Step Methodology:

  • Cell Culture: Seed BV-2 cells in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. [17]4. Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve. [17]7. TNF-α and IL-6 Measurement:

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocol. [17][16]8. Data Analysis: Normalize the data to the LPS-only control (100% stimulation) and vehicle control (0% stimulation). Plot the percent inhibition against the log concentration of the test compound to determine IC₅₀ values for the inhibition of each mediator.

Protocol 4.2: Neuronal Viability/Cytotoxicity Assessment

It is essential to determine if the observed anti-inflammatory effects are genuine or merely a result of cytotoxicity. This is achieved by running parallel neuronal viability assays. [18] Materials:

  • Cells: A neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Viability Reagents:

    • MTT Assay: Measures mitochondrial reductase activity. [19] * LDH Release Assay: Measures membrane integrity by detecting lactate dehydrogenase released from damaged cells. [19][20] * Calcein AM: A fluorescent dye that measures intracellular esterase activity and membrane integrity in live cells. [21]* Appropriate plate readers for absorbance or fluorescence.

Step-by-Step Methodology (MTT Assay Example):

  • Cell Culture & Treatment: Seed neuronal cells in a 96-well plate. Treat with the same concentrations of the test compound used in the inflammation assay for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the CC₅₀ (50% cytotoxic concentration). A high CC₅₀ relative to the anti-inflammatory IC₅₀ indicates a favorable therapeutic window.

Data Presentation: Anti-Inflammatory and Cytotoxicity Profile
ParameterValue (µM)
NO Inhibition IC₅₀Experimental Value
TNF-α Inhibition IC₅₀Experimental Value
IL-6 Inhibition IC₅₀Experimental Value
Neuronal Cytotoxicity CC₅₀Experimental Value
Therapeutic Index (CC₅₀/IC₅₀) Calculated Value

Part 5: In Vitro Assessment of Blood-Brain Barrier Permeability

Scientific Rationale: For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. [22][23]The in vitro Transwell model provides a reliable and high-throughput method to predict BBB permeability. [24][25]This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of brain endothelial cells.

Protocol 5.1: Transwell BBB Permeability Assay

Materials:

  • Transwell System: 12- or 24-well plates with microporous membrane inserts (0.4 µm pore size).

  • Cells: A co-culture model using human brain microvascular endothelial cells (hBMECs) on the apical (luminal) side of the insert and astrocytes/pericytes on the basolateral (abluminal) side better mimics the in vivo BBB. [24][26]* Transport Buffer: HBSS or similar physiological buffer.

  • Control Compounds: Caffeine or Propranolol (high permeability), Lucifer Yellow or a large dextran conjugate (low permeability/integrity marker). [23][26]* Analytical System: LC-MS/MS for quantifying the test compound concentration.

Step-by-Step Methodology:

  • Model Establishment: Culture the BBB model on the Transwell inserts until a robust barrier is formed, verified by measuring Trans-Endothelial Electrical Resistance (TEER > 150 Ω x cm²). [23][26]2. Assay Initiation:

    • Replace the medium in both apical and basolateral chambers with transport buffer and equilibrate.

    • Add the test compound and control compounds to the apical (donor) chamber at a known concentration (e.g., 1-10 µM).

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber. Replace the removed volume with fresh transport buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the Transwell membrane.

    • C₀ is the initial concentration in the donor chamber.

Data Presentation: BBB Permeability Classification
CompoundPapp (A→B) (10⁻⁶ cm/s)Predicted CNS Permeability
Test CompoundExperimental ValueHigh (>5), Medium (2-5), Low (<2)
Caffeine (High Control)Experimental ValueHigh
Lucifer Yellow (Low Control)Experimental ValueLow / Negligible

References

A comprehensive list of all sources cited within this document, including titles and verifiable URLs.

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High-throughput screening of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic Acid Derivatives for Novel Drug Discovery Leads

Abstract: The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid derivatives. We present a strategic framework, from initial assay development and validation to a full-scale HTS campaign and subsequent hit confirmation. The protocols detailed herein are designed to be adaptable for various biological targets and assay formats, with a focus on fluorescence and luminescence-based readouts due to their high sensitivity and suitability for automation.[2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to identify novel modulators of biological pathways from this promising class of compounds.

Introduction: The Rationale for Screening Bipiperidine Carboxylic Acid Derivatives

The 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid scaffold represents a unique chemical space for exploration in drug discovery. The bipiperidine core offers a rigid, three-dimensional structure that can present functional groups in precise orientations for interaction with biological targets.[7] The carboxylic acid moiety provides a key interaction point, capable of forming hydrogen bonds or salt bridges with amino acid residues in a protein's binding pocket.[8] Derivatives of this core can be synthesized to explore a wide range of chemical diversity, potentially leading to the discovery of potent and selective modulators of various target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[9][10][11]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[12][13][14] The process involves miniaturized assays, robotic automation, and sensitive detection methods to generate large datasets for analysis.[15][16] This application note will guide the user through the critical steps of an HTS campaign focused on 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid derivatives.

The High-Throughput Screening Workflow: A Strategic Overview

The HTS process is a multi-step endeavor that requires careful planning and execution to ensure the identification of high-quality, validated hits.[12][16] The workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a small set of promising candidates for lead optimization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z' > 0.5) Assay_Dev->Assay_Val Pilot_Screen Pilot Screen (~2,000 Compounds) Primary_HTS Full Library HTS (Single Concentration) Pilot_Screen->Primary_HTS Assay_Val->Pilot_Screen Hit_Confirm Hit Re-test (Confirms Activity) Primary_HTS->Hit_Confirm Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirm->Dose_Response Counter_Screen Counter & Orthogonal Assays (Eliminate False Positives) Dose_Response->Counter_Screen SAR Preliminary SAR Analysis Counter_Screen->SAR Validated_Hits Validated Hits for Lead Optimization SAR->Validated_Hits

Caption: The High-Throughput Screening (HTS) Workflow.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay.[17] This phase involves selecting the appropriate assay format, miniaturizing it for a high-throughput format (typically 384- or 1536-well plates), and rigorously validating its performance.[16]

For the purpose of this guide, we will outline the development of a cell-based reporter gene assay to identify antagonists of a hypothetical GPCR, a common target for piperidine-containing drugs.[9] This assay will utilize a luciferase reporter system, which offers high sensitivity and a broad dynamic range.[3][5][6]

Principle: Cells are engineered to express the target GPCR and a luciferase gene under the control of a response element that is activated by GPCR signaling (e.g., CRE for Gs-coupled receptors). In the presence of an agonist, the GPCR is activated, leading to an increase in luciferase expression and a luminescent signal. A potential antagonist from the bipiperidine library will block the agonist's effect, resulting in a decrease in the luminescent signal.

GPCR_Assay_Pathway cluster_pathway GPCR Signaling Pathway Agonist Agonist GPCR Target GPCR Agonist->GPCR Antagonist Bipiperidine Derivative (Antagonist) Antagonist->GPCR Signaling Downstream Signaling Cascade GPCR->Signaling Transcription Transcription Factor Activation Signaling->Transcription Luciferase Luciferase Expression Transcription->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Hypothetical GPCR Antagonist Reporter Assay Pathway.

Objective: To adapt the GPCR reporter assay to a 384-well format and validate its performance for HTS.

Materials:

  • HEK293 cells stably expressing the target GPCR and a luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Known agonist for the target GPCR.

  • Known antagonist for the target GPCR (positive control).

  • DMSO (vehicle control).

  • 384-well white, solid-bottom assay plates.

  • Luminescence detection reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Microplate luminometer.

Procedure:

  • Cell Seeding: Suspend the engineered HEK293 cells in an appropriate medium and dispense 5,000 cells in 20 µL into each well of a 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a stock plate of the bipiperidine library compounds at 10 mM in DMSO.

    • Using an automated liquid handler, transfer 100 nL of compound from the stock plate to the assay plate, resulting in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.

    • For control wells, add 100 nL of DMSO (negative control) or a known antagonist at a concentration that gives maximum inhibition (positive control).

  • Agonist Stimulation: Incubate the plates with the compounds for 30 minutes at 37°C. Then, add 5 µL of the known agonist at its EC80 concentration (the concentration that elicits 80% of the maximal response) to all wells except for the neutral control wells (which receive vehicle).

  • Incubation: Incubate the plates for 3-6 hours at 37°C to allow for reporter gene expression.

  • Signal Detection:

    • Equilibrate the plates and the luminescence detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate for 5 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

The robustness of an HTS assay is determined by its statistical performance, most commonly assessed by the Z'-factor.[17]

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| )

  • SD: Standard Deviation

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Data Presentation: Assay Validation Summary

ParameterValueAcceptance Criteria
Assay Format384-well-
Final Assay Volume50.1 µL-
Cell Density5,000 cells/wellOptimized for signal
Signal-to-Basal Ratio>10-fold>3-fold
Z'-Factor0.78> 0.5
DMSO Tolerance<10% effect at 1%Minimal effect at final concentration
Phase 2 & 3: Primary Screen and Hit Confirmation

Once the assay is validated, the full library of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid derivatives is screened at a single concentration (e.g., 10 µM). The data from each plate is normalized to the plate's internal controls to minimize plate-to-plate variability.

Data Analysis: The activity of each compound is typically expressed as a percentage inhibition or Z-score.

  • Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

  • Z-score: Z-score = (Signal_compound - Mean_sample) / SD_sample

A "hit" is defined as a compound that meets a predefined activity threshold, for example, a percent inhibition > 50% or a Z-score < -3.

Hits from the primary screen must be rigorously validated to eliminate false positives.[18]

Protocol: Hit Confirmation and Dose-Response

  • Re-test: The initial hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response: Confirmed hits are then tested in a dilution series (e.g., 8-point, 3-fold dilutions) to determine their potency (IC50 or EC50).

  • Counter-Screens: These are crucial for identifying compounds that interfere with the assay technology rather than the biological target. For our example, a counter-screen would involve testing the hits against the luciferase enzyme directly to identify inhibitors of the reporter protein.

  • Orthogonal Assays: These assays measure the same biological endpoint but use a different detection technology (e.g., a fluorescence-based calcium mobilization assay for the GPCR target). This helps to confirm that the observed activity is not an artifact of the primary assay format.[18]

Data Presentation: Hit Compound Profile

Compound IDPrimary Screen (% Inhibition)Confirmed IC50 (µM)Luciferase Counter-Screen (IC50)Orthogonal Assay (IC50)
BPC-00165.21.2> 50 µM1.5 µM
BPC-00272.80.8> 50 µM0.9 µM
BPC-00355.15.62.1 µMInactive

Compounds BPC-001 and BPC-002 would be considered validated hits, while BPC-003 would be flagged as a likely false positive due to its activity in the counter-screen and lack of activity in the orthogonal assay.

Phase 4: Preliminary SAR and Lead Generation

Validated hits provide the starting point for medicinal chemistry efforts. A preliminary structure-activity relationship (SAR) analysis is performed to identify common structural motifs among the active compounds.[17] This analysis can help to guide the synthesis of new derivatives with improved potency and selectivity, ultimately leading to the development of a lead series for further optimization.

Conclusion

This application note provides a detailed framework for the high-throughput screening of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid derivatives. By following a systematic approach of assay development, validation, primary screening, and rigorous hit confirmation, researchers can effectively identify novel and promising starting points for drug discovery programs. The adaptability of the outlined protocols allows for the exploration of this compound class against a wide array of biological targets, underscoring the potential of this scaffold in the quest for new therapeutics.

References

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Derivatization of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid for biological testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of the Bipiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of pharmaceuticals and biologically active compounds.[1][2] Its defined three-dimensional structure and synthetic tractability make it an ideal scaffold for designing novel therapeutics. The 1,4'-bipiperidine motif, an elaboration of this core structure, offers an expanded chemical space to explore, presenting unique vectors for substitution and opportunities to modulate physicochemical properties such as polarity, basicity, and molecular shape.

This guide focuses on 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS: 1216878-89-5), a versatile starting material for generating focused compound libraries.[3] The presence of a carboxylic acid provides a reliable chemical handle for diversification. By leveraging this functional group, researchers can systematically introduce a variety of substituents to probe the structure-activity relationships (SAR) of novel compounds.

The objective of these application notes is to provide a comprehensive, experience-driven framework for the chemical derivatization of this scaffold and to outline robust protocols for the subsequent biological evaluation of the resulting library, with a particular focus on G-protein coupled receptors (GPCRs) like opioid and muscarinic receptors, which are common targets for piperidine-containing molecules.[4][5]

Part 1: Chemical Derivatization Strategies

The carboxylic acid moiety of the parent compound is the primary anchor point for diversification. The two most direct and fruitful derivatization pathways are the formation of amides and esters. These reactions are highly reliable, extensively documented in medicinal chemistry, and allow for the incorporation of a vast array of commercially available building blocks (amines and alcohols).[6][7]

Amide Library Synthesis: Probing Polar Interactions

Amide bond formation is arguably the most utilized reaction in drug discovery, and for good reason.[6][8][9] The resulting amide is a stable, neutral functional group capable of acting as both a hydrogen bond donor and acceptor, making it critical for molecular recognition at biological targets. Creating a library of amides from 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid allows for a systematic exploration of the chemical space around this core.

While numerous amide coupling reagents exist, the combination of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt) remains a gold standard for reliability and substrate scope.[10]

  • EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to side reactions, including racemization and rearrangement to a stable N-acylurea.

  • HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less reactive than the O-acylisourea but more stable, significantly suppressing side reactions and efficiently acylating the desired amine.[10] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to scavenge the acid produced without competing with the primary amine reactant.

AmideCoupling Parent_Acid Parent Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Parent_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Fast) Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement (Slow) HOBt HOBt Amide_Product Target Amide HOBt_Ester->Amide_Product + Amine Amine Primary/Secondary Amine (R-NH2)

Figure 1. Role of HOBt in suppressing side products in EDC-mediated amide coupling. (Max Width: 760px)

Materials:

  • 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (1.0 eq)

  • Desired amine (e.g., Benzylamine) (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient of methanol in DCM, to afford the pure amide derivative.

Amine Building BlockRationale for SelectionExpected Product MW ( g/mol )
Benzylamine Introduces a simple aromatic ring to probe for pi-stacking or hydrophobic interactions.329.49
Aniline Introduces a flat, electron-rich aromatic system directly attached to the amide.315.46
Morpholine Introduces a polar, heterocyclic ring that can act as a hydrogen bond acceptor.309.46
(S)-1-Phenylethylamine Introduces a chiral center to probe for stereospecific interactions within a binding pocket.343.52
4-Fluorobenzylamine Probes for specific interactions with a halogen bond donor/acceptor or acts as a metabolic blocker.347.48
Table 1. Example amine building blocks for amide library synthesis.
Ester Library Synthesis: Modulating Pharmacokinetics

Esterification provides another avenue for derivatization. Esters are generally more lipophilic than their corresponding carboxylic acids and can serve as valuable prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.[7] They can also exhibit their own unique biological activity.

  • Fischer Esterification is a classic, cost-effective method that uses a simple acid catalyst and the alcohol reactant as the solvent.[11] Its primary drawback is the requirement for harsh acidic conditions and high temperatures, which may not be suitable for complex substrates with acid-labile functional groups. The reaction is an equilibrium, requiring a large excess of the alcohol or removal of water to drive it to completion.[11]

  • Iron-Catalyzed Esterification using reagents like Fe(acac)₃ is an environmentally benign, milder alternative.[12][13] It avoids strong acids and often proceeds under neutral conditions, demonstrating broad functional group tolerance. This makes it an excellent choice for more complex or sensitive substrates.[12]

Materials:

  • 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (1.0 eq)

  • Desired alcohol (e.g., Benzyl alcohol) (1.5 eq)

  • Iron(III) acetylacetonate [Fe(acac)₃] (0.05 eq, 5 mol%)

  • Xylene or Toluene

  • Ethyl Acetate (EtOAc), Water, Brine, Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and Fe(acac)₃ (0.05 eq).

  • Add a suitable solvent such as xylene (approx. 0.2 M concentration).

  • Heat the mixture to reflux (approx. 140 °C for xylene) and maintain for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (typically using an EtOAc/hexanes gradient) to isolate the pure ester.

Alcohol Building BlockRationale for SelectionExpected Product MW ( g/mol )
Methanol Creates the simplest methyl ester, increasing lipophilicity and cell permeability.254.37
Ethanol Provides a slightly larger, yet still simple, ethyl ester.268.40
Benzyl Alcohol Introduces an aromatic ring, similar to the benzylamide but with different electronic and PK properties.330.48
2-Methoxyethanol Incorporates an ether functionality, potentially improving solubility and adding a hydrogen bond acceptor.298.42
Table 2. Example alcohol building blocks for ester library synthesis.

Part 2: Biological Evaluation Workflow

Once a library of derivatives has been synthesized and purified, a systematic biological evaluation is required to identify "hits" and determine their pharmacological profile. Given the prevalence of the piperidine scaffold in GPCR ligands, a logical screening cascade would target opioid and muscarinic receptors.[1][14]

BiologicalWorkflow cluster_0 Synthesis & Purification cluster_1 Primary Screening: Affinity cluster_2 Secondary Screening: Function cluster_3 Lead Optimization Compound_Library Synthesized Derivative Library (Amides & Esters) Binding_Assay Radioligand Binding Assays (e.g., MOP, M3 Receptors) Compound_Library->Binding_Assay Determine_Ki Determine Affinity (Ki) & Selectivity Binding_Assay->Determine_Ki Functional_Assay Functional Assays (e.g., Calcium Flux, GTPγS) Determine_Ki->Functional_Assay 'Hits' (Ki < 1µM) Determine_Efficacy Determine Efficacy (EC50, Emax) (Agonist vs. Antagonist) Functional_Assay->Determine_Efficacy SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Efficacy->SAR_Analysis SAR_Analysis->Compound_Library Design Next-Gen Compounds

Figure 2. A tiered workflow for the biological evaluation of a new compound library. (Max Width: 760px)
Primary Screening: Receptor Binding Assays

The first step is to determine if the synthesized compounds bind to the intended targets and with what affinity. Competitive radioligand binding assays are the industry standard for this purpose.[15] The principle involves measuring the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.

Principle: This assay quantifies the affinity of test compounds for the human mu-opioid receptor by measuring the displacement of the selective MOP agonist radioligand, [³H]DAMGO.[16]

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human MOP receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO (specific activity ~30-60 Ci/mmol), used at a final concentration near its Kd (e.g., 0.5-1.0 nM).[16]

  • Non-specific determinant: Naloxone (10 µM final concentration).

  • Test compounds, serially diluted in assay buffer.

  • 96-well microplates, glass fiber filter mats (e.g., Whatman GF/B), cell harvester.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). Include wells for "total binding" (buffer only) and "non-specific binding" (10 µM Naloxone).

  • Add Radioligand: Add [³H]DAMGO to all wells at the final desired concentration.

  • Initiate Reaction: Add the cell membrane suspension (typically 10-20 µg protein/well) to all wells to start the binding reaction. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[16]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a sample bag, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.[4]

Secondary Screening: Cellular Functional Assays

A compound that binds with high affinity is not necessarily an effective drug. It could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Functional assays are required to determine the compound's efficacy.

Principle: M1, M3, and M5 muscarinic receptors couple to the Gq alpha subunit, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[4] This increase can be measured in real-time using fluorescent calcium indicator dyes.

Materials:

  • HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Assay Plate: Black, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium Indicator Dye: e.g., Fluo-4 AM or Calcium-6 dye kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive control agonist: Carbachol or Acetylcholine.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the M3-expressing cells into the assay plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in assay buffer). Incubate at 37 °C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in a separate compound plate.

  • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.

  • Compound Addition: The instrument will add the compounds from the compound plate to the cell plate while simultaneously recording the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity over baseline indicates the [Ca²⁺]i response.

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximum effect, usually relative to a full agonist like carbachol).

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of an agonist (e.g., the EC₈₀ of carbachol) and measure the inhibition of the agonist's response to determine an IC₅₀ .

Derivative ExamplePrimary Assay Result (Ki, nM)Secondary Assay Result (EC₅₀, nM)Inferred Activity
Compound A M3 Ki = 50M3 Calcium Flux EC₅₀ = 120M3 Agonist
Compound B M3 Ki = 25M3 Calcium Flux EC₅₀ > 10,000M3 Antagonist or Inverse Agonist
Compound C MOP Ki = 75MOP GTPγS EC₅₀ = 250MOP Agonist
Compound D MOP Ki > 10,000N/AInactive at MOP
Table 3. Hypothetical data integrating binding and functional assays to determine compound activity.

Conclusion

The 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid scaffold represents a rich starting point for medicinal chemistry exploration. The derivatization strategies and biological testing protocols detailed in this guide provide a robust and logical pathway from chemical synthesis to pharmacological characterization. By employing reliable amide and ester formation reactions, diverse chemical libraries can be rapidly generated. A subsequent tiered screening cascade, beginning with high-throughput binding assays and progressing to more complex functional assays for active compounds, enables the efficient identification of novel GPCR modulators and provides a solid foundation for building a comprehensive structure-activity relationship. This systematic approach is fundamental to the iterative process of drug discovery and lead optimization.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Retrieved from [Link]

  • Hovinen, J., et al. (2014). A homogeneous single-label quenching resonance energy transfer assay for a δ-opioid receptor-ligand using intact cells. ResearchGate. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Corbett, A. D., et al. (2006). In vitro opioid receptor assays. PubMed. Retrieved from [Link]

  • Thadke, S. A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Kauk, M., et al. (2022). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. In Methods in Molecular Biology. Retrieved from [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Green, O., & Brown, G. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

  • Eglen, R. M., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Various types of biological activities of 2,2′-bipyridines. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Uchida, S., et al. (2024). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Springer Nature Experiments. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]

  • Enthaler, S., et al. (2008). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2008). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • Perlego. (n.d.). Amide Reactions | Overview & Research Examples. Retrieved from [Link]

  • Bentham Science. (2023). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

  • BYJU'S. (n.d.). Esterification. Retrieved from [Link]

  • Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wiley Online Library. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Crysdot LLC. (n.d.). 1',3'-Dimethyl-[1,4'-bipiperidine]-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. Retrieved from [Link]

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Application Notes and Protocols: N-Methylation of Bipiperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylated piperidine scaffolds are prevalent motifs in a vast array of pharmaceuticals and bioactive molecules. The incorporation of a methyl group onto the piperidine nitrogen can significantly influence a compound's pharmacological profile, affecting properties such as potency, selectivity, metabolic stability, and cell permeability. For drug development professionals, the ability to efficiently and selectively introduce this functional group is of paramount importance. Bipiperidine carboxylic acids, in particular, represent a class of molecules with significant therapeutic potential, and their N-methylation is a key step in the synthesis of many drug candidates.

This document provides a detailed protocol for the N-methylation of bipiperidine carboxylic acids, with a focus on the classic and robust Eschweiler-Clarke reaction. We will delve into the underlying mechanism, provide a step-by-step experimental procedure, offer guidance on troubleshooting, and present a comprehensive list of references to support the scientific integrity of this guide.

The Eschweiler-Clarke Reaction: A Reliable Method for N-Methylation

The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines to their corresponding tertiary amines.[1][2] This reductive amination procedure utilizes an excess of formic acid and formaldehyde as the methylating agent.[2] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts, a common side reaction when using other methylating agents like methyl iodide.[1][3] The reaction typically proceeds under mild conditions, often by heating the amine with aqueous formaldehyde and formic acid.[4]

Mechanism and Scientific Rationale

The mechanism of the Eschweiler-Clarke reaction proceeds through a series of well-defined steps:

  • Iminium Ion Formation: The secondary amine of the bipiperidine carboxylic acid first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate a reactive iminium ion.[1][3]

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine.[1][2] The driving force for this step is the formation of the stable carbon dioxide molecule.[2][3]

  • Irreversibility: The loss of carbon dioxide gas renders the reaction irreversible, driving it towards the formation of the N-methylated product.[2]

This process is highly selective for methylation and will not proceed to form a quaternary ammonium salt because a tertiary amine cannot form another iminium ion.[2][3]

Visualizing the Workflow

Eschweiler_Clarke_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Bipiperidine Carboxylic Acid Formaldehyde (37% aq.) Formic Acid Mixing Combine Reactants in Flask Reagents->Mixing Step 1 Heating Heat at 80-100 °C Mixing->Heating Step 2 Cooling Cool to Room Temperature Heating->Cooling Step 3 Basification Basify with NaOH/NaHCO3 Cooling->Basification Step 4 Extraction Extract with Organic Solvent Basification->Extraction Step 5 Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Step 6 Concentration Concentrate in vacuo Drying->Concentration Step 7 Purification Column Chromatography Concentration->Purification Step 8 Analysis NMR, MS, etc. Purification->Analysis Step 9

Caption: Workflow for N-methylation via the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation of a Model Bipiperidine Carboxylic Acid

This protocol details the N-methylation of a generic bipiperidine carboxylic acid. Researchers should adjust molar equivalents and reaction parameters based on the specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Bipiperidine-4-carboxylic acid≥98%e.g., Sigma-Aldrich
Formaldehyde, 37 wt. % in H₂OACS Reagente.g., Fisher Scientific
Formic Acid, ≥95%ACS Reagente.g., Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagente.g., VWR Chemicals
Dichloromethane (DCM), anhydrousACS Reagente.g., Fisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrousACS Reagente.g., VWR Chemicals
Methanol (MeOH)ACS Reagente.g., Fisher Scientific
Round-bottom flask------
Reflux condenser------
Magnetic stirrer and stir bar------
Heating mantle or oil bath------
Separatory funnel------
Rotary evaporator------
Silica gel for column chromatography------
Step-by-Step Methodology
  • Reaction Setup: To a solution of the bipiperidine carboxylic acid (1.0 eq) in methanol, add formic acid (approximately 1.8-2.0 eq) followed by a 37% aqueous solution of formaldehyde (approximately 1.1-1.5 eq).[1]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 3 to 18 hours.[1][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.[5]

  • Workup - Basification: Dissolve the residue in water and carefully basify the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of approximately 11.[1][6] This step neutralizes the excess formic acid and deprotonates the carboxylic acid and the tertiary amine.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).[5]

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated bipiperidine carboxylic acid.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tertiary amine.[1]

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the N-methyl group and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

  • Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Insufficient amount of formaldehyde or formic acid.Ensure that an excess of both formaldehyde and formic acid is used as per the stoichiometry.
Formation of Byproducts Overheating or prolonged reaction time.Optimize the reaction conditions by running small-scale trials at different temperatures and for varying durations.
Impurities in the starting material.Ensure the purity of the starting bipiperidine carboxylic acid before starting the reaction. Recrystallization or chromatography may be necessary.
Low Yield after Workup Incomplete extraction of the product.Increase the number of extractions with the organic solvent. Ensure the aqueous layer is sufficiently basified to deprotonate the product, making it more soluble in the organic phase.
Product loss during purification.Optimize the column chromatography conditions (e.g., choice of eluent, silica gel activity) to minimize product loss.
Difficulty in Purification Product is highly polar.Use a more polar eluent system for column chromatography. Consider using reverse-phase chromatography if the compound is still difficult to purify on normal-phase silica gel.

Alternative N-Methylation Strategies

While the Eschweiler-Clarke reaction is a robust method, other N-methylation techniques exist and may be suitable depending on the specific substrate and desired outcome. These include:

  • Reductive Amination with Sodium Cyanoborohydride: A milder alternative to formic acid, sodium cyanoborohydride can also be used as the reducing agent in the presence of formaldehyde.[2]

  • Metal-Catalyzed N-Methylation: Various transition metal catalysts, such as those based on ruthenium or iridium, can catalyze the N-methylation of amines using methanol as the methyl source.[7][8] These methods are often considered more "green" as they can utilize a renewable C1 source.

  • Using Methylating Agents like Methyl Iodide: While prone to over-methylation to form quaternary ammonium salts, the use of methyl iodide in the presence of a non-nucleophilic base can be effective for certain substrates.[9] Careful control of stoichiometry is crucial.

Conclusion

The N-methylation of bipiperidine carboxylic acids is a critical transformation in the synthesis of many potential drug candidates. The Eschweiler-Clarke reaction provides a reliable, high-yielding, and selective method for achieving this conversion. By understanding the reaction mechanism and following a well-defined protocol, researchers can efficiently synthesize the desired N-methylated products. The troubleshooting guide and discussion of alternative methods provided herein offer additional support for successful synthesis and purification.

References

  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Eschweiler-Clarke Reaction - YouTube. (2022, May 7). Retrieved January 19, 2026, from [Link]

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2022, October 28). Retrieved January 19, 2026, from [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. (2023, August 9). Retrieved January 19, 2026, from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. (2023, September 20). Retrieved January 19, 2026, from [Link]

  • Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents. (n.d.).
  • The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines - Globe Thesis. (2007, January 13). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: Characterizing 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Scaffold

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS No. 1216878-89-5) is a novel synthetic compound featuring a bipiperidine core, a structural motif present in numerous biologically active molecules.[1][2] The presence of methyl and carboxylic acid functional groups suggests the potential for specific interactions with biological macromolecules, particularly receptors.[3] While direct receptor binding data for this specific molecule is not yet prevalent in public literature, its structural elements bear resemblance to ligands known to interact with several key receptor families, including G-protein coupled receptors (GPCRs) and the Sigma receptor family.[1][2][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to elucidate the receptor binding profile and functional activity of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. We will outline a hypothesis-driven, multi-tiered approach, beginning with broad screening and progressing to detailed biophysical and functional characterization of validated interactions. The protocols herein are designed to be robust and self-validating, providing a clear path to understanding the compound's mechanism of action.

Hypothesized Target Families: A Rationale for Investigation

The chemical architecture of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid provides rational starting points for receptor binding investigations.

  • Opioid Receptors: The 4-substituted piperidine ring is a classic scaffold in opioid pharmacology. Specifically, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives are known to possess high affinity and selectivity for the kappa-opioid receptor.[5][6][7] The dimethyl substitution on the topic compound warrants investigation into its potential interaction with opioid receptor subtypes.

  • Muscarinic Acetylcholine Receptors (mAChRs): The bipiperidine structure is also found in ligands targeting muscarinic receptors, a class of GPCRs crucial in the central and peripheral nervous systems.[8][9][10][11] Allosteric modulators of mAChRs, in particular, can feature complex piperidine-based structures.[8][10]

  • Sigma Receptors: Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins that bind a wide variety of ligands, many of which contain a piperidine moiety.[4][12][13] Their involvement in numerous signaling pathways and disease states makes them a compelling target for novel piperidine-containing compounds.[12][14][15]

  • Chemokine Receptors: Certain bipiperidinyl carboxylic acid amides have been identified as potent and selective antagonists of the CCR4 receptor, a GPCR involved in inflammatory responses.[2] This precedent suggests that chemokine receptors could be a potential target class.

Experimental Strategy: A Phased Approach to Characterization

A logical workflow is essential for efficiently characterizing a novel compound. We propose a three-phase approach: initial broad screening, hit validation and affinity determination, and functional characterization.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Affinity cluster_2 Phase 3: Functional Activity a Broad Receptor Panel Screening (e.g., PDSP) b Radioligand Competition Assay (Determine Ki) a->b Identified 'Hits' c Fluorescence Polarization Assay (Orthogonal Validation) b->c Confirm Binding d Surface Plasmon Resonance (SPR) (Determine Kd, kon, koff) b->d Kinetic Analysis e [35S]GTPγS Binding Assay (Agonist vs. Antagonist) b->e Determine Functional Mode f Downstream Signaling Assays (e.g., cAMP, Ca2+ flux) e->f Elucidate Pathway

Caption: Proposed workflow for receptor binding characterization.

Protocols for Receptor Binding Analysis

Protocol 1: Radioligand Binding Competition Assay

This assay is the gold standard for determining the affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for a specific receptor.[16][17][18]

Objective: To determine the inhibitory constant (Ki) of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid for a target receptor.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target receptor.

  • Test Compound: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[19]

  • Non-specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand known to saturate the receptor.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[19]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.[20]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + high concentration of NSB ligand.

    • Competition: Receptor membranes + Radioligand + serial dilutions of the test compound.

  • Incubation: Add 150 µL of membranes, 50 µL of the test compound (or buffer/NSB ligand), and 50 µL of the radioligand solution to the appropriate wells for a final volume of 250 µL.[19]

  • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[19]

  • Termination & Filtration: Stop the reaction by rapid vacuum filtration onto the glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to separate bound from free radioligand.[19][20]

  • Quantification: Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a beta counter.[19]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

FP is a homogeneous, non-radioactive technique used to monitor binding events in solution, making it ideal for high-throughput screening and orthogonal validation.[21][22] The principle relies on the change in the rotational speed of a small fluorescently labeled ligand (tracer) upon binding to a larger receptor protein.[21][23]

Objective: To orthogonally validate binding and determine the affinity of the test compound.

Materials:

  • Purified Receptor: Solubilized and purified receptor protein.

  • Fluorescent Tracer: A fluorescently labeled ligand that binds to the target receptor.

  • Test Compound: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

  • Assay Buffer & Plate: Optimized buffer and low-binding black microplates.

  • Plate Reader with FP capability: Instrument capable of measuring parallel and perpendicular fluorescence emission.

Step-by-Step Methodology:

  • Tracer Titration: First, determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.

  • Receptor Titration: Titrate the purified receptor against the fixed concentration of the tracer to determine the receptor concentration that yields a significant FP window (difference in polarization between bound and free tracer).

  • Competition Assay:

    • In a black microplate, add the optimized concentrations of receptor and fluorescent tracer to all wells.

    • Add serial dilutions of the test compound. Include controls for free tracer (no receptor) and bound tracer (no competitor).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protecting from light.

  • Measurement: Measure the fluorescence polarization in a suitable plate reader.[21]

  • Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data using non-linear regression to obtain the IC₅₀, which can be used to calculate the Ki.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technology that provides real-time data on biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[24][25][26][27]

Objective: To determine the binding kinetics of the test compound to its target receptor.

Step-by-Step Methodology:

  • Chip Preparation: Immobilize the purified receptor (ligand) onto a suitable sensor chip surface (e.g., gold film).[25]

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) in solution over the chip surface through a microfluidic channel.[25][28]

  • Real-Time Monitoring: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increases during the association phase (analyte binding) and decreases during the dissociation phase (buffer flow).[25][28]

  • Data Analysis: The resulting sensorgram (a plot of RU vs. time) is analyzed using kinetic models (e.g., 1:1 Langmuir binding) to calculate kon, koff, and the affinity constant Kd (koff/kon).[25]

Functional Characterization: From Binding to Biological Effect

Demonstrating that a compound binds to a receptor is the first step; the crucial next step is to determine the functional consequence of that binding. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or reduce basal activity (inverse agonist)?

Protocol 4: [³⁵S]GTPγS Binding Assay for GPCRs

This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit.[29] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.[5]

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at a target GPCR.

Methodology Outline:

  • Membrane Preparation: Use membranes from cells expressing the receptor of interest and its coupled G-protein.

  • Incubation: Incubate the membranes with [³⁵S]GTPγS, GDP, and:

    • For Agonist Mode: Increasing concentrations of the test compound.

    • For Antagonist Mode: A fixed concentration of a known agonist, along with increasing concentrations of the test compound.

  • Termination & Filtration: The assay is terminated and filtered similarly to the radioligand binding assay to capture the [³⁵S]GTPγS bound to the G-proteins.

  • Data Analysis:

    • Agonism: An increase in [³⁵S]GTPγS binding indicates agonist activity. Data is plotted to determine Emax (maximum effect) and EC₅₀ (potency).

    • Antagonism: Inhibition of the agonist-stimulated signal indicates antagonist activity. Data is plotted to determine the IC₅₀.

Understanding the Signaling Cascade

For a validated hit, understanding the downstream signaling pathway is critical. GPCRs, for instance, activate a variety of intracellular signaling cascades.[30][31][32][33] The sigma-1 receptor, a chaperone protein at the ER, modulates calcium signaling through the IP3 receptor.[13][14]

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum compound 1',3'-Dimethyl-1,4'- bipiperidine-4-carboxylic acid receptor GPCR (Gq-coupled) compound->receptor Binds & Activates g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag g_protein->plc Activates er_receptor IP3 Receptor ip3->er_receptor Binds pkc Protein Kinase C (PKC) dag->pkc Activates ca_store Ca2+ Store er_receptor->ca_store Opens Channel ca_cytosol Cytosolic Ca2+ (Increased) ca_store->ca_cytosol Release response Cellular Response (e.g., Gene Expression, Enzyme Activation) pkc->response ca_cytosol->pkc Co-activates ca_cytosol->response

Caption: Example of a Gq-coupled GPCR signaling pathway.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

ParameterAssayDescriptionValue for Compound X
Ki Radioligand BindingInhibitory constant; measure of binding affinity.e.g., 15 nM
IC₅₀ FP / Antagonism AssayConcentration for 50% inhibition of binding/function.e.g., 25 nM
Kd Surface Plasmon ResonanceEquilibrium dissociation constant (koff/kon).e.g., 12 nM
kon Surface Plasmon ResonanceAssociation rate constant.e.g., 1.5 x 10⁵ M⁻¹s⁻¹
koff Surface Plasmon ResonanceDissociation rate constant.e.g., 1.8 x 10⁻³ s⁻¹
EC₅₀ [³⁵S]GTPγS (Agonist)Concentration for 50% of maximal functional effect.e.g., 50 nM
Emax [³⁵S]GTPγS (Agonist)Maximum functional response relative to a standard agonist.e.g., 85%

Conclusion

The application of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in receptor binding studies represents an exciting opportunity to discover novel pharmacological tools or therapeutic leads. By employing a systematic approach that combines classic radioligand assays with modern biophysical and functional techniques, researchers can build a comprehensive profile of this compound's activity. The detailed protocols and strategic workflow provided in this guide offer a robust framework for elucidating its molecular targets and mechanism of action, paving the way for future in-depth investigation.

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The Strategic Application of Substituted Piperidine-4-Carboxylic Acids in Opioid Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold in Modern Analgesics

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of receptors. Within the realm of synthetic opioids, 4-substituted piperidines are of paramount importance, providing the foundational structure for the entire fentanyl class of analgesics. This guide focuses on the application of a specific subset of these intermediates: 1',3'-dialkyl-1,4'-bipiperidine-4-carboxylic acid derivatives and their close analogs. While direct literature on "1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid" as a widely used commodity intermediate is sparse, its core structure is emblematic of the key intermediates in the synthesis of the ultra-short-acting opioid, Remifentanil.[1][2]

This document will provide a detailed exploration of the synthetic strategies and protocols for utilizing piperidine-4-carboxylic acid derivatives as pivotal intermediates in the synthesis of Remifentanil. We will delve into the causality behind the experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape: Convergent Pathways to Remifentanil

The synthesis of Remifentanil (marketed as Ultiva®) is a multi-step process that hinges on the carefully orchestrated assembly of a 4-anilidopiperidine core.[3] Several synthetic routes have been developed, many of which are detailed in the patent literature.[4][5][6] A common strategy involves the construction of a key piperidine intermediate which is then elaborated to the final active pharmaceutical ingredient (API). The use of piperidine-4-carboxylic acid derivatives offers a convergent and efficient approach to this complex molecule.

A representative synthetic workflow can be visualized as follows:

G A 1-Benzyl-4-piperidone B Anilino-nitrile Intermediate A->B Strecker Synthesis (Aniline, HCN) C Anilino-amide Intermediate B->C Selective Hydrolysis (conc. H2SO4) D Anilino-ester Intermediate (5) C->D Esterification (SOCl2, MeOH) E N-Debenzylated Intermediate (7) D->E N-Acylation & N-Debenzylation F Remifentanil Precursor E->F Michael Addition (Methyl Acrylate) G Remifentanil F->G Final Acylation (Propionyl Chloride)

Caption: Convergent synthetic route to Remifentanil highlighting key piperidine intermediates.

This generalized scheme illustrates the critical transformations involved. The initial steps focus on the construction of the core 4-anilido-4-carboxypiperidine structure, followed by modifications to the piperidine nitrogen and the anilino group to yield the final drug molecule.

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols are synthesized from established literature and patent filings, providing a robust framework for the laboratory-scale synthesis of Remifentanil intermediates.[4][7][8]

Protocol 1: Strecker-Type Synthesis of the Anilino-Nitrile Intermediate

This three-component reaction efficiently constructs the 4-anilino-4-cyanopiperidine core. The choice of a Strecker synthesis is advantageous due to its high atom economy and the direct formation of the crucial C-C and C-N bonds at the 4-position of the piperidine ring.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Acetic Acid

  • Isopropanol

  • Ammonium Hydroxide (concentrated)

  • Chloroform

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charge the flask with 1-benzyl-4-piperidone, potassium cyanide, and aniline in isopropanol.[7]

  • Cool the mixture in an ice bath and slowly add acetic acid dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated ammonium hydroxide. This step neutralizes the acid and quenches any unreacted cyanide.

  • Extract the aqueous layer three times with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude anilino-nitrile intermediate.

Protocol 2: Selective Hydrolysis and Esterification to the Anilino-Ester

The conversion of the nitrile to a methyl ester is a critical step. A direct hydrolysis to the carboxylic acid followed by esterification is often employed. The use of a tert-butyl ester has also been shown to be advantageous for large-scale production due to its facile cleavage under acidic conditions.[9]

Materials:

  • Anilino-nitrile intermediate

  • Sulfuric Acid (concentrated)

  • Thionyl Chloride (SOCl₂)

  • Methanol (anhydrous)

  • Potassium Carbonate solution (25%)

Procedure:

  • Carefully add the anilino-nitrile to concentrated sulfuric acid, controlling the exotherm with an ice bath. This selective hydrolysis yields the anilino-amide.

  • After the reaction is complete, quench the mixture by pouring it onto ice.

  • Basify the solution and extract the anilino-amide.

  • For the esterification, dissolve the anilino-amide in a suitable solvent and treat with thionyl chloride followed by anhydrous methanol to form the methyl ester.[8]

  • Alternatively, for the synthesis of the free acid, vigorous basic hydrolysis of the amide can be performed, followed by acidification.[8]

Protocol 3: N-Acylation and Introduction of the Propanoate Side Chain

The final steps involve the acylation of the aniline nitrogen and the alkylation of the piperidine nitrogen. The order of these steps can vary depending on the overall synthetic strategy.

Materials:

  • Anilino-ester intermediate

  • Propionyl Chloride

  • Dichloroethane

  • Triethylamine (Et₃N)

  • Methyl Acrylate

Procedure for N-Acylation:

  • Dissolve the anilino-ester in dichloroethane and add propionyl chloride.

  • Heat the mixture to reflux for 3 hours.

  • Add triethylamine and continue to heat for another hour.[8]

  • Work up the reaction by pouring it into a potassium carbonate solution and extracting the product.

Procedure for Michael Addition:

  • The N-debenzylated intermediate is reacted with methyl acrylate in a Michael addition reaction to introduce the methyl propanoate side chain onto the piperidine nitrogen.[7] This reaction is typically carried out in a suitable solvent at a controlled temperature.

Quantitative Data and Characterization

The efficiency of each synthetic step is crucial for the overall yield of the final product. The table below summarizes typical yields for the key transformations in Remifentanil synthesis.

StepStarting MaterialProductTypical Yield (%)Reference
Strecker Synthesis1-Benzyl-4-piperidoneAnilino-nitrile Intermediate~90[8]
Hydrolysis, Acidification & EsterificationAnilino-nitrile IntermediateAnilino-ester Intermediate40-45 (3 steps)[8]
N-AcylationAnilino-ester IntermediateN-Acylated Anilino-ester70-80[8]
Michael Addition & Final AcylationN-Debenzylated IntermediateRemifentanil60[10]

Analytical Characterization:

The identity and purity of the intermediates and the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Conclusion: A Versatile Platform for Drug Discovery

The synthetic routes and protocols detailed in this guide highlight the strategic importance of piperidine-4-carboxylic acid derivatives as versatile intermediates in the synthesis of complex pharmaceutical agents like Remifentanil. The principles and techniques described are not limited to this specific application but can be adapted for the synthesis of a wide range of bioactive molecules. A thorough understanding of these synthetic methodologies, coupled with rigorous analytical characterization, is essential for researchers and scientists in the field of drug development.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the technical support center dedicated to the synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of piperidine and bipiperidine chemistry. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.

Proposed Synthetic Pathway

A logical synthetic approach to 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid involves a multi-step process. Below is a plausible and efficient route, which will serve as the framework for our troubleshooting guide.

Synthetic_Pathway A 1-methylpiperidin-4-one C Reductive Amination A->C B Piperidine-4-carboxylic acid B->C D 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid C->D [H] E N-methylation D->E CH3I or other methylating agent F 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid E->F

Caption: Proposed synthetic workflow for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Reductive Amination Step

Question: We are experiencing a low yield of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid during the reductive amination of 1-methylpiperidin-4-one and piperidine-4-carboxylic acid. What are the likely causes and how can we improve the yield?

Answer:

Low yields in reductive amination are often attributed to several factors, including incomplete iminium ion formation, competing side reactions, or suboptimal reaction conditions.

  • Causality: The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced. If the dehydration is inefficient or if the starting materials degrade under the reaction conditions, the yield will be compromised.

  • Troubleshooting Steps:

    • pH Control: The pH of the reaction medium is critical. An acidic medium (pH 4-6) is generally required to facilitate the dehydration of the hemiaminal to the iminium ion. However, a pH that is too low can lead to the protonation of the amine, rendering it non-nucleophilic.

      • Recommendation: Buffer the reaction mixture using an appropriate acid catalyst, such as acetic acid. Monitor the pH throughout the reaction.

    • Choice of Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the reduction of iminium ions in the presence of ketones. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.

      • Recommendation: If you are using a less selective reducing agent like sodium borohydride (NaBH4), consider switching to STAB.

    • Reaction Temperature and Time: These parameters should be optimized. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in a sluggish reaction.

      • Recommendation: Start with room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, a slight increase in temperature (e.g., to 40-50 °C) may be beneficial.

ParameterRecommended RangeImpact on Yield
pH4 - 6Critical for iminium ion formation
Reducing AgentSodium triacetoxyborohydride (STAB)High selectivity, mild conditions
TemperatureRoom Temperature to 50°CBalances reaction rate and stability
Reaction Time12 - 24 hoursMonitor for completion to avoid side reactions

Issue 2: Formation of Impurities during N-methylation

Question: During the N-methylation of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid to introduce the second methyl group, we are observing the formation of multiple products. How can we improve the selectivity of this step?

Answer:

The formation of multiple products during N-methylation often points to over-methylation or side reactions involving other functional groups.

  • Causality: The presence of two nitrogen atoms in the bipiperidine structure can lead to competitive methylation. Furthermore, the carboxylic acid group can potentially react with the methylating agent under certain conditions.

  • Troubleshooting Steps:

    • Choice of Methylating Agent: The reactivity of the methylating agent can influence selectivity. Highly reactive agents like methyl iodide can lead to over-methylation.

      • Recommendation: Consider using a milder methylating agent such as dimethyl sulfate or formaldehyde/formic acid (Eschweiler-Clarke reaction).

    • Stoichiometry: Carefully controlling the stoichiometry of the methylating agent is crucial to prevent the quaternization of the nitrogen atoms.

      • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the methylating agent and add it portion-wise to the reaction mixture while monitoring the progress.

    • Protecting Groups: If selectivity remains an issue, consider protecting the more reactive nitrogen or the carboxylic acid group. For instance, the carboxylic acid can be converted to an ester prior to methylation.[1]

      • Recommendation: A tert-butyl ester can be a good choice for protecting the carboxylic acid, as it can be removed under mild acidic conditions.[1]

Troubleshooting_N_Methylation cluster_0 Problem: Low Selectivity in N-Methylation cluster_1 Potential Causes cluster_2 Solutions A Multiple Products Observed B Over-methylation (Quaternization) A->B C Competitive Methylation of Nitrogens A->C D Side reaction with Carboxylic Acid A->D E Use Milder Methylating Agent (e.g., Dimethyl Sulfate) B->E F Control Stoichiometry (1.1-1.2 equivalents) B->F C->E G Employ Protecting Groups (e.g., tert-butyl ester for COOH) D->G

Caption: Troubleshooting flowchart for N-methylation selectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during this synthesis?

A1: Standard laboratory safety practices should always be followed. Specifically, be cautious when handling:

  • Sodium cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid.[2] All manipulations should be performed in a well-ventilated fume hood.

  • Methylating agents: Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic and carcinogenic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

Q2: How can the final product, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, be effectively purified?

A2: The purification of the final product will likely involve a combination of techniques:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Chromatography: If crystallization is not feasible or if impurities are difficult to remove, column chromatography using silica gel or a suitable ion-exchange resin may be necessary.

  • Acid-Base Extraction: Given the presence of both basic nitrogen atoms and an acidic carboxylic acid group, you can use pH adjustments to move the compound between aqueous and organic layers, thereby separating it from neutral impurities.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, other synthetic strategies could be explored. For instance, a Suzuki or Stille coupling reaction could be used to form the bipiperidine core, although this might require the synthesis of appropriately functionalized piperidine precursors.[3][4] However, these methods can be sensitive to reaction conditions and may suffer from catalyst deactivation due to the coordinating nature of the piperidine nitrogens.[3][4][5]

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product's identity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of the product.

Experimental Protocols

Protocol 1: Reductive Amination

  • To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: N-methylation (Eschweiler-Clarke Conditions)

  • Dissolve 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid (1.0 eq) in formic acid (excess).

  • Add aqueous formaldehyde (37 wt. %, 2-3 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH or Na2CO3).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

References

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  • Technical Disclosure Commons. "Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a". Technical Disclosure Commons. [Link]

  • PMC. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids". PMC. [Link]

  • PubChem. "1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid". PubChem. [Link]

  • ResearchGate. "Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l.". ResearchGate. [Link]

  • Google Patents. "Process for preparing 4-methylenepiperidine or acid addition salt thereof".

Sources

Technical Support Center: Purification of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this unique molecule. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Understanding the Core Challenge: A Zwitterionic Molecule

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS No. 1216878-89-5) incorporates both a basic tertiary amine (a piperidine nitrogen) and a carboxylic acid.[1] At physiological pH, and indeed across a wide pH range, the molecule exists as a zwitterion—a neutral molecule with both a positive and a negative charge. This dual nature is the primary source of its purification challenges.

  • High Polarity: Zwitterions are highly polar, making them poorly soluble in common non-polar organic solvents and difficult to elute from standard silica gel columns.

  • pH-Dependent Behavior: Its solubility and chromatographic behavior are critically dependent on the pH of the environment, which can be leveraged for purification but also complicates standard protocols.

This guide will walk you through the most common issues and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak so severely on standard silica gel TLC plates?

This is a classic sign of strong, undesirable interactions between your zwitterionic compound and the acidic silanol groups on the surface of the silica gel. The positively charged ammonium center of your molecule binds ionically to the negatively charged deprotonated silanols, leading to very strong retention and "streaking" rather than a compact spot. Standard elution systems often fail to disrupt this interaction efficiently.[2]

Q2: I'm struggling to extract my compound from an aqueous solution into an organic solvent. What am I doing wrong?

You are fighting against the fundamental properties of a zwitterion.

  • At low pH (e.g., < 4): The carboxylic acid is protonated (-COOH) and the tertiary amines are protonated (-N⁺H-), resulting in a net positive charge. The compound is a cation and will preferentially stay in the aqueous phase.

  • At high pH (e.g., > 10): The carboxylic acid is deprotonated (-COO⁻) and the amines are neutral, resulting in a net negative charge. The compound is an anion and will also remain in the aqueous phase.

  • At the isoelectric point (pI): The molecule is a neutral zwitterion. While it has no net charge, it is still highly polar and often has its lowest solubility in both aqueous and organic media at this pH.[3]

Instead of extraction, consider precipitating the compound from the aqueous solution by carefully adjusting the pH to its isoelectric point.[3]

Q3: What are the recommended analytical methods to accurately assess the purity of the final product?

A multi-pronged approach is best:

  • HPLC-MS: This is the gold standard. Use a mixed-mode or reverse-phase C18 column with a mass spectrometry-compatible mobile phase (e.g., water/acetonitrile with formic acid or ammonium formate). This will confirm the mass of your compound and separate it from non-volatile impurities.

  • ¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying any structurally similar impurities.

  • Elemental Analysis: Provides confirmation of the empirical formula and is a strong indicator of high purity, especially for detecting inorganic salt contamination.

Q4: How should I store the purified 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid?

As a solid, it should be stored in a tightly sealed container, protected from moisture and light, at room temperature or refrigerated for long-term stability. Given its hygroscopic potential, storage in a desiccator is recommended.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low or No Recovery from Silica Column Irreversible binding of the zwitterion to acidic silica gel.AVOID standard silica gel chromatography. If you must use chromatography, switch to a more inert stationary phase like neutral alumina or, preferably, reverse-phase or mixed-mode chromatography.[2]
Crude Product is an Intractable Oil/Gum Presence of residual solvents or salt byproducts. The material may be amorphous rather than crystalline.Try trituration with a solvent in which your compound is insoluble but the impurities are (e.g., diethyl ether, ethyl acetate, or acetonitrile). This can often break up the oil and produce a solid. Alternatively, proceed directly to preparative HPLC.
Persistent Synthetic Byproducts Post-Purification Co-precipitation during recrystallization or co-elution during chromatography due to similar physicochemical properties.This calls for a higher-resolution technique. Mixed-mode chromatography is the ideal solution as it separates based on both hydrophobicity and ionic interactions, offering unique selectivity that can resolve closely related impurities.[4][5]
Recrystallization Yield is Very Low The chosen solvent system is not optimal; the compound may have significant solubility even at its pI. The rate of cooling was too fast, leading to precipitation instead of crystal growth.Screen a wider range of polar solvent systems (e.g., ethanol/water, isopropanol/water, acetonitrile).[6] Ensure pH is precisely at the pI. Allow the solution to cool slowly to promote the formation of pure crystals.
Visualizations: Workflows and Chemical Principles
Purification Strategy Decision Workflow

This diagram outlines a logical path for selecting the appropriate purification method based on the initial purity of your crude material.

start Crude Synthetic Mixture purity_check Assess Purity (TLC, LCMS, NMR) start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallize Recrystallization (at Isoelectric Point) high_purity->recrystallize  Yes low_purity Complex Mixture or Persistent Impurities high_purity->low_purity No final_check Final Purity Analysis recrystallize->final_check chromatography Preparative Chromatography low_purity->chromatography chromatography->final_check final_product Pure Compound (>98%) final_check->final_product

Caption: Decision workflow for purifying the target compound.

Impact of pH on Molecular State

The charge state of the molecule is fundamental to its behavior. Understanding this allows you to manipulate solubility and chromatographic retention.

cluster_low_ph Low pH (< pKa1) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (> pKa2) low_ph Cationic Form (Water Soluble) Structure: BIP-N⁺H-R-COOH zwitterion Zwitterionic Form (Lowest Solubility) Structure: BIP-N⁺H-R-COO⁻ low_ph->zwitterion + OH⁻ zwitterion->low_ph + H⁺ high_ph Anionic Form (Water Soluble) Structure: BIP-N-R-COO⁻ zwitterion->high_ph + OH⁻ high_ph->zwitterion + H⁺

Caption: pH-dependent forms of the bipiperidine carboxylic acid.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization at the Isoelectric Point (pI)

This method is ideal for removing impurities with different solubility profiles or when the initial purity is already reasonably high (>90%).

  • Dissolution: Dissolve the crude solid in a minimal amount of deionized water. If it is insoluble, add a small amount of dilute acid (e.g., 1M HCl) dropwise until a clear solution is obtained. This ensures the entire compound is in its soluble cationic form.

  • pH Adjustment to pI: While stirring vigorously, slowly add a dilute base (e.g., 1M NaOH or ammonium hydroxide) dropwise. Monitor the pH continuously with a calibrated pH meter. The isoelectric point for this type of molecule is typically in the range of pH 6.5-7.5. You will observe the formation of a white precipitate as you approach the pI. Continue adding base until the maximum amount of precipitate has formed.

  • Crystallization: Once at the pI, gently heat the suspension until the solid redissolves (add a minimum amount of a co-solvent like ethanol or isopropanol if necessary). Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual soluble salts, followed by a wash with a non-polar solvent like diethyl ether to remove non-polar impurities and aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

  • Purity Assessment: Analyze the final product using HPLC-MS and NMR to confirm purity and identity.

Protocol 2: High-Resolution Purification by Mixed-Mode Chromatography

This is the most powerful method for separating the target compound from closely related impurities, especially when recrystallization is ineffective. Mixed-mode columns combine reverse-phase and ion-exchange functionalities, providing orthogonal selectivity.[7]

  • Column Selection: Choose a mixed-mode column that combines reverse-phase (like C18) with either cation-exchange or anion-exchange properties. For this molecule, a column with both cation and anion exchange capability (zwitterionic stationary phase) or a combination of RP and cation-exchange would be highly effective.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Aqueous buffer. A volatile buffer compatible with mass spectrometry is ideal. Example: 10-20 mM Ammonium Formate or Ammonium Acetate in water, pH adjusted to 4.5.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Method:

    • Flow Rate: Typically 10-20 mL/min for a semi-preparative column (e.g., 20 mm ID).

    • Gradient: Start with a shallow gradient to resolve closely eluting impurities.

      • Example Gradient:

        • 0-5 min: 5% B

        • 5-35 min: 5% to 50% B (linear gradient)

        • 35-40 min: 50% to 95% B (column wash)

        • 40-45 min: 95% B

        • 45-50 min: Re-equilibrate at 5% B

    • Detection: UV detection (e.g., at 210-220 nm) and/or Mass Spectrometry.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution containing your product and buffer salts can be lyophilized (freeze-dried) to yield the final solid product.

  • Purity Assessment: Confirm the purity of the isolated product by analytical HPLC-MS.

By leveraging these principles and protocols, you will be well-equipped to overcome the purification challenges presented by 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid and obtain a product of high purity for your research and development needs.

References
  • Vertex AI Search. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved January 19, 2026.
  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved January 19, 2026, from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. Retrieved January 19, 2026, from [Link]

  • Nangia, A., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12610-12613. [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved January 19, 2026, from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved January 19, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion? r/Chempros. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • ACS Publications. (n.d.). Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH. Industrial & Engineering Chemistry Research. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link]

  • HETEROCYCLES. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. 51(10), 2440.
  • Crysdot LLC. (n.d.). 1',3'-Dimethyl-[1,4'-bipiperidine]-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Retrieved January 19, 2026, from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. Retrieved January 19, 2026, from [Link]

  • Technical Disclosure Commons. (2024, December 19). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Retrieved January 19, 2026.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

Sources

Stability issues of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this molecule in solution. We will address common challenges, provide troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your experiments.

Introduction: Understanding the Molecule

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a complex bifunctional molecule. Its structure contains two piperidine rings, two tertiary amine centers (the N-methyl and the bipiperidine linkage), and a carboxylic acid group. This combination of functional groups makes it a versatile building block in pharmaceutical development and biochemical research but also introduces specific stability liabilities that must be carefully managed.[1] The piperidine scaffold itself is generally considered metabolically stable, which is advantageous in drug design.[2] However, the tertiary amines and the carboxylic acid are reactive sites susceptible to degradation under common experimental and storage conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: My analytical results for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid are inconsistent, showing a decreasing concentration over time. What is happening?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatography, strongly suggest that the compound is degrading under your experimental or storage conditions.[3] The molecule's structure contains two tertiary amines and a carboxylic acid, which are susceptible to several degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions. We recommend performing forced degradation studies to understand the compound's liabilities.[5][6]

Q2: What are the most likely degradation pathways for this molecule in solution?

A2: Based on its functional groups, the primary degradation pathways are oxidation and pH-dependent hydrolysis.[3]

  • Oxidation: The tertiary amine centers, particularly the N-methylpiperidine moiety, are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents, potentially leading to the formation of N-oxides or more complex ring-opened products.[3][7] N-oxide formation is a well-documented pathway for tertiary amines.[8][9]

  • Hydrolysis & pH Effects: The stability of both the piperidine rings and the carboxylic acid can be influenced by pH.[10][11] In highly acidic or basic solutions, hydrolysis can be catalyzed. While the carboxylic acid itself is stable, extreme pH can affect the overall molecule's integrity and solubility.[12][13]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[3][14]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group could occur, although this typically requires significant heat.[3] High heat can also accelerate oxidative and hydrolytic processes.[15]

Q3: How does pH affect the stability and solubility of my compound?

A3: The pH of the solution is a critical factor. The molecule has two basic tertiary amine centers and one acidic carboxylic acid group, making it zwitterionic at certain pH values.

  • Solubility: In acidic solutions (pH < pKa of the carboxylic acid, ~4-5), the amines will be protonated, forming a water-soluble cationic species. In basic solutions (pH > pKa of the amines, ~9-10), the carboxylic acid will be deprotonated, forming an anionic species that may also be soluble. Near the isoelectric point, the molecule will exist as a neutral zwitterion, which often has the lowest aqueous solubility.

  • Stability: Extreme pH values can catalyze degradation. Acid catalysis can promote hydrolysis of susceptible bonds, while basic conditions can enhance oxidation rates for certain compounds.[11][16] For many piperidine derivatives, optimal stability is often found in a slightly acidic to neutral pH range (pH 4–7).[11]

Q4: What are the recommended storage and handling conditions for solutions of this compound?

A4: To minimize degradation, proper storage is essential.

  • Temperature: For long-term stability, store solutions frozen at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is recommended.[14][17] Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[14] Many piperidine-containing compounds are photosensitive.

  • Atmosphere: For maximum stability, especially in organic solvents, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. Protic solvents like methanol or water can participate in hydrolysis, while solvents like DMSO can degrade over time to produce acidic impurities. Always prepare fresh solutions for sensitive experiments.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Actions & Causality
Gradual decrease in parent compound peak area (HPLC) over hours/days. Chemical Degradation: The compound is likely degrading in your solution due to oxidation, hydrolysis, or photodegradation.1. Re-evaluate Storage: Ensure the solution is protected from light and stored at ≤4°C.[14] For long-term storage, freeze at -20°C or below.2. Use Inert Atmosphere: Prepare solutions using degassed solvents and overlay the vial headspace with argon or nitrogen to prevent oxidation of the tertiary amines.[3]3. Check pH: If using an aqueous buffer, ensure the pH is in a stable range (typically pH 4-7). Extreme pH can catalyze hydrolysis.[11]4. Perform a Forced Degradation Study (see protocol below): This will definitively identify if your compound is sensitive to heat, light, acid, base, or oxidation, allowing you to control the critical parameters.
Appearance of new, unexpected peaks in the chromatogram. Degradation Products: The new peaks are likely N-oxides, ring-opened products, or other degradants.1. Analyze with Mass Spectrometry (LC-MS): Determine the mass of the new peaks. An increase of +16 Da often indicates N-oxide formation.[7] Other mass shifts can help elucidate the degradation pathway.2. Co-injection (if standards exist): If you have standards for potential degradants, co-inject them to confirm their identity.3. Review Experimental Conditions: Correlate the appearance of specific peaks with your conditions. For example, if a peak appears only after exposure to H₂O₂, it is an oxidative degradant.
Precipitation or crystallization of the compound from solution. 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent or at that specific pH.2. Salt Formation: If the solution is exposed to acidic vapors (e.g., HCl, TFA), the basic tertiary amines can form hydrochloride or trifluoroacetate salts, which may have different solubility profiles and could precipitate.[18]3. Degradation to an Insoluble Product: A degradant may be less soluble than the parent compound.1. Adjust pH: For aqueous solutions, adjust the pH away from the isoelectric point to increase solubility.2. Change Solvent System: Consider adding a co-solvent (e.g., acetonitrile, methanol) to improve solubility.3. Filter and Re-quantify: If precipitation occurs, filter the solution before use and re-determine the concentration to ensure accurate dosing.4. Isolate and Protect: Store stock solutions away from volatile acids and bases.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hypothetical degradation pathways for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid based on its chemical structure.

DegradationPathways cluster_main Stress Conditions cluster_products Degradation Products Oxidation Oxidation (e.g., O₂, H₂O₂) Parent 1',3'-Dimethyl-1,4'-bipiperidine- 4-carboxylic acid Oxidation->Parent Heat Thermal Stress (High Temp) Heat->Parent Light Photolytic Stress (UV/Vis Light) Light->Parent pH Hydrolytic Stress (Acid/Base) pH->Parent N_Oxide N-Oxide Derivatives Parent->N_Oxide Decarboxylated Decarboxylated Product Parent->Decarboxylated Other Other Minor Degradants Parent->Other Parent->Other Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Sources

Overcoming side reactions in the synthesis of dimethylated bipiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N,N'-dimethylated bipiperidines. These scaffolds are crucial building blocks in medicinal chemistry and materials science, valued for their unique conformational properties and ability to act as bidentate ligands. The methylation of the two secondary amine groups on the bipiperidine core is most commonly achieved via reductive amination, particularly the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3]

While seemingly straightforward, this transformation is frequently plagued by side reactions that can significantly lower yields, complicate purification, and compromise final product purity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and achieve a successful synthesis.

Core Synthetic Pathway: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a one-pot procedure that methylates primary or secondary amines to their corresponding tertiary amines.[4] A key advantage of this method is its inherent mechanism which prevents the formation of quaternary ammonium salts, a common issue with other alkylating agents like methyl iodide.[2][3][5]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[1][3][5] For a bipiperidine, this process occurs twice to yield the desired dimethylated product.

Eschweiler_Clarke_Pathway Bipiperidine Bipiperidine (Starting Material) Iminium1 Mono-Iminium Ion Bipiperidine->Iminium1 + Formaldehyde1 Formaldehyde (CH₂O) Formaldehyde1->Iminium1 Monomethyl N-Methyl-bipiperidine (Intermediate) Iminium1->Monomethyl + FormicAcid1 Formic Acid (HCOOH) FormicAcid1->Monomethyl CO2_1 CO₂ FormicAcid1->CO2_1 Iminium2 Di-Iminium Ion Intermediate Monomethyl->Iminium2 + Monomethyl->CO2_1 Formaldehyde2 Formaldehyde (CH₂O) Formaldehyde2->Iminium2 Product N,N'-Dimethyl-bipiperidine (Target Product) Iminium2->Product + FormicAcid2 Formic Acid (HCOOH) FormicAcid2->Product CO2_2 CO₂ FormicAcid2->CO2_2 Product->CO2_2

Caption: Desired synthetic pathway for N,N'-dimethyl-bipiperidine.

Troubleshooting Guide: Common Side Reactions

This section addresses the most common issues encountered during the dimethylation of bipiperidines. Each problem is presented in a question-and-answer format, detailing the cause, solution, and preventative measures.

Q1: My reaction is incomplete, and I'm isolating a mixture of mono-methylated and unreacted starting material. What's going wrong?

A1: Incomplete reaction is typically due to insufficient reagents, suboptimal temperature, or inadequate reaction time.

The 'Why': The methylation of the second nitrogen atom is often slower than the first due to steric hindrance and electronic effects. If the reaction conditions are not robust enough, the reaction can stall at the mono-methylated intermediate stage.

Solutions & Protocols:

  • Stoichiometry: Ensure an adequate excess of both formaldehyde and formic acid is used. For each amine site, at least 1.1 equivalents of formaldehyde and 1.8 equivalents of formic acid are recommended.[5]

  • Temperature: The Eschweiler-Clarke reaction typically requires heating to proceed at a reasonable rate. Maintain a reaction temperature between 80-100 °C.[1][5]

  • Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.[5]

Troubleshooting Workflow:

Incomplete_Reaction_Workflow decision decision process process outcome outcome start Incomplete Reaction Observed (TLC/LC-MS) check_reagents Are CH₂O & HCOOH in sufficient excess? start->check_reagents add_reagents Add additional portions of CH₂O and HCOOH check_reagents->add_reagents No check_temp Is temperature 80-100 °C? check_reagents->check_temp Yes add_reagents->check_temp increase_temp Increase temperature to 80-100 °C check_temp->increase_temp No check_time Has reaction run for >12 hours? check_temp->check_time Yes increase_temp->check_time continue_reaction Continue heating and monitor periodically check_time->continue_reaction No success Reaction Complete check_time->success Yes continue_reaction->success

Caption: Decision tree for troubleshooting an incomplete methylation reaction.

Q2: I'm observing a significant amount of a highly polar, water-soluble byproduct that I suspect is a quaternary ammonium salt. How is this possible with the Eschweiler-Clarke reaction?

A2: While the classic Eschweiler-Clarke mechanism intrinsically prevents quaternization, side reactions under certain conditions or the use of alternative methylating agents can lead to over-alkylation.

The 'Why': The formation of a quaternary ammonium salt is impossible in a standard Eschweiler-Clarke reaction because a tertiary amine cannot form an iminium ion with formaldehyde.[2] However, if your reaction conditions deviate, or if impurities are present, alternative pathways can open up. For example, if using a different alkylating agent (like methyl iodide) instead of the Eschweiler-Clarke conditions, over-alkylation is a very common side reaction.[3][6] The resulting quaternary salts are often highly water-soluble, which complicates purification.[6]

Solutions & Protocols:

  • Strictly Adhere to Eschweiler-Clarke Conditions: The combination of formaldehyde and formic acid is specifically designed to stop at the tertiary amine stage.[2][5] Avoid the temptation to add other alkylating agents.

  • Control Stoichiometry with Other Methods: If you must use an alternative method like reductive amination with a different reducing agent (e.g., NaBH(OAc)₃), carefully control the stoichiometry. Use the amine as the limiting reagent and add the aldehyde slowly to maintain a low concentration relative to the secondary amine.[6][7]

Data Comparison: Methylation Methods and Over-alkylation Risk

Methylation MethodReagentsOver-alkylation RiskKey Considerations
Eschweiler-Clarke HCHO, HCOOHVery Low [2]Requires heat; reaction can be slow.
Reductive Amination HCHO, NaBH(OAc)₃Low to Moderate Milder conditions, but stoichiometry is critical.[8]
Direct Alkylation CH₃I, BaseVery High [6]Difficult to control; frequently leads to quaternization.
Q3: My product appears to have oxidized. I'm seeing a mass peak corresponding to M+16. What is this and how can I avoid it?

A3: You are likely observing the formation of an N-oxide, a common side reaction for tertiary amines, especially if exposed to oxidizing conditions or atmospheric oxygen over time.

The 'Why': The lone pair of electrons on the tertiary nitrogen of the dimethylated bipiperidine can be oxidized to form an N-oxide (R₃N⁺-O⁻).[9] This can happen due to residual oxidizing agents, prolonged heating in the presence of air, or reaction with peroxides that can form in certain solvents (e.g., THF).[9] N-oxides are highly polar and can significantly complicate purification.[9]

Solutions & Protocols:

  • Inert Atmosphere: While not always necessary for Eschweiler-Clarke, if N-oxidation is a persistent problem, running the reaction under an inert atmosphere (Nitrogen or Argon) can help.

  • Degassed Solvents: Use freshly distilled or degassed solvents for the work-up and purification to minimize dissolved oxygen and peroxide impurities.

  • Careful Work-up: During the work-up, avoid strong oxidizing agents. If hydrogen peroxide is used in any cleaning step, ensure it is thoroughly quenched and removed.

  • Storage: Store the final product under an inert atmosphere and protected from light to prevent slow oxidation over time.

N_Oxidation TertiaryAmine N,N'-Dimethyl-bipiperidine R₃N N_Oxide N-Oxide Product R₃N⁺-O⁻ TertiaryAmine->N_Oxide Oxidation Oxidant [O] (e.g., O₂, Peroxides) Oxidant->N_Oxide

Caption: Formation of the N-oxide side product from the tertiary amine.

FAQs: Purification & Characterization

Q: My final product is highly polar and streaks badly on a standard silica gel column. What are the best purification strategies?

A: This is a common issue with diamines. The basic nitrogen atoms interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and low recovery.[10][11]

  • Option 1: Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide (0.5-2%) to your eluent system (e.g., DCM/Methanol).[10] This competes with your product for the acidic sites on the silica.

  • Option 2: Amine-Functionalized Silica: For very difficult separations, use an amine-functionalized silica gel (KP-NH). This stationary phase masks the acidic silanols and provides much better peak shape and recovery for basic compounds.[10]

  • Option 3: Reversed-Phase Chromatography: If the compound is sufficiently soluble, reversed-phase chromatography (C18) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or formic acid) can be an effective alternative.

Q: What are the key spectroscopic signals to confirm the successful synthesis of N,N'-dimethyl-bipiperidine?

A: A combination of NMR and Mass Spectrometry is essential.

  • ¹H NMR: Look for the disappearance of the N-H proton signals from the starting bipiperidine. You should see a new, sharp singlet integrating to 6 protons in the 2.2-2.5 ppm region, corresponding to the two N-CH₃ groups. The signals for the piperidine ring protons will also shift.

  • ¹³C NMR: A new signal should appear in the 40-45 ppm range, characteristic of the N-CH₃ carbons.

  • Mass Spectrometry (ESI+): The most definitive confirmation. Look for the correct molecular ion peak [M+H]⁺ corresponding to the mass of the dimethylated product.

Detailed Experimental Protocol

Exemplary Protocol: Eschweiler-Clarke Methylation of 4,4'-Bipiperidine

Materials:

  • 4,4'-Bipiperidine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (~98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free-Basing: In a round-bottom flask, dissolve 4,4'-bipiperidine dihydrochloride (1.0 eq) in water. Cool the solution in an ice bath and basify to pH > 12 by the dropwise addition of a concentrated NaOH solution. Extract the free-base bipiperidine into DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Reaction Setup: To the flask containing the crude 4,4'-bipiperidine, add formic acid (4.0 eq). The mixture may warm up. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add aqueous formaldehyde (3.0 eq) to the cooled mixture.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C for 18 hours.[5] Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS until the starting material and mono-methylated intermediate are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing crushed ice. Basify the mixture to pH > 11 by the slow addition of solid NaOH or a concentrated aqueous solution.

  • Extraction: Extract the aqueous layer with DCM (3-4x).

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N'-dimethyl-4,4'-bipiperidine.

  • Purification: Purify the crude product by flash column chromatography using a gradient of 0-10% Methanol in DCM, with 1% triethylamine added to the eluent system.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Source Not Specified.
  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). Molecules. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Amine oxide. Wikipedia. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

Sources

Technical Support Center: Regioselective Methylation in Bipiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of methylation in bipiperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively introducing a methyl group onto the bipiperidine scaffold. Here, we address common challenges and provide practical, field-tested solutions to enhance the precision and efficiency of your synthetic routes.

Introduction: The Challenge of Regioselective Methylation of Bipiperidines

The bipiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a methyl group on one of the nitrogen atoms can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. However, achieving regioselective methylation of a bipiperidine presents a significant synthetic hurdle. The presence of two nucleophilic nitrogen atoms of similar basicity often leads to a mixture of unmethylated, mono-methylated, and di-methylated products, complicating purification and reducing the yield of the desired isomer.

This guide provides a series of troubleshooting questions and detailed answers to help you overcome these challenges and achieve high regioselectivity in your methylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why am I getting a mixture of mono- and di-methylated products, and how can I favor mono-methylation?

Underlying Cause: The direct alkylation of amines is often difficult to control.[1] After the first methylation, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second methylation event.[1] In the case of bipiperidine, once one nitrogen is methylated, the second nitrogen can still be readily methylated, leading to the di-methylated byproduct.

Troubleshooting Strategies:

  • Controlling Stoichiometry and Reaction Conditions: Carefully controlling the stoichiometry of the methylating agent is the first line of defense. Using a slight excess or an equimolar amount of the methylating agent can favor mono-methylation. Additionally, carrying out the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Alternative Methylating Agents: Instead of highly reactive methylating agents like methyl iodide, consider using less reactive alternatives. For example, using methanol in the presence of a suitable catalyst can provide a more controlled methylation.[2] Another approach is the use of carbon dioxide and hydrogen with a ruthenium catalyst, which has been shown to be effective for the selective mono-methylation of diamines.[3][4]

Illustrative Workflow for Selective Mono-methylation using CO2/H2:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification bipiperidine Bipiperidine Substrate autoclave High-Pressure Autoclave bipiperidine->autoclave catalyst Ru(acac)3 / Triphos catalyst->autoclave solvent Anhydrous THF solvent->autoclave pressurize Pressurize with CO2 (20 atm) and H2 (60 atm) autoclave->pressurize heat Heat to 140°C (24-36 h) pressurize->heat cool Cool and Vent heat->cool extract Solvent Extraction cool->extract purify Column Chromatography extract->purify product Mono-methylated Bipiperidine purify->product

Caption: Workflow for selective mono-methylation.

How can I achieve regioselective methylation on a specific nitrogen atom in an unsymmetrical bipiperidine?

Underlying Cause: In an unsymmetrical bipiperidine, the electronic and steric environment of the two nitrogen atoms will differ, leading to inherent differences in their reactivity. However, these differences may not be sufficient to achieve high regioselectivity with standard methylation procedures.

Troubleshooting Strategy: Orthogonal Protecting Group Strategy

The most robust method for achieving high regioselectivity is the use of an orthogonal protecting group strategy. This involves selectively protecting one nitrogen atom, methylating the unprotected nitrogen, and then removing the protecting group.

Experimental Protocol: Selective N-Methylation using a Boc Protecting Group

  • Protection:

    • Dissolve the unsymmetrical bipiperidine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Perform an aqueous work-up and purify the mono-Boc-protected bipiperidine by column chromatography.

  • Methylation:

    • Dissolve the purified mono-Boc-protected bipiperidine (1 eq.) in a polar aprotic solvent like DMF.

    • Add a base such as sodium hydride (NaH) (1.2 eq.) at 0 °C and stir for 30 minutes.

    • Add methyl iodide (CH3I) (1.1 eq.) and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product.

    • Purify the N-methyl, N'-Boc-bipiperidine by column chromatography.

  • Deprotection:

    • Dissolve the purified product in DCM or dioxane.

    • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the desired regioselectively methylated bipiperidine.

Protecting Group Selection Guide:

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc (tert-Butyloxycarbonyl)(Boc)2O, base (e.g., TEA)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenation
Cbz (Carboxybenzyl)Benzyl chloroformate, baseCatalytic hydrogenation (e.g., H2, Pd/C)Stable to acid, mild base
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine in DMF)[5]Stable to acid, hydrogenation
My methylation reaction is sluggish and gives low yields. What can I do to improve it?

Underlying Cause: Low reactivity can be due to several factors, including steric hindrance around the nitrogen atom, the choice of a weak methylating agent, or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Choice of Methylating Agent and Base: For sterically hindered amines, a more reactive methylating agent such as methyl triflate (MeOTf) may be necessary. Pair this with a non-nucleophilic base like 2,6-lutidine or proton sponge to avoid side reactions.

  • Solvent and Temperature: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices for N-alkylation as they can solvate the cation and leave the anion more reactive. If the reaction is still sluggish, increasing the temperature may be necessary, but this should be done cautiously as it can also lead to side reactions and racemization if chiral centers are present.

  • Catalysis: The use of a catalyst can accelerate the reaction. For example, iridium-based catalysts have been shown to be effective for the N-alkylation of amines with alcohols under mild conditions.[6]

Reaction Optimization Parameters:

ParameterRecommendationRationale
Methylating Agent For low reactivity: MeI, MeOTfHigher reactivity to overcome steric hindrance.
Base For hindered systems: NaH, KHMDSStrong, non-nucleophilic bases.
Solvent Polar aprotic: DMF, DMSO, NMPPromotes S_N2 reactions.
Temperature Start at RT, then gently heatBalances reaction rate and side reactions.
Additives Phase-transfer catalyst (e.g., TBAB)Can improve reaction rates in biphasic systems.
I am observing side reactions, such as Hofmann elimination. How can I prevent this?

Underlying Cause: Hofmann elimination can occur when a quaternary ammonium salt is formed, particularly with sterically hindered bases and at elevated temperatures. This is more likely to happen if over-alkylation to the quaternary ammonium salt occurs.

Troubleshooting Strategies:

  • Avoid Excess Methylating Agent: Use no more than one equivalent of the methylating agent to minimize the formation of the quaternary ammonium salt.

  • Milder Reaction Conditions: Use a less reactive methylating agent and a milder base. For example, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is a much milder method for introducing a methyl group and avoids the formation of quaternary ammonium salts.[7]

Reductive Amination Protocol:

  • Dissolve the bipiperidine (1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Add formaldehyde (37% aqueous solution, 1.2 eq.).

  • Stir for 1 hour at room temperature to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Mechanism of Reductive Amination:

reductive_amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Bipiperidine-NH R2NH Iminium [R2N=CH2]+ Bipiperidine-NH->Iminium + CH2O, -H2O Formaldehyde CH2O Product R2N-CH3 Iminium->Product + [H]- Reducer [H]- (from NaBH(OAc)3)

Caption: Reductive amination mechanism.

References

  • Li, Y., Sorribes, I., Yan, T., Junge, K., & Beller, M. (2013). Selective Methylation of Amines with Carbon Dioxide and H2. Moodle@Units. Available at: [Link]

  • Beller, M., & co-workers. (2025). Selective mono‐N‐methylation of various substituted diamines using carbon dioxide as the alkylating agent under ruthenium catalysis. ResearchGate. Available at: [Link]

  • Larsen, S. D., & Grieco, P. A. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC - NIH. Available at: [Link]

  • (2025). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • (2025). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available at: [Link]

  • (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]

  • (2025). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. NIH. Available at: [Link]

  • (2025). Understanding the Reactivity and Regioselectivity of Methylation of Nitronates [R1R2CNO2]− by CH3I in the Gas Phase. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (2025). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • (2025). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • (2025). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

  • (2025). Improved Synthesis of N-Methylcadaverine. MDPI. Available at: [Link]

  • (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • (2025). Regioselective N‐methylation of functionalized benzimidazoles on a.... ResearchGate. Available at: [Link]

  • (2025). Selective iridium-catalyzed alkylation of (hetero)aromatic amines and diamines with alcohols under mild reaction conditions. PubMed. Available at: [Link]

  • (2025). Direct, Regioselective N-Alkylation of 1,3-Azoles. PubMed. Available at: [Link]

  • (2025). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • (2025). Iridium-catalyzed N-alkylation of diamines with glycerol. ResearchGate. Available at: [Link]

  • (2025). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]

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Technical Support Center: Troubleshooting HPLC Analysis of Bipiperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of bipiperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when working with this unique class of compounds. Bipiperidine carboxylic acids, possessing both a basic nitrogenous bipiperidine core and an acidic carboxylic acid moiety, exhibit complex retention behaviors that can lead to a variety of chromatographic issues.[1][2] This resource provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

I. Peak Shape and Retention Time Issues

Excellent peak shape and consistent retention times are fundamental to accurate and reproducible HPLC analysis. Given the ionizable nature of bipiperidine carboxylic acids, these are often the first parameters to degrade when analytical conditions are not optimal.

Q1: My peaks are tailing. What are the likely causes and how can I fix this?

A1: Peak tailing, an asymmetrical peak with a long "tail" on the right side, is a frequent issue when analyzing basic compounds like bipiperidine carboxylic acids on silica-based columns.[3][4] The primary cause is often secondary interactions between the positively charged (protonated) nitrogen atoms of the bipiperidine structure and residual, negatively charged silanol groups on the stationary phase.[3][5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH.[6][7][8]

    • Low pH (Ion Suppression of Silanols): Operating at a low pH (typically 2-4) will protonate the silanol groups, minimizing their interaction with the protonated analyte.[7] This is often the most effective first step.

    • High pH (Analyte in Neutral Form): Alternatively, a high pH (above the pKa of the bipiperidine nitrogens, typically >8) will keep the analyte in its neutral form, reducing ionic interactions. However, this requires a pH-stable column as traditional silica-based columns can degrade at high pH.[9][10]

  • Use of an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for tailing.[3]

  • Addition of a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (0.1-1.0%).[11] TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Column Overload: Injecting too much sample can lead to peak tailing.[3][4] Try reducing the injection volume or the sample concentration.

Q2: I'm observing peak fronting. What does this indicate?

A2: Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing for this class of compounds but can occur.[4]

Common Causes and Solutions:

  • Column Overload: This is the most frequent cause of peak fronting.[10] Reduce the sample concentration or injection volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak. Whenever possible, dissolve your sample in the initial mobile phase.[10][12]

Q3: My retention times are drifting and inconsistent. How can I stabilize them?

A3: Retention time drift can invalidate an entire analytical run by causing peaks to shift out of their integration windows.[13] For ionizable compounds like bipiperidine carboxylic acids, this is often linked to mobile phase instability.

Key Areas to Investigate:

  • Inadequate Column Equilibration: This is a very common cause of retention time drift, especially when changing mobile phases.[13][14] Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before starting your analysis. For methods using ion-pairing reagents or HILIC conditions, much longer equilibration times may be necessary.[15]

  • Mobile Phase pH Instability: Since the retention of bipiperidine carboxylic acids is highly dependent on their ionization state, even small shifts in mobile phase pH can cause significant retention time changes.[6][8][16]

    • Buffer Selection: Use a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH to ensure adequate buffering capacity.[17] Common choices for low pH work include phosphate and formate buffers.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily. Volatile components or CO2 absorption from the air can alter the pH over time.[18]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[13] Using a column oven is highly recommended for stable and reproducible chromatography.[10]

  • System Leaks: Even a very small, non-obvious leak can lead to changes in flow rate and, consequently, retention times.[18] Carefully inspect all fittings and connections.

II. Chromatography Mode Selection and Optimization

The dual nature of bipiperidine carboxylic acids (polar, with both acidic and basic centers) makes them challenging to retain and separate using standard reversed-phase chromatography.

Q4: I am getting poor retention of my bipiperidine carboxylic acid on a C18 column. What are my options?

A4: This is a common challenge as these compounds can be quite polar, especially when ionized, leading to their elution near or at the void volume in reversed-phase chromatography.[19][20]

Alternative Strategies:

  • Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte.[21][22]

    • For retaining the protonated (positively charged) bipiperidine, a negatively charged ion-pairing reagent like an alkyl sulfonate is used.[23][24] The reagent forms a neutral ion pair with the analyte, which is then retained by the non-polar stationary phase.[22]

    • Caveat: IPC can lead to long column equilibration times and the reagents can be difficult to remove from the HPLC system, often requiring a dedicated column.[21] It is also generally not compatible with mass spectrometry (MS) detection due to ion suppression.[21]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[25][26]

    • Mechanism: In HILIC, a polar stationary phase (like silica or amide-bonded phases) is used with a mobile phase rich in an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[25][27] The aqueous portion of the mobile phase forms a water-rich layer on the stationary phase, and polar analytes partition into this layer, leading to retention.[25]

    • Advantages: HILIC often provides better peak shapes for polar compounds and is compatible with MS detection.[25]

HILIC_Mechanism

Caption: HILIC Retention Mechanism.

Q5: When should I choose HILIC over Ion-Pair Chromatography?

A5: The choice depends largely on your detection method and desired workflow.

FeatureIon-Pair Chromatography (IPC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Use Enhancing retention of polar, ionizable compounds on reversed-phase columns.[19][21]Retention and separation of very polar and hydrophilic compounds.[25][26][27]
MS Compatibility Generally poor due to ion suppression from the ion-pairing reagent.[21]Excellent, as mobile phases are volatile and MS-friendly.[25]
System Dedication Often requires a dedicated column and HPLC system due to persistent reagents.[21]Does not typically require dedicated hardware.
Equilibration Time Can be very long.[15]Can be longer than reversed-phase, but generally manageable.[28]
Selectivity Can provide unique selectivity for charged analytes.[21]Offers a different selectivity based on analyte polarity and partitioning.[25]

Recommendation: For methods utilizing mass spectrometry (LC-MS), HILIC is the superior choice.[20][25] If you are using UV detection and need to achieve a specific separation not possible with other modes, IPC can be a powerful, albeit more complex, tool.

III. Baseline and System Issues

A stable baseline is crucial for accurate quantification, especially at low analyte concentrations.

Q6: I'm seeing a noisy or drifting baseline. What are the common culprits?

A6: Baseline issues can stem from several sources, including the mobile phase, detector, or system contamination.[29][30]

Troubleshooting Flowchart:

Baseline_Troubleshooting

Caption: Baseline Troubleshooting Flowchart.

Detailed Steps:

  • Mobile Phase Preparation:

    • Degassing: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the system, which can cause noise and pressure fluctuations.[15][31]

    • Purity: Use high-purity, HPLC-grade solvents and fresh, high-quality buffer reagents to avoid contamination that can lead to a rising or noisy baseline.[3][15]

  • Detector Issues:

    • Lamp Failure: A failing detector lamp can cause a drifting baseline. Check the lamp energy or hours of use.[29]

    • Contaminated Flow Cell: Contaminants from previous analyses can build up in the detector flow cell. Flush the cell with a strong, appropriate solvent.[15][29]

  • System Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline, especially during a gradient run.[15] It is good practice to flush the column with a strong solvent after a sequence of analyses.

IV. Sample Preparation and Method Development

Proper sample preparation and a robust method are key to long-term success.

Q7: What are the best practices for sample preparation for bipiperidine carboxylic acids?

A7: The goal of sample preparation is to ensure the sample is clean, compatible with the mobile phase, and at an appropriate concentration.[32]

Key Steps:

  • Filtration: Always filter your samples through a 0.22 or 0.45 µm filter to remove particulates that can clog the column frit and cause high backpressure.[12]

  • Solvent Matching: As mentioned for peak fronting, dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.[12] This is especially critical in HILIC, where injecting a sample in a high-aqueous solvent can severely distort the peak shape.

  • Solid-Phase Extraction (SPE): For complex matrices (e.g., biological fluids), SPE can be used to clean up the sample and concentrate the analyte.[32] A mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could be effective for this class of compounds.

Q8: I am developing a new method. What is a good starting point for mobile phase pH?

A8: A pH between 2 and 4 is generally the most stable and recommended starting point for method development with ionizable compounds on silica-based columns.[7] In this range, the ionization of both acidic and basic analytes is suppressed, leading to better retention in reversed-phase and more predictable behavior.[6][7] It is crucial to screen different pH values during method development, as pH can be a powerful tool to adjust selectivity and achieve the desired separation.[8][16] Always ensure your chosen pH is at least 1.5-2 pH units away from the analyte's pKa for robust and reproducible results.[6][16]

References

  • Vertex AI Search. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Thermo Fisher Scientific. (n.d.). HILIC Overview.
  • LabVeda. (2024, April 24). Drifting HPLC Peak Retention Times.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • SelectScience. (n.d.). Food safety: Improving LC separation and sensitivity for polar compound analysis.
  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
  • Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • PubMed. (n.d.). LC-MS metabolomics of polar compounds.
  • Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Reddit. (2021, October 21). HPLC/MS - sample preparation for a mix of polar and non-polar compounds.
  • LCGC International. (2019, March 1). LC–MS/MS Analysis of Polar Pesticides in Food and Water.
  • PubMed Central (PMC) - NIH. (n.d.). Analysis of highly polar pesticides in foods by LC-MS/MS.
  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • PubChem. (n.d.). 1,4'-Bipiperidine-1'-carboxylic acid.
  • EvitaChem. (n.d.). Buy [1,4'-Bipiperidine]-4-carboxylic acid (EVT-456204).
  • LCGC. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • PubChem. (n.d.). 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid.
  • PubMed. (n.d.). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.

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Technical Support Center: Scaling the Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the scale-up of this synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental challenges.

I. Proposed Synthetic Pathway

The synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid can be approached through a multi-step sequence. Below is a proposed pathway, constructed from established chemical transformations for similar piperidine and bipiperidine derivatives.

Synthetic_Pathway A 1. Synthesis of 1-Boc-4-aminopiperidine- 4-carboxylic acid B 2. N-methylation of the exocyclic amine A->B  CH3I, Base   C 3. Reductive amination with 1-methyl-4-piperidone B->C  1-methyl-4-piperidone,  NaBH(OAc)3   D 4. Deprotection of the Boc group C->D  TFA or HCl   E 5. Final Product: 1',3'-Dimethyl-1,4'-bipiperidine- 4-carboxylic acid D->E  Workup & Purification  

Caption: Proposed synthetic workflow for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, with detailed explanations and recommended solutions.

Step 1 & 2: Synthesis and N-methylation of the Piperidine Core

Question: I am observing low yields during the N-methylation of the 4-amino group on the piperidine ring. What are the likely causes and how can I improve this?

Answer: Low yields in N-methylation of piperidine derivatives often stem from a few key issues:

  • Steric Hindrance: The 4-position of the piperidine ring, especially with a bulky carboxylic acid group, can be sterically hindered.

  • Over-methylation (Quaternization): The secondary amine formed after the first methylation can be further alkylated to form a quaternary ammonium salt, which is a common side reaction.[1]

  • Inappropriate Base: The choice of base is crucial for deprotonating the amine without causing unwanted side reactions.

Troubleshooting Steps:

  • Choice of Methylating Agent: While methyl iodide is common, it is highly reactive and can lead to over-methylation. Consider using a less reactive agent like dimethyl sulfate.

  • Control of Stoichiometry: Carefully control the stoichiometry of the methylating agent. A slow, dropwise addition of the alkylating agent to a solution of the amine can help to minimize the formation of the quaternary salt.[1]

  • Base Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often a good choice.[2] It is effective at scavenging the acid produced during the reaction without competing in the alkylation. Potassium carbonate in a polar aprotic solvent like DMF is another viable option.[1]

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the reaction rate and selectivity.

ParameterRecommendationRationale
Methylating Agent Dimethyl sulfateLess reactive than methyl iodide, reducing over-alkylation.
Stoichiometry 1.0 - 1.1 equivalentsMinimizes the chance of quaternization.
Base DIPEA or K2CO3Non-nucleophilic, prevents unwanted side reactions.
Temperature 0 °C to RTBetter control over reaction kinetics.
Step 3: Reductive Amination

Question: My reductive amination reaction to form the bipiperidine linkage is sluggish and gives a complex mixture of products. How can I optimize this step?

Answer: Reductive amination is a powerful tool for C-N bond formation, but its success is highly dependent on reaction conditions. The key is to favor the formation of the iminium ion intermediate before the reduction step.

  • pH Control: The pH of the reaction medium is critical. An acidic pH is required to activate the carbonyl group of the ketone, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

  • Choice of Reducing Agent: The reducing agent should be selective for the iminium ion over the ketone starting material.

  • Water Scavenging: The formation of the iminium ion is a condensation reaction that produces water. Removing this water can drive the equilibrium towards the desired intermediate.

Troubleshooting Steps:

  • Optimal pH Range: For most reductive aminations, a pH range of 5-6 is ideal.[3] This can be achieved using a mild acid catalyst like acetic acid.

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is milder and more selective than other borohydrides like sodium cyanoborohydride (NaBH₃CN) and is effective under mildly acidic conditions.

  • Use of a Drying Agent: Adding a drying agent such as molecular sieves can help to remove the water formed during the reaction and improve the yield of the desired product.

Reductive_Amination cluster_0 Iminium Ion Formation (Equilibrium) cluster_1 Reduction A Piperidine Amine C Iminium Ion A->C B 1-methyl-4-piperidone B->C E Bipiperidine Product C->E D NaBH(OAc)3 D->E

Caption: Key stages of the reductive amination process.

Step 4 & 5: Deprotection and Purification

Question: I am having difficulty with the final Boc deprotection and purification of the zwitterionic product. What are the best practices?

Answer: The final deprotection and purification steps can be challenging due to the physical properties of the product.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[4] However, harsh conditions can lead to side reactions.

  • Product Isolation: The final product is a zwitterionic compound, which can make it highly soluble in water and difficult to extract with organic solvents. It may also be prone to forming salts.

  • Purification: Standard silica gel chromatography may not be effective for such a polar compound.

Troubleshooting Steps:

  • Mild Deprotection Conditions: Use a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[2] These conditions are generally effective for Boc removal without causing degradation.

  • Workup Procedure: After deprotection, neutralization of the reaction mixture is key. Adjusting the pH to the isoelectric point of the amino acid (typically around pH 6-7) will minimize its water solubility and facilitate precipitation or extraction.

  • Purification Techniques:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/water) can be an effective purification method.[5]

    • Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds.

    • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase HPLC can be used for purification.

StepTechniqueKey Considerations
Deprotection 4M HCl in Dioxane or TFA in DCMAvoid excessive heat to prevent side reactions.
Isolation pH adjustment to isoelectric pointCrucial for minimizing water solubility.
Purification Recrystallization or Ion-ExchangeStandard silica gel chromatography is often ineffective.

III. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this synthesis and where can I source them?

A1: The primary starting materials are a protected 4-aminopiperidine-4-carboxylic acid and 1-methyl-4-piperidone. 1-Methyl-4-piperidone can be synthesized through various established methods, such as the Dieckmann cyclization of the Michael adduct of methylamine and ethyl acrylate.[6] Protected 4-aminopiperidine derivatives can be prepared from isonipecotic acid.[7] These starting materials and their precursors are also commercially available from various chemical suppliers.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis require careful handling:

  • Methylating agents (methyl iodide, dimethyl sulfate): These are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Borohydride reducing agents: These can react violently with water and acids to produce flammable hydrogen gas.

  • Strong acids (TFA, HCl): These are corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring these reactions.

  • TLC: Use a suitable solvent system to achieve good separation between the starting material and the product. Staining with ninhydrin can be useful for visualizing amine-containing compounds.

  • LC-MS: This provides more detailed information, including the molecular weight of the products and byproducts, which is invaluable for identifying intermediates and impurities.

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The final product, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, should exhibit the following spectroscopic features:

  • ¹H NMR: You would expect to see signals corresponding to the two N-methyl groups, as well as complex multiplets for the methylene protons of the two piperidine rings. The proton on the carboxylic acid group may be broad or exchangeable with D₂O.

  • ¹³C NMR: Signals for the carbonyl carbon of the carboxylic acid, the two N-methyl carbons, and the various methylene carbons of the piperidine rings would be expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

IV. Experimental Protocols

General Protocol for Reductive Amination
  • To a solution of the N-methylated piperidine amine (1.0 eq) and 1-methyl-4-piperidone (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[9]

  • The crude product is then purified by an appropriate method.

V. References

  • EvitaChem. (n.d.). Buy [1,4'-Bipiperidine]-4-carboxylic acid (EVT-456204). Retrieved from EvitaChem website.

  • Guidechem. (n.d.). How to Prepare 1-Methyl-4-piperidone: A Simple and Efficient Method - FAQ. Retrieved from Guidechem website.

  • Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from Organic Syntheses website.

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from Organic Syntheses website.

  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis. Retrieved from ChemicalBook website.

  • Wikipedia. (2023). 1-Methyl-4-piperidone. Retrieved from Wikipedia website.

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Retrieved from Google Patents website.

  • ResearchGate. (n.d.). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Retrieved from ResearchGate website.

  • Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Retrieved from Technical Disclosure Commons website.

  • Journal of the Chemical Society C. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from RSC Publishing website.

  • E3S Web of Conferences. (n.d.). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. Retrieved from E3S Web of Conferences website.

  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Retrieved from Google Patents website.

  • PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Retrieved from PubMed website.

  • MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from MDPI website.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from ResearchGate website.

  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Retrieved from Google Patents website.

  • ResearchGate. (n.d.). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Retrieved from ResearchGate website.

  • MDPI. (n.d.). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Retrieved from MDPI website.

  • PubChem. (n.d.). 1,4'-Bipiperidine-1'-carboxylic acid. Retrieved from PubChem website.

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from PubMed website.

  • PubChem. (n.d.). 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. Retrieved from PubChem website.]-4-carboxylic acid*. Retrieved from PubChem website.

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Technical Support Center: Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and mitigation of by-products. Our approach is rooted in providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

I. Proposed Synthetic Route

A convergent and logical synthetic approach to 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is proposed, involving a key reductive amination step. The synthesis is broken down into two main stages: the preparation of the key precursors and their subsequent coupling and final modification.

Synthetic_Route cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Coupling and Final Product Formation Start1 Commercially Available 4-Cyanopiperidine Int1 1-Boc-4-cyanopiperidine Start1->Int1 Boc₂O, Et₃N Int2 1-Boc-3-methyl-4-cyanopiperidine Int1->Int2 LDA, MeI Precursor1 3-Methylpiperidine-4-carbonitrile Int2->Precursor1 TFA or HCl Coupling Reductive Amination Precursor1->Coupling Start2 Commercially Available Dieckmann Condensation Precursors Precursor2 1-Methylpiperidine-4-one Start2->Precursor2 McElvain Synthesis Precursor2->Coupling Intermediate 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile Coupling->Intermediate NaBH(OAc)₃ Final_Product 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Intermediate->Final_Product Acid or Base Hydrolysis caption Proposed synthetic pathway for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Caption: Proposed synthetic pathway.

II. Troubleshooting and FAQs

This section is designed to address specific issues that may arise during the synthesis, with a focus on by-product identification and mitigation.

Step 1: Synthesis of 3-Methylpiperidine-4-carbonitrile

The introduction of the methyl group at the 3-position of the piperidine ring is a critical step that can lead to regioisomeric impurities.

Q1: During the methylation of 1-Boc-4-cyanopiperidine, I observe multiple products by LC-MS. What are the likely by-products?

A1: The methylation of the carbanion generated at the 4-position of the piperidine ring can be accompanied by side reactions. The most common by-products are:

  • Over-methylation: Introduction of a second methyl group at the 4-position, leading to 1-Boc-3,3-dimethyl-4-cyanopiperidine. This is more likely if an excess of methyl iodide or a prolonged reaction time is used.

  • N-methylation: Although the nitrogen is protected by a Boc group, under strongly basic conditions, some N-methylation can occur, leading to 1-methyl-4-cyanopiperidine after deprotection.

  • Positional Isomers: Depending on the base and reaction conditions, deprotonation at the 2-position can occur, leading to the formation of 1-Boc-2-methyl-4-cyanopiperidine.

Methylation_Byproducts Start 1-Boc-4-cyanopiperidine Desired 1-Boc-3-methyl-4-cyanopiperidine Start->Desired LDA, MeI (1 eq) Over_methylation 1-Boc-3,3-dimethyl-4-cyanopiperidine Start->Over_methylation Excess MeI N_methylation 1-Methyl-4-cyanopiperidine Start->N_methylation Strong base, prolonged reaction Isomer 1-Boc-2-methyl-4-cyanopiperidine Start->Isomer Thermodynamic control caption Potential by-products from the methylation step.

Caption: Potential methylation by-products.

Troubleshooting:

Issue Potential Cause Recommended Action
Over-methylation Excess methyl iodide, prolonged reaction time.Use a stoichiometric amount of methyl iodide (1.0-1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.
N-methylation Strong base, high temperature.Use a non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).
Isomer Formation Thermodynamic control of deprotonation.Employ kinetic control by using a strong, bulky base at low temperatures to favor deprotonation at the less sterically hindered 4-position.
Step 2: Reductive Amination

The coupling of 1-methylpiperidine-4-one and 3-methylpiperidine-4-carbonitrile via reductive amination is a robust reaction, but not without potential pitfalls.

Q2: My reductive amination reaction is sluggish, and I'm observing the formation of an alcohol by-product. What is happening?

A2: This is a classic issue in reductive aminations. The primary cause is the reduction of the ketone starting material (1-methylpiperidine-4-one) to the corresponding alcohol (1-methylpiperidin-4-ol) before it can react with the amine to form the iminium ion.

  • Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for reductive aminations as it is a milder reducing agent than sodium borohydride (NaBH₄) and selectively reduces the iminium ion over the ketone.[1][2][3][4][5] If you are using NaBH₄, the ketone reduction is a significant competing reaction.[5]

  • Reaction Conditions: The formation of the iminium ion is an equilibrium process that produces water. If water is not removed or the reaction is not driven towards the iminium ion, the ketone is available for reduction.

Reductive_Amination_Issues Ketone 1-Methylpiperidine-4-one Imine Iminium Ion Ketone->Imine + Amine - H₂O Alcohol 1-Methylpiperidin-4-ol (By-product) Ketone->Alcohol [H] (side reaction) Amine 3-Methylpiperidine-4-carbonitrile Product Desired Product Imine->Product [H] caption Competition between iminium ion and ketone reduction.

Caption: Competing reactions in reductive amination.

Troubleshooting:

Issue Potential Cause Recommended Action
Alcohol By-product Formation Use of a strong reducing agent (e.g., NaBH₄).Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5]
Sluggish Reaction Inefficient iminium ion formation.Add a catalytic amount of acetic acid to promote iminium ion formation. The use of a dehydrating agent like molecular sieves can also be beneficial.
Dialkylation of Primary Amine (if applicable) Reaction of the product amine with another molecule of the ketone.This is less of a concern with secondary amines, but if a primary amine were used, a stepwise procedure of imine formation followed by reduction can minimize this.[4]
Step 3: Nitrile Hydrolysis

The final step of converting the nitrile to a carboxylic acid can be a source of impurities if not carefully controlled.

Q3: The hydrolysis of my nitrile is incomplete, and I am isolating a significant amount of a neutral compound. What is it?

A3: The most likely by-product of incomplete nitrile hydrolysis is the corresponding amide: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxamide. Nitrile hydrolysis proceeds through an amide intermediate, and if the reaction conditions (time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at this stage.[6][7][8][9]

  • Acidic Hydrolysis: Heating a nitrile with a strong acid like HCl will typically lead to the carboxylic acid.[6]

  • Basic Hydrolysis: Treatment with a strong base like NaOH will initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. Incomplete hydrolysis under basic conditions will also result in the amide.[6][7]

Troubleshooting:

Issue Potential Cause Recommended Action
Incomplete Hydrolysis (Amide by-product) Insufficient reaction time, temperature, or acid/base concentration.Increase the reaction time and/or temperature. Ensure a sufficient excess of strong acid or base is used. Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.
Decarboxylation (potential) Harsh acidic conditions and high temperatures with certain substrates.While less common for this specific molecule, if suspected, use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).

III. By-product Characterization

Identifying by-products is crucial for optimizing your synthesis. A combination of analytical techniques is recommended.

By-product Expected Mass (m/z) [M+H]⁺ Key NMR Signals (¹H and ¹³C) Chromatographic Behavior
1-Boc-3,3-dimethyl-4-cyanopiperidine253.19Appearance of a singlet for the two methyl groups, disappearance of the methine proton at C3.Likely to be less polar than the mono-methylated product.
1-Methylpiperidin-4-ol116.12Presence of a broad OH signal in ¹H NMR, characteristic shifts for the CH-OH group.More polar than the starting ketone.
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxamide239.22Presence of two broad signals for the -NH₂ protons in ¹H NMR, characteristic carbonyl shift in ¹³C NMR.More polar than the corresponding nitrile, but less polar than the carboxylic acid.

IV. Experimental Protocols

Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 1-methylpiperidine-4-one (1.0 eq) and 3-methylpiperidine-4-carbonitrile (1.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nitrile Hydrolysis (Acidic Conditions)
  • Dissolve the 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are consumed.

  • Cool the reaction mixture to room temperature and adjust the pH to ~7 with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If not, extract with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • McElvain, S. M. (1948). 1-Methyl-4-piperidone. Journal of the American Chemical Society, 70(5), 1820-1822. [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Reddit. (2021). Reductive amination NaB(AcO)3. [Link]

  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

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Technical Support Center: Enhancing the Purity of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS 1216878-89-5). This molecule, a complex aminocarboxylic acid, presents unique purification challenges due to its zwitterionic nature, high polarity, and potential for multiple impurities stemming from its synthesis. Achieving high purity (>99%) is critical for its application in research and as a pharmaceutical intermediate, where even trace impurities can significantly impact downstream processes and final product safety and efficacy.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based solutions to common purification issues, moving beyond standard protocols to explain the "why" behind each step. Our goal is to empower you to diagnose problems, optimize your purification strategy, and achieve the desired purity for your material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route. A common approach to similar bipiperidine structures involves reductive amination.[4][5] Potential impurities include:

  • Unreacted Starting Materials: Residual 1-methylpiperidone, 1-methyl-4-aminopiperidine, or related precursors.

  • Reductive Amination Byproducts: Unreduced imine intermediates, which can be difficult to separate due to similar polarity.[6] Over-alkylation or side reactions from the reducing agent (e.g., cyanide adducts if using NaBH₃CN) can also occur.[4][7]

  • Diastereomers: The target molecule has at least two stereocenters. If the synthesis is not stereospecific, diastereomeric impurities will be present and often co-elute in standard chromatography.

  • Salts: Inorganic salts from pH adjustments or reagents (e.g., NaCl, NaOAc) are common and can interfere with crystallization and analysis.[8]

Q2: My compound is behaving like a zwitterion and is difficult to handle. How can I simplify purification?

A2: The presence of both a basic tertiary amine and an acidic carboxylic acid gives the molecule a zwitterionic character, making it highly polar and often poorly soluble in common organic solvents.[9][10] The key is to control the pH to suppress this zwitterionic nature.

  • Acidic Conditions (pH < 2): The carboxylic acid is protonated (neutral), and the amines are protonated (cationic). The molecule behaves as a salt.

  • Basic Conditions (pH > 11): The carboxylic acid is deprotonated (anionic), and the amines are in their free base form (neutral). By converting the molecule to its salt form (e.g., hydrochloride) or free base, you can significantly alter its solubility and chromatographic behavior, enabling extraction or separation from neutral impurities.[11]

Q3: What is the best starting point for recrystallizing this compound?

A3: Due to its high polarity, polar protic solvents are the best choice. Start with:

  • Water/Alcohol Mixtures: Mixtures of water with methanol, ethanol, or isopropanol are highly effective for recrystallizing aminocarboxylic acids.[10] Dissolve the crude material in a minimal amount of hot water and then add the alcohol as an anti-solvent until turbidity appears, then allow it to cool slowly.

  • pH Adjustment: Dissolve the crude product in dilute acid (e.g., 1M HCl), treat with charcoal to remove colored impurities, filter, and then slowly neutralize with a base (e.g., NaOH or NH₄OH) to the isoelectric point to precipitate the purified zwitterion.[11]

Q4: My HPLC analysis shows broad, tailing peaks. What is the cause and how can I fix it?

A4: Peak tailing is a classic sign of undesirable secondary interactions between the basic amine groups of your compound and acidic residual silanol groups on the surface of standard silica-based C18 columns.[12]

  • Use a Low pH Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (e.g., water/acetonitrile). At a low pH (~2-3), the silanol groups are protonated and less interactive, while the amine groups are consistently protonated, leading to sharper peaks.

  • Employ an Amine-Deactivated Column: Use a column specifically designed for basic compounds, often labeled with "NH₂," "amine," or having end-capping technology that shields silanol groups.[13]

  • Increase Buffer Concentration: Using a buffer (e.g., 20-50 mM ammonium formate) can help mask silanol interactions and improve peak shape.[14]

Section 2: Troubleshooting Guide: Common Purification Challenges

Problem 1: Persistent Impurity with Similar Polarity
  • Symptoms: An impurity consistently appears in your HPLC chromatogram with a retention time very close to the main product. Standard column chromatography (silica or reverse-phase) fails to provide adequate separation.

  • Causality Analysis: This issue is often caused by a diastereomer or a structurally analogous byproduct (e.g., a positional isomer). These impurities have very similar polarities and partition coefficients, making them difficult to resolve with conventional methods. The zwitterionic nature of the product can also lead to complex interactions on the stationary phase, further complicating separation.[9]

  • Proposed Solutions:

    Solution A: Ion-Exchange Chromatography (IEX) This technique separates molecules based on their net charge, which is highly sensitive to pKa differences. Even subtle structural differences between your product and the impurity can lead to a difference in their isoelectric points, which can be exploited for separation.[15]

    Step-by-Step Protocol (Strong Cation Exchange):

    • Column Selection: Choose a strong cation exchange (SCX) resin.

    • Sample Preparation: Dissolve the crude material in a low-ionic-strength acidic buffer (e.g., 20 mM sodium acetate, pH 4.5). At this pH, the amine groups will be protonated, giving the molecule a net positive charge.

    • Binding: Load the solution onto the equilibrated SCX column. The positively charged molecules will bind to the negatively charged resin.

    • Elution: Elute the column with a salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer) or a pH gradient. Molecules with a weaker net positive charge will elute first.

    • Desalting: After collecting the pure fractions, the product must be desalted, for example, by reverse-phase chromatography using a volatile buffer system (e.g., ammonium bicarbonate) followed by lyophilization.[10]

    Solution B: Preparative HPLC with Alternative Selectivity If IEX is not available, using a preparative HPLC column with a different stationary phase can provide the necessary selectivity.

    • Phenyl-Hexyl Phase: Offers pi-pi interactions, which can help separate molecules with subtle differences in aromaticity or spatial arrangement.

    • Chiral Stationary Phase: If the impurity is a diastereomer, a chiral column is the most effective tool for separation.

Problem 2: Product Oiling Out During Recrystallization
  • Symptoms: Upon cooling the recrystallization solution, instead of forming crystals, the product separates as an insoluble oil or sticky gum.

  • Causality Analysis: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point (or the melting point of the solvated complex). This is common for compounds with significant impurities, which depress the melting point, or when a suboptimal solvent system is used.[11]

  • Proposed Solutions:

    Solution A: Optimize the Solvent/Anti-Solvent System The goal is to slow down the precipitation process, giving the molecules time to arrange into an ordered crystal lattice.

    Step-by-Step Protocol:

    • Dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., methanol or water) in which it is highly soluble.

    • While the solution is still hot, slowly add a "poor" or "anti-solvent" (e.g., acetonitrile, acetone, or isopropyl ether) dropwise until persistent cloudiness is observed.

    • Add a few drops of the "good" solvent to redissolve the cloudiness and obtain a clear, saturated solution.

    • Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a large beaker of hot water).

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation begins, transfer the flask to a refrigerator or ice bath to maximize the yield.

    Data Presentation: Solvent System Suitability

    Solvent Class Good Solvents (for dissolving) Anti-Solvents (for precipitating) Notes
    Alcohols Methanol, Ethanol Acetonitrile, Ethyl Acetate Good for disrupting hydrogen bonds.
    Water Water Acetone, Ethanol, Isopropanol Ideal for zwitterions, but can lead to hydration.

    | Ethers | (None) | Diethyl Ether, Isopropyl Ether | Use with caution; product may be too insoluble. |

    Solution B: Use Additives to Promote Crystallization For stubborn cases, small amounts of additives can sometimes promote proper crystal growth by altering the solution properties or interacting with impurities.[16][17] While less common in small-molecule purification, principles from protein crystallization can be adapted. Adding a co-solvent like ethylene glycol might help in specific cases.[18]

Problem 3: Low Recovery After Silica Gel Column Chromatography
  • Symptoms: A significant portion of the product mass is lost during column chromatography on silica gel. The product either streaks badly or does not elute at all.

  • Causality Analysis: This is a classic problem when purifying compounds with both amine and carboxylic acid groups on standard silica gel.[19] Silica gel is acidic, leading to strong, often irreversible, ionic binding of the basic tertiary amine groups.[13][20] The polar carboxylic acid group also interacts strongly with the silica surface.

  • Proposed Solutions:

    Solution A: Deactivate the Silica Gel Neutralizing the acidic sites on the silica can dramatically improve recovery.

    Step-by-Step Protocol:

    • Prepare your eluent system (e.g., Dichloromethane/Methanol).

    • Add a small amount of a volatile base, such as 0.5-1% triethylamine or ammonium hydroxide, to the eluent.[12]

    • Use this base-modified eluent to slurry-pack the column and run the separation. The competing base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

    Solution B: Switch to a Different Stationary Phase Sometimes, silica is simply not the right tool for the job.

    • Alumina (Neutral or Basic): Alumina is a good alternative for basic compounds. Use neutral or basic grade alumina to avoid strong binding.[21]

    • Reverse-Phase (C18) Chromatography: This is often the best choice. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile with 0.1% TFA). This approach avoids the issues with acidic silica and is highly effective for polar, ionizable compounds.[14][19]

    Visualization: Purification Strategy Workflow

    PurificationWorkflow Start Crude Product CheckPurity Assess Purity (HPLC, NMR) Start->CheckPurity Recrystallize Attempt Recrystallization (pH adjustment or Solvent/Anti-solvent) CheckPurity->Recrystallize Purity < 98% Success Purity > 99% CheckPurity->Success Purity > 99% ImpurityType Identify Impurity Type Chromatography Select Chromatography ImpurityType->Chromatography Recrystallize->ImpurityType Fails or Purity insufficient Silica Modified Normal Phase (Silica + 1% Et3N) Chromatography->Silica Neutral Impurities ReversePhase Reverse Phase (C18) (H2O/ACN + 0.1% TFA) Chromatography->ReversePhase Polar Impurities/ Diastereomers IEX Ion Exchange (SCX) Chromatography->IEX Ionic Impurities/ Close Polarity FinalPurity Combine Fractions & Verify Purity Silica->FinalPurity ReversePhase->FinalPurity IEX->FinalPurity FinalPurity->Success Purity > 99% FinalPurity->Chromatography Purity < 99%

    Caption: Decision workflow for purifying 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

References

  • ResearchGate. Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. Available at: [Link]

  • Google Patents.US5118815A - Method for crystallization of amino acids.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Reddit. Any tips for purification of two zwitterionic compounds? Available at: [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Available at: [Link]

  • ResearchGate. How to desalt zwitterions? Available at: [Link]

  • PubMed. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. Available at: [Link]

  • Google Patents.US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Available at: [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. Available at: [Link]

  • University of Calgary. Column Chromatography. Available at: [Link]

  • GEA. Crystallization of Amino Acids. Available at: [Link]

  • NIH. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Available at: [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. Available at: [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning. Available at: [Link]

  • Amerigo Scientific. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. Available at: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

  • Heterocycles. DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Available at: [Link]

  • Technical Disclosure Commons. Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. Available at: [Link]

Sources

Validation & Comparative

Validating the Biological Activity of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for characterizing the biological activity of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. While direct biological data for this specific molecule is not extensively published, its structural similarity to known bioactive compounds, particularly those containing the bipiperidine scaffold, suggests a high probability of interaction with key central nervous system (CNS) targets.

The bipiperidine motif is a privileged structure in medicinal chemistry, found in molecules targeting a range of receptors, including opioid and sigma receptors. For instance, derivatives of (1,4'-bipiperidine)-4'-carboxamide have been explored for their significant binding affinity to sigma receptors and as intermediates in the synthesis of potent opioid analgesics[1]. This structural precedent forms the logical foundation of the validation strategy outlined herein.

This guide will detail a multi-tiered approach, commencing with in vitro receptor binding and functional assays to establish molecular targets, and progressing to in vivo models to assess physiological effects. Each step is designed to be self-validating, with integrated controls to ensure data integrity and reproducibility.

Part 1: Initial Target Screening - In Vitro Receptor Binding Assays

The first critical step is to determine if 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid directly interacts with our primary hypothesized targets: opioid (mu, delta, and kappa) and sigma (sigma-1 and sigma-2) receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.

Rationale for Target Selection

The choice of opioid and sigma receptors is based on structure-activity relationships of analogous compounds. The bipiperidine core is a key pharmacophore in ligands for both receptor families, which are implicated in a wide array of physiological and pathological processes, including pain, addiction, and neurodegenerative diseases.

Experimental Protocol: Radioligand Competitive Binding Assays

This protocol outlines the determination of the binding affinity (Ki) of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid for human mu-opioid (hMOR), kappa-opioid (hKOR), delta-opioid (hDOR), and sigma-1 (hσ1R) and sigma-2 (hσ2R) receptors.

Materials:

  • Membrane preparations from cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligands:

    • [³H]-DAMGO (for hMOR)

    • [³H]-U69,593 (for hKOR)

    • [³H]-DPDPE (for hDOR)

    • [³H]-(+)-pentazocine (for hσ1R)[2][3]

    • [³H]-DTG (for hσ2R, with a masking agent for σ1R)[2][3][4]

  • Non-specific binding inhibitors (e.g., Naloxone for opioid receptors, Haloperidol for sigma receptors).

  • Test Compound: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of a non-labeled competitor.

  • Incubate the plates at a specified temperature and duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities
CompoundhMOR Ki (nM)hKOR Ki (nM)hDOR Ki (nM)hσ1R Ki (nM)hσ2R Ki (nM)
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Morphine (Positive Control)~1-10>1000>1000>1000>1000
(+)-Pentazocine (Positive Control)>1000>1000>1000~3-15~500-1000
Haloperidol (Positive Control)>1000>1000>1000~1-5~10-30

Part 2: Functional Characterization - In Vitro Cellular Assays

Following the confirmation of binding, the next logical step is to elucidate the functional consequence of this interaction. Does 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid act as an agonist, antagonist, or an allosteric modulator at the identified receptor(s)? A suite of functional assays will be employed to answer this question.

Rationale for Functional Assays

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G-proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels[5]. Sigma-1 receptors, on the other hand, are ligand-operated chaperone proteins that modulate a variety of signaling pathways, including calcium signaling[6].

Experimental Workflow for Functional Characterization

G cluster_opioid Opioid Receptor Functional Assays cluster_sigma Sigma Receptor Functional Assays cAMP cAMP Inhibition Assay girk GIRK Channel Activation Assay (Membrane Potential) cAMP->girk Orthogonal Validation beta_arrestin β-Arrestin Recruitment Assay girk->beta_arrestin Bias Assessment ca_flux Calcium Flux Assay neurite Neurite Outgrowth Assay ca_flux->neurite Cellular Phenotype start Compound with Binding Affinity start->cAMP start->ca_flux

Caption: Workflow for functional characterization.

Experimental Protocol: Fluorescence-Based Membrane Potential Assay for Opioid Receptor Activation

This assay measures the activation of GIRK channels, a downstream event of opioid receptor activation, by detecting changes in membrane potential.

Materials:

  • AtT-20 cells stably expressing the mu-opioid receptor (MOPr)[7][8].

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Test Compound: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

  • Agonist (Positive Control): DAMGO.

  • Antagonist (for antagonist mode testing): Naloxone.

  • A fluorescence imaging plate reader (FLIPR).

Procedure:

  • Plate the AtT-20-MOPr cells in a 96-well plate and grow to confluence.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound and the positive control.

  • Use the FLIPR instrument to measure the baseline fluorescence.

  • Add the test compound or control to the wells and immediately begin kinetic reading of the fluorescence signal.

  • A decrease in fluorescence indicates membrane hyperpolarization, consistent with receptor activation[8].

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: Comparative Functional Potency and Efficacy
CompoundReceptorAssayEC50 (nM)% Efficacy (vs. DAMGO)
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid hMORMembrane PotentialExperimental ValueExperimental Value
DAMGO (Positive Control)hMORMembrane Potential~1-10100%
Morphine (Partial Agonist Control)hMORMembrane Potential~50-100~60-80%

Part 3: In Vivo Validation of Analgesic Activity

Based on the in vitro profile, if 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid demonstrates potent agonism at opioid receptors, the next logical step is to assess its potential analgesic effects in established animal models of pain.

Rationale for In Vivo Models

Animal models of nociception are crucial for determining the therapeutic potential of a novel compound. These models can differentiate between centrally and peripherally acting analgesics and can also provide insights into the potential for side effects. A variety of models using thermal, mechanical, and chemical stimuli are available[9][10][11].

Experimental Workflow for In Vivo Analgesic Testing

G cluster_invivo In Vivo Analgesia Models hot_plate Hot Plate Test (Supraspinal Analgesia) tail_flick Tail Flick Test (Spinal Analgesia) hot_plate->tail_flick Differentiate Mechanism formalin Formalin Test (Inflammatory Pain) tail_flick->formalin Broader Pain Modality start Compound with In Vitro Agonism start->hot_plate

Caption: Workflow for in vivo analgesic validation.

Experimental Protocol: Hot Plate Test

This is a classic test for evaluating the efficacy of centrally acting analgesics.

Materials:

  • Male Swiss Webster mice (or other suitable rodent strain).

  • Hot plate apparatus with adjustable temperature.

  • Test Compound: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

  • Positive Control: Morphine.

  • Vehicle Control (e.g., saline).

Procedure:

  • Acclimate the mice to the testing room and apparatus.

  • Determine the baseline latency for each mouse to react to the hot plate (e.g., licking a paw or jumping), with a cut-off time to prevent tissue damage. The temperature is typically maintained at 55 ± 0.5°C[9].

  • Administer the test compound, positive control, or vehicle via a specific route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the reaction latency.

  • Calculate the percent maximum possible effect (%MPE) for each animal at each time point.

Data Presentation: Comparative In Vivo Analgesic Efficacy
TreatmentDose (mg/kg)Peak %MPETime to Peak Effect (min)
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Dose 1Experimental ValueExperimental Value
Dose 2Experimental ValueExperimental Value
Dose 3Experimental ValueExperimental Value
Morphine (Positive Control)10~80-100%30-60
Vehicle Control-<10%-

Conclusion

This guide provides a systematic and robust framework for the initial biological validation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. By following this tiered approach, from in vitro binding and functional assays to in vivo models of analgesia, researchers can generate a comprehensive pharmacological profile of this novel compound. The inclusion of appropriate positive and negative controls at each stage is paramount for ensuring the scientific rigor and validity of the findings. The data generated will be crucial for making informed decisions about the future development of this molecule as a potential therapeutic agent.

References

  • MacDonald, J., & Christie, M. J. (2014). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. In Opioid Receptors: Methods and Protocols (pp. 169-178). Humana Press, New York, NY. [Link]

  • Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. [Link]

  • Mogil, J. S., et al. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 3, 876495. [Link]

  • Ghosh, M. N. (2019). Laboratory models for screening analgesics. Semantic Scholar. [Link]

  • Patel, P. K., et al. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. ResearchGate. [Link]

  • Whiteside, G. T., et al. (2008). Large Animal Models for Pain Therapeutic Development. In The CRC Handbook of Chronic Pain. CRC Press. [Link]

  • Connor, M., et al. (2015). A Continuous, Fluorescence-based Assay of μ-Opioid Receptor Activation in AtT-20 Cells. Journal of Biomolecular Screening, 20(7), 892-899. [Link]

  • Matsumoto, R. R., & Poupaert, J. H. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1-23. [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central nervous system agents in medicinal chemistry, 9(3), 161-171. [Link]

  • Shang, Y., et al. (2021). Molecular basis of opioid receptor signaling. Current opinion in structural biology, 71, 149-157. [Link]

  • Borics, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3291. [Link]

Sources

Navigating the Chemical Space of Dimethyl-Bipiperidine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs.[1] The bipiperidine framework, a more complex yet highly versatile structure, offers a unique three-dimensional arrangement for probing biological targets.[2] The introduction of dimethyl substitutions onto this scaffold presents a compelling strategy for fine-tuning potency, selectivity, and pharmacokinetic properties. However, comprehensive structure-activity relationship (SAR) studies specifically on dimethyl-bipiperidine derivatives are still emerging.

This guide provides a comparative analysis of the SAR of closely related dimethyl-piperidine and unsubstituted bipiperidine derivatives to inform and guide future research into the dimethyl-bipiperidine chemical space. We will delve into the causal relationships behind experimental design, present detailed protocols for key assays, and provide a forward-looking perspective on the potential of this promising class of compounds.

The Rationale for Dimethyl Substitution: A Case Study in Opioid Receptor Antagonists

To understand the potential impact of dimethyl substitution, we can draw valuable insights from the well-studied class of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. These compounds have been extensively investigated as opioid receptor antagonists.

The key takeaway from these studies is that the dimethyl substitution pattern is not merely a passive modification but an active contributor to the pharmacophore. It helps to establish an important lipophilic binding site and influences the overall conformation of the molecule, locking it into a state favorable for antagonist activity at both mu (µ) and kappa (κ) opioid receptors.[3]

Comparative SAR of Bipiperidine Derivatives

While specific SAR data for dimethyl-bipiperidines is sparse, studies on other substituted bipiperidine series provide a foundational understanding of how modifications to this scaffold impact biological activity.

Bipiperidine Derivatives as Histamine H3 Receptor Antagonists

A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has been explored as histamine H3 receptor antagonists.[4] The SAR for these compounds reveals several key trends:

  • Substitution on the Pyridine Ring: Introduction of various groups at the 6-position of the pyridine ring was a key strategy to enhance potency and mitigate off-target effects, such as hERG activity.[4]

  • The Bipiperidine Core: The 1,4'-bipiperidine moiety serves as a crucial linker, positioning the thiazolopyridine core appropriately within the H3 receptor binding pocket.

Bis-piperidine Derivatives as Anticonvulsants

In another study, a series of bis-piperidine derivatives were synthesized and evaluated for anticonvulsant activity.[5] The linkage and substitution pattern on the aromatic rings attached to the piperidine nitrogens were found to be critical for activity.

Compound IDSubstitution PatternAnticonvulsant Activity
2aUnsubstitutedLeast Active
2bp-hydroxyMost Active
2c2,4-dichloroActive
2d4-dimethylaminoActive
2e2-chloroLeast Active

Table 1: Anticonvulsant activity of substituted bis-piperidine derivatives. Data synthesized from Singh et al., 2009.[5]

The data suggests that electron-donating and hydrogen-bonding groups at the para-position of the aromatic ring enhance anticonvulsant activity, with the order of activity being: 4-OH > 2,4-Cl > 4-(Me)2N > 2-Cl > 4-H.[5]

Projecting the SAR of Dimethyl-Bipiperidines: A Forward-Looking Analysis

By integrating the findings from dimethyl-piperidines and substituted bipiperidines, we can hypothesize potential SAR trends for the yet-to-be-fully-explored class of dimethyl-bipiperidine derivatives, particularly as modulators of nicotinic acetylcholine receptors (nAChRs), a common target for piperidine-based compounds.

The introduction of dimethyl groups on the bipiperidine scaffold could:

  • Influence Conformational Rigidity: Similar to the opioid antagonists, methyl groups could restrict the rotation around the bond connecting the two piperidine rings, pre-organizing the molecule for optimal interaction with the target.

  • Modulate Lipophilicity: The addition of methyl groups will increase the lipophilicity of the molecule, which can impact cell permeability, metabolic stability, and binding to hydrophobic pockets within a receptor.

  • Create New Stereochemical Centers: Depending on the position of the methyl groups, new chiral centers can be introduced, allowing for the development of stereoisomers with potentially different potencies and selectivities.

Synthesis_Workflow start Starting Materials (e.g., substituted piperidones, aldehydes) step1 Multicomponent Reaction (e.g., Diels-Alder) start->step1 step2 Formation of Bipiperidine Core step1->step2 step3 Purification (e.g., Chromatography) step2->step3 end Substituted Bipiperidine Scaffold step3->end

Caption: General workflow for bipiperidine synthesis.

Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity (Ki) of a test compound for a specific nAChR subtype. [6] Materials:

  • Receptor Source: Cell membranes expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Epibatidine). [7]* Test Compound: Dimethyl-bipiperidine derivative.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a known competitor), and competition (radioligand + membranes + varying concentrations of the test compound).

  • Incubation: Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. [6]

Protocol 2: [³⁵S]GTPγS Binding Assay for Opioid Receptor Functional Activity

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors. [8][9] Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: HEPES, MgCl₂, NaCl, DTT.

  • GDP: Guanosine diphosphate.

  • Test Compound: Dimethyl-bipiperidine derivative.

  • Scintillation Proximity Assay (SPA) beads (optional, for a homogeneous assay). [10] Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, GDP, cell membranes, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at room temperature.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature to allow for [³⁵S]GTPγS binding.

  • Termination and Detection:

    • Filtration Assay: Stop the reaction by rapid filtration and wash the filters. Count the radioactivity on the filters. [10] * SPA Assay: Add SPA beads, which will emit light when the radioligand is bound to the membranes captured on the beads. Count the plate in a microplate scintillation counter. [10]6. Data Analysis: Determine the EC50 and Emax values for the test compound to characterize its potency and efficacy as an agonist or partial agonist.

Assay_Workflow cluster_binding Binding Assay (Affinity) cluster_functional Functional Assay (Efficacy) B_Start Membranes + Radioligand + Test Compound B_Incubate Incubate B_Start->B_Incubate B_Filter Filter & Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_End Determine Ki B_Count->B_End F_Start Membranes + GDP + Test Compound F_React Add [35S]GTPγS F_Start->F_React F_Incubate Incubate F_React->F_Incubate F_Detect Detect Bound [35S]GTPγS F_Incubate->F_Detect F_End Determine EC50/Emax F_Detect->F_End

Caption: Workflow for binding and functional assays.

Conclusion and Future Directions

The dimethyl-bipiperidine scaffold represents a promising, yet underexplored, area of medicinal chemistry. By drawing parallels from the established SAR of dimethyl-piperidine and other bipiperidine derivatives, researchers can more effectively design and synthesize novel compounds with tailored pharmacological profiles. The strategic placement of dimethyl groups offers a powerful tool to modulate conformation, lipophilicity, and stereochemistry, thereby influencing interactions with key biological targets such as nAChRs and opioid receptors. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these novel derivatives. Future research should focus on systematically exploring the impact of the position and stereochemistry of the dimethyl substitutions on the bipiperidine core to unlock the full therapeutic potential of this exciting class of molecules.

References

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1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid vs. other bipiperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Bipiperidine Carboxylic Acids in Drug Discovery: Spotlight on 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1] Its three-dimensional structure and basic nitrogen atom are pivotal for interactions with a wide array of biological targets, particularly within the central nervous system.[2] The bipiperidine motif, an assembly of two such rings, further expands this chemical space, offering nuanced control over properties like rigidity, lipophilicity, and the spatial orientation of pharmacophoric elements. This guide provides a comparative analysis of bipiperidine compounds, with a specific focus on the structural and potential pharmacological profile of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. While specific experimental data on this particular molecule is limited in public literature, this guide will leverage established structure-activity relationships (SAR) of analogous compounds to hypothesize its potential biological activities and contextualize its place within the broader class of bipiperidine derivatives. We will delve into comparisons with other bipiperidine isomers and explore their roles as modulators of key drug targets such as opioid and sigma receptors. Furthermore, this guide furnishes detailed experimental protocols for the pharmacological evaluation of such compounds, providing researchers with a robust framework for their own investigations.

The Bipiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine heterocycle is a ubiquitous structural motif found in over twenty classes of pharmaceuticals, ranging from anticancer and antiviral agents to analgesics and antipsychotics.[3] This prevalence is due to its favorable physicochemical properties: the saturated ring system provides a stable, non-planar scaffold, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated under physiological conditions, a hydrogen bond donor and a point for ionic interactions.[2][4]

Linking two piperidine rings creates the bipiperidine core, which enhances structural complexity and offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The bipiperidine unit can fine-tune a molecule's lipophilicity and metabolic stability.[2]

  • Spatial Vectoring: It acts as a rigid or semi-rigid linker to orient other functional groups toward specific binding pockets in a target protein.

  • Access to Diverse Targets: Bipiperidine derivatives have demonstrated significant activity at a wide range of receptors, making them versatile starting points for drug discovery campaigns.[5][6][7]

Profile of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

This section details the known properties of the title compound and explores its potential synthetic and pharmacological profile based on established chemical principles and SAR of related structures.

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[8]
Molecular Weight 240.346 g/mol [8]
CAS Number 1216878-89-5[8]
Structure (See Figure 1)

Figure 1: Chemical Structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Hypothesized Synthesis Pathway

Synthetic_Pathway Final 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Intermediate1 Bipiperidine Ester Intermediate Final->Intermediate1 Ester Hydrolysis PrecursorA 1,3-Dimethyl-4-piperidone Intermediate1->PrecursorA Reductive Amination PrecursorB Piperidine-4-carboxylic acid ester Intermediate1->PrecursorB Reductive Amination

Caption: A potential retrosynthetic pathway for the target compound.

This approach offers a convergent and efficient route to the core bipiperidine structure, with the final hydrolysis step revealing the carboxylic acid.

Comparative Analysis with Other Bipiperidine Scaffolds

The pharmacological profile of a bipiperidine compound is heavily influenced by its substitution pattern and the point of linkage between the two rings.

Influence of Structural Isomerism
  • 2,2'-Bipiperidine: This isomer is often used as a ligand in coordination chemistry and as an intermediate for analgesics and anti-inflammatory drugs.[5] Its C2-C2' linkage creates a more sterically hindered and conformationally constrained system compared to the 1,4'-linkage.

  • 4,4'-Bipiperidine: This symmetrical isomer serves as a building block for pharmaceuticals targeting neurological disorders and in the production of specialty polymers.[6] Its linear and rigid nature makes it an effective scaffold for spanning distant binding pockets.

  • 1',3-Dimethyl-1,4'-bipiperidine-4-carboxylic acid: The 1,4'-linkage provides significant rotational freedom. The key features of this molecule are:

    • Tertiary Amines: The two methyl groups on the nitrogen atoms result in two tertiary amines. This increases basicity and lipophilicity compared to secondary amine analogs and prevents N-acylation or N-alkylation metabolism at these sites.

    • Carboxylic Acid: This group introduces a site for hydrogen bonding and a negative charge at physiological pH, which can be critical for anchoring the ligand in a receptor's binding site.[11]

    • Chirality: The methyl group at the 3'-position introduces a chiral center, meaning the compound can exist as enantiomers which may exhibit different pharmacological activities.

Potential as Opioid Receptor Modulators

The phenylpiperidine core is central to the structure of potent synthetic opioids like fentanyl and meperidine.[12] Bipiperidine analogs have been explored as novel opioid receptor ligands, with modifications significantly impacting affinity, selectivity, and efficacy.[13][14]

Structure-Activity Relationship (SAR) at Opioid Receptors:

Structural Feature / ModificationTypical Effect on Opioid Receptor ActivityReference(s)
Basic Nitrogen Essential for activity; forms an ionic interaction with an acidic residue (e.g., Asp147 in MOR) in the receptor binding pocket.[13][15]
N-Substitution The size and nature of the N-substituent modulate affinity and can switch activity between agonist and antagonist profiles. Small alkyl groups like methyl are often tolerated.[16]
4-Position Substitution The substituent at the 4-position of the piperidine ring is crucial. Carboxylic acids or esters can interact with specific sub-pockets, influencing selectivity.[14]
Additional Lipophilic Groups Phenyl or other aromatic rings attached to the piperidine core enhance binding affinity through hydrophobic interactions.[16]

Based on these principles, the N-methyl groups and the 4-carboxylic acid of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid suggest it could interact with opioid receptors. However, lacking a large lipophilic group (like the N-phenethyl group in fentanyl), its affinity might be moderate. Its profile could be that of a selective ligand for one of the opioid receptor subtypes (μ, δ, or κ) or a dual-affinity ligand, a strategy sometimes employed to reduce side effects.[14][17]

Potential as Sigma Receptor Ligands

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins implicated in various CNS disorders, and many piperidine/piperazine derivatives exhibit high affinity for them.[18][19]

SAR at Sigma Receptors:

Structural Feature / ModificationTypical Effect on Sigma Receptor ActivityReference(s)
Basic Amino Moiety Considered a key pharmacophoric element, driving affinity for both σ₁ and σ₂ receptors. Protonation at physiological pH is crucial.[18][20]
Hydrophobic Regions Affinity is strongly driven by hydrophobic interactions. The overall size and shape of the molecule are critical.[19]
Distance between N and Hydrophobic Center An optimal distance between the basic nitrogen and a distal hydrophobic group is a common feature in high-affinity ligands.[21][22]

The structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, with its two basic nitrogens and bicyclic alkyl frame, possesses the core features of a potential sigma receptor ligand. The distance and orientation between the two nitrogen atoms could allow it to bridge different interaction points within the sigma receptor binding site.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized activities of a novel compound like 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a systematic experimental evaluation is required. The following protocols represent standard, self-validating methodologies in pharmacology.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo & ADME Acquisition Compound Acquisition (Synthesis & Purification) Binding Primary Screen: Radioligand Binding Assays (Determine Affinity, Ki) Acquisition->Binding Functional Secondary Screen: Functional Assays (Determine Efficacy, EC50) Binding->Functional Selectivity Selectivity Profiling (Panel of other receptors) Functional->Selectivity ADME ADME/Tox Studies (Solubility, Permeability, Metabolic Stability, Toxicity) Selectivity->ADME PK Pharmacokinetic Studies (Determine Cmax, T1/2, AUC) ADME->PK PD Pharmacodynamic Models (e.g., Hot Plate Test for Analgesia) PK->PD

Caption: Standard workflow for the pharmacological evaluation of a novel compound.

Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Materials:

  • Cell membranes expressing human recombinant MOR, DOR, or KOR.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding agent: Naloxone (10 μM).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

Procedure:

  • Plate Preparation: Add 25 μL of assay buffer to all wells. For total binding wells, add 25 μL of buffer/vehicle. For non-specific binding (NSB) wells, add 25 μL of 10 μM naloxone. For test compound wells, add 25 μL of serially diluted compound solutions.

  • Radioligand Addition: Add 50 μL of the appropriate radioligand (at a final concentration near its Kₔ) to all wells.

  • Membrane Addition: Add 100 μL of the cell membrane preparation (e.g., 10-20 μg protein/well) to initiate the reaction. The total assay volume is 200 μL.

  • Incubation: Incubate the plates for 60-90 minutes at 25°C with gentle shaking. Causality Explanation: This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality Explanation: Rapid filtration and cold washing are critical to prevent dissociation of the ligand-receptor complex.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity (agonist, partial agonist, or antagonist) of a compound by measuring its ability to stimulate G-protein activation, a primary step in receptor signaling.[23]

Objective: To measure the test compound's potency (EC₅₀) and efficacy (Eₘₐₓ) in stimulating G-protein binding at the receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (10 μM final concentration).

  • [³⁵S]GTPγS (0.1 nM final concentration).

  • Saponin (10 µg/mL). Causality Explanation: Saponin permeabilizes the membrane vesicles, facilitating the exchange of GDP for GTPγS.

  • Agonist, antagonist, and test compound solutions.

Procedure:

  • Pre-incubation: In a 96-well plate, mix membranes, GDP, saponin, and varying concentrations of the test compound. Incubate for 15 minutes at 30°C. Causality Explanation: This step allows the compound to bind to the receptor and the GDP to associate with the G-proteins.

  • Initiation: Add [³⁵S]GTPγS to each well to start the G-protein activation reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Harvesting: Stop the reaction and collect the bound [³⁵S]GTPγS using the same filtration method described for the binding assay.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation relative to a standard full agonist). Antagonist activity is determined by the compound's ability to shift the concentration-response curve of a known agonist to the right.

Conclusion and Future Directions

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid represents an intriguing but understudied molecule within the vast chemical space of bipiperidine derivatives. Its structure incorporates key pharmacophoric elements—tertiary amines and a carboxylic acid—that are known to mediate interactions with important CNS targets like opioid and sigma receptors. Comparative analysis with well-characterized bipiperidine analogs allows for the formulation of clear, testable hypotheses regarding its potential pharmacological profile. The lack of a large hydrophobic moiety may suggest moderate, but potentially selective, affinity for these targets.

The true therapeutic potential of this compound can only be unlocked through empirical investigation. The experimental workflows and protocols detailed in this guide provide a comprehensive roadmap for such an endeavor. Future research should focus on:

  • Chemical Synthesis and Chiral Separation: Developing an efficient synthesis and separating the enantiomers to study their individual activities.

  • In Vitro Pharmacological Profiling: Systematically screening the compound against a panel of receptors, including opioid and sigma subtypes, using the binding and functional assays described.

  • In Vivo Evaluation: Should promising in vitro activity be identified, advancing the compound to animal models to assess its efficacy (e.g., analgesia, anti-amnesia) and side-effect profile (e.g., respiratory depression, abuse liability).[17]

By bridging the gap between structural knowledge and experimental validation, the potential of novel chemical entities like 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid can be fully realized, contributing to the ongoing quest for safer and more effective therapeutics.

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A Comparative Guide to the In Vivo Efficacy of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid derivatives. As direct in vivo data for this specific chemical entity is not yet prevalent in published literature, this document establishes a robust, scientifically-grounded methodology for its investigation. We will use 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid as our lead candidate to illustrate the evaluation process, comparing its hypothetical performance against established therapeutic agents. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the drug discovery and development pipeline.

Introduction: The 1,4'-Bipiperidine Scaffold in Drug Discovery

The piperidine nucleus is a cornerstone pharmacophore in medicinal chemistry, present in numerous approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive scaffold for targeting a wide array of biological receptors. The 1,4'-bipiperidine extension of this scaffold has shown significant promise, with derivatives demonstrating potent and selective activity as, for example, CCR4 antagonists for potential use in immunology and oncology.[1]

The subject of this guide, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS 1216878-89-5)[2], represents a novel iteration of this scaffold. Its structural features—a carboxylic acid group, which can act as a key binding moiety, and methylation on both piperidine rings—suggest the potential for high-affinity interactions with various biological targets. Given the structural similarities of the core piperidine motif to potent analgesics like fentanyl and pethidine, a primary hypothesis for the therapeutic potential of this compound class is in the modulation of nociceptive pathways, potentially through interaction with opioid receptors.[3][4]

This guide, therefore, will focus on establishing the in vivo analgesic efficacy of our lead compound, providing a clear, logical, and experimentally verifiable pathway from initial characterization to comparative preclinical assessment.

The Competitive Landscape: Benchmarking Against the Gold Standard

To meaningfully assess the efficacy of a new chemical entity, its performance must be benchmarked against current standards of care. In the context of analgesia, µ-opioid receptor (MOR) agonists like morphine and fentanyl are the undisputed gold standards for treating moderate to severe pain.[5][6] However, their clinical utility is severely hampered by adverse effects, including respiratory depression, constipation, and a high potential for abuse.[7]

A successful novel analgesic should ideally demonstrate:

  • Potent antinociceptive activity comparable to or exceeding that of morphine.

  • A significantly improved safety profile, particularly with respect to respiratory depression.

  • A lower propensity for tolerance and dependence.

Therefore, our in vivo experimental design will not only quantify the analgesic effect of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid but also directly compare its therapeutic window against that of morphine.

Strategic Design of an In Vivo Efficacy Program

A systematic approach is critical to generating reliable and translatable in vivo data. The following workflow outlines the essential stages for characterizing a novel compound like our lead candidate.

G cluster_0 Phase 1: Pre-Clinical Feasibility cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Safety & Comparative Analysis A Compound Synthesis & Purity Analysis B In Vitro Target Engagement (e.g., Receptor Binding Assays) A->B C Preliminary PK/PD & Tolerability (Dose Range Finding) B->C D Acute Nociceptive Pain Models (e.g., Hot Plate, Tail Flick) C->D E Persistent Pain Models (e.g., Formalin, CFA) D->E F Adverse Effect Profiling (e.g., Respiratory, GI Motility) E->F H Therapeutic Index Calculation F->H G Comparative Efficacy vs. Gold Standard (e.g., Morphine) G->H I Lead Optimization or Clinical Candidate Selection H->I

Caption: Workflow for In Vivo Efficacy Evaluation.

Foundational Steps: Pharmacokinetics and Dose-Ranging

Before efficacy can be assessed, the bioavailability and tolerability of the compound must be understood. A preliminary pharmacokinetic (PK) study in the chosen animal model (e.g., Swiss Webster mice) is essential to determine key parameters like Cmax, Tmax, and half-life following administration (e.g., intraperitoneal, oral). This informs the dosing regimen for subsequent efficacy studies, ensuring that drug exposure is maintained throughout the testing period.

Simultaneously, a dose-ranging study is performed to identify the maximum tolerated dose (MTD). This establishes the upper limit for efficacy testing and provides the first indication of the compound's safety profile.

Primary Efficacy Assessment: Acute Nociception Models

Acute thermal nociception models are the standard first-line assays for evaluating opioid-like analgesic activity. They are robust, reproducible, and highly sensitive to µ-opioid receptor agonists.

  • Hot Plate Test: This assay measures the latency of a mouse to react (e.g., by licking a paw or jumping) when placed on a heated surface. It is considered a model of supraspinally organized pain response.

  • Tail-Flick Test: This test measures the time taken for a mouse to withdraw its tail from a source of radiant heat. It primarily assesses spinally mediated analgesia.

Running both assays provides a more complete picture of the compound's mechanism of action.[7]

Critical Safety Assessment: Profiling Adverse Effects

The key differentiator for a new analgesic is its safety profile. For a compound with suspected opioid activity, the most critical adverse effect to measure is respiratory depression.

  • Whole-Body Plethysmography: This technique allows for non-invasive measurement of respiratory parameters (breathing rate, tidal volume) in conscious, unrestrained animals. By comparing the respiratory effects of equianalgesic doses of our lead compound and morphine, we can directly quantify any improvement in safety.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and clear, measurable endpoints.

Protocol 1: Hot Plate Analgesia Assay

Objective: To assess the antinociceptive efficacy of a test compound against an acute thermal stimulus.

Materials:

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compound (1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid), vehicle control (e.g., saline), and positive control (e.g., Morphine sulfate).

  • Male Swiss Webster mice (20-25 g).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle mice gently to minimize stress.

  • Baseline Measurement: Place each mouse individually on the hot plate and start the stopwatch. Record the latency (in seconds) to the first sign of nociception (hind paw licking, shaking, or jumping). To prevent tissue damage, a cut-off time of 30-45 seconds is mandatory. Remove the mouse immediately upon response or at the cut-off time. This is the baseline latency.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p.). A typical study would involve several dose groups for the test compound (e.g., 1, 3, 10, 30 mg/kg).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as in Step 2.

  • Data Analysis: Convert the data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 This normalization accounts for individual differences in baseline sensitivity. The data can then be used to calculate the ED₅₀ (the dose required to produce 50% of the maximum effect).

Causality and Trustworthiness: The use of a vehicle control group is critical to ensure that the observed effect is due to the compound itself and not the injection procedure or solvent. The positive control (morphine) validates the assay's sensitivity and provides a benchmark for potency. The %MPE calculation provides a standardized metric for comparing efficacy across different compounds and studies.

Protocol 2: Whole-Body Plethysmography for Respiratory Depression

Objective: To quantify the impact of a test compound on respiratory function.

Materials:

  • Whole-body plethysmography system for small animals.

  • Test compound, vehicle, and positive control (morphine) prepared at equianalgesic doses determined from Protocol 1.

  • Male Swiss Webster mice (20-25 g).

Procedure:

  • Acclimation: Place each mouse in a plethysmography chamber and allow it to acclimate for 20-30 minutes until a stable breathing pattern is observed.

  • Baseline Recording: Record respiratory parameters (respiratory rate, tidal volume, minute volume) for a 5-10 minute period to establish a stable baseline.

  • Compound Administration: Remove the mouse from the chamber, administer the compound (or control), and immediately return it to the chamber.

  • Post-Treatment Recording: Continuously record respiratory parameters for at least 90-120 minutes post-administration.

  • Data Analysis: Express the post-treatment data as a percentage change from the individual animal's baseline. Compare the nadir (lowest point) of respiratory depression induced by the test compound versus the positive control.

Causality and Trustworthiness: Using equianalgesic doses is the most rigorous way to compare the therapeutic index. If Compound X produces the same level of analgesia as morphine but with significantly less respiratory depression, it demonstrates a clear separation of desired efficacy from a life-threatening side effect.

Comparative Data Analysis and Visualization

To facilitate a direct comparison, the in vivo data should be summarized in a clear, tabular format. The following is a hypothetical data set for our lead compound versus morphine.

CompoundHot Plate ED₅₀ (mg/kg, i.p.)Peak Analgesia (%MPE)Respiratory Depression at ED₉₀ (Minute Volume Reduction)Therapeutic Index (TD₅₀ / ED₅₀)
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid 5.295% ± 8%15% ± 4%~15
Morphine Sulfate 2.5100%55% ± 7%~3

Data are hypothetical and for illustrative purposes only.

This table clearly illustrates a scenario where the novel compound, while slightly less potent than morphine (higher ED₅₀), offers a vastly superior safety profile, as indicated by the minimal respiratory depression at a highly analgesic dose and a much larger therapeutic index.

Hypothesized Mechanism of Action: µ-Opioid Receptor Signaling

The analgesic effects of compounds like morphine are primarily mediated through the activation of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[8][9] Activation leads to the inhibition of adenylyl cyclase, reduction in intracellular cAMP, and modulation of ion channels, ultimately reducing neuronal excitability and nociceptive signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A 1',3'-Dimethyl-1,4'- bipiperidine-4-carboxylic acid (Agonist) B μ-Opioid Receptor (MOR) A->B Binds C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D F Inhibition of Ca²⁺ Channels C->F H Activation of K⁺ Channels C->H E ↓ cAMP D->E G ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) F->G J ↓ Nociceptive Signal Transmission G->J Reduces Signal I Hyperpolarization H->I I->J K Analgesia J->K

Caption: Hypothesized MOR Signaling Pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for evaluating the in vivo efficacy of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid derivatives. By focusing on validated models of analgesia and concurrently assessing critical safety parameters like respiratory function, researchers can build a robust data package to determine the therapeutic potential of this novel chemical class.

The hypothetical data presented herein illustrates an ideal outcome: a compound with potent analgesic efficacy and a significantly improved safety window compared to the current standard of care. Should initial in vivo results prove promising, subsequent steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.[10][11][12]

  • Evaluation in Persistent Pain Models: Assessing efficacy in more clinically relevant models of inflammatory or neuropathic pain.

  • Pharmacodynamic Studies: Investigating receptor occupancy and downstream signaling in vivo to confirm the mechanism of action.

  • Abuse Liability Studies: Conducting self-administration and conditioned place preference studies to assess addiction potential.

By following this structured approach, the therapeutic promise of the 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid scaffold can be thoroughly and efficiently investigated, paving the way for the development of safer and more effective pain therapeutics.

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A Comprehensive Guide to Elucidating the Cross-Reactivity Profile of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for investigating the cross-reactivity of the novel chemical entity, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. In the absence of a known pharmacological target for this molecule, a comprehensive off-target screening strategy is paramount to ensure its safety and specificity before advancing to later stages of drug development. This document outlines a tiered, data-driven approach, integrating in silico predictions with established in vitro safety pharmacology panels and functional assays. The methodologies described herein are designed to provide a thorough understanding of the compound's potential for unintended biological interactions, a critical step in preclinical research.[1][2]

Introduction to Cross-Reactivity in Drug Development

The journey of a novel chemical entity from discovery to a therapeutic candidate is fraught with challenges, a significant one being the potential for off-target interactions. These unintended interactions can lead to adverse drug reactions (ADRs), limiting the therapeutic window or causing outright toxicity.[3] Therefore, a rigorous assessment of a compound's cross-reactivity, also known as secondary pharmacology, is a cornerstone of modern drug development.[4]

For a molecule like 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, which contains a bipiperidine scaffold—a privileged structure in medicinal chemistry present in numerous approved drugs—the potential for interactions with a wide range of biological targets is considerable.[5][6][7] The presence of the piperidine motif is known to influence physicochemical properties such as lipophilicity and basicity, which in turn can affect a molecule's pharmacokinetic profile and its propensity for off-target binding.[5][8]

This guide presents a systematic approach to de-risk 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid by proposing a comprehensive cross-reactivity screening cascade. This cascade is designed to efficiently identify potential liabilities, enabling informed decisions for further development.[9][10]

Structural Analysis and In Silico Off-Target Prediction

Prior to embarking on extensive and resource-intensive experimental screening, computational methods offer a valuable first pass to predict potential off-target interactions based on the chemical structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.[2][3][11][12][13][14]

The structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS: 1216878-89-5, Molecular Formula: C13H24N2O2) reveals several features that warrant consideration:

  • Bipiperidine Core: This motif is present in a variety of centrally active agents, suggesting a potential for interaction with neurotransmitter receptors and transporters.

  • Tertiary Amines: The two nitrogen atoms within the piperidine rings are tertiary amines, which can be protonated at physiological pH. This positive charge may lead to interactions with aminergic G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding and ionic interactions, potentially contributing to binding at various receptor and enzyme active sites.

In Silico Screening Strategy:

A combination of ligand-based and structure-based in silico methods is recommended to generate a preliminary list of potential off-targets.[3][15]

  • Ligand-Based Approaches: Tools such as the Similarity Ensemble Approach (SEA) and machine learning models can compare the 2D and 3D structure of the test compound against databases of molecules with known biological activities.[3][11][15] This can reveal unexpected similarities to known drugs and tool compounds, thereby predicting potential off-target interactions.

  • Structure-Based Approaches: If crystal structures of potential targets are available, molecular docking simulations can be performed to predict the binding affinity and pose of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid within the binding pockets of these proteins.[16]

The output of these in silico analyses will be a prioritized list of potential off-targets to guide the selection of experimental assays in the subsequent tiers of the screening cascade.

Proposed Experimental Workflow for Cross-Reactivity Profiling

A tiered or cascaded approach to experimental screening is the most efficient strategy for evaluating the cross-reactivity of a novel compound.[9][17][18] This approach begins with broad, high-throughput screening at a single high concentration to identify any potential interactions, followed by more focused dose-response and functional assays for any identified "hits."

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional & Mechanistic Assays cluster_3 Tier 4: Further De-risking T1_InSilico In Silico Prediction (Ligand & Structure-Based) T1_Broad_Binding Broad Radioligand Binding Panel (e.g., Eurofins SafetyScreen44/87) Single Concentration (10 µM) T1_InSilico->T1_Broad_Binding Informs Panel Selection T2_Dose_Response Dose-Response Binding Assays (Determine Ki/IC50 for hits >50% inhibition) T1_Broad_Binding->T2_Dose_Response Hits with >50% Inhibition T3_Functional Cell-Based Functional Assays (Agonist/Antagonist mode) for confirmed hits T2_Dose_Response->T3_Functional Confirmed Binders T4_Follow_Up Follow-up Assays (e.g., Ion channel electrophysiology, enzyme kinetics) T3_Functional->T4_Follow_Up Functionally Active Hits

Caption: Proposed tiered screening cascade for cross-reactivity assessment.

Tier 1: Broad Panel Screening

The initial step in the experimental workflow is to screen 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid against a broad panel of targets at a single, high concentration (typically 10 µM). This provides a wide net to catch potential off-target interactions. Commercial services such as the Eurofins SafetyScreen panels or the CEREP BioPrint profile are industry standards for this purpose.[17][19][20][21]

A recommended starting point is a panel that includes a diverse range of targets known to be implicated in adverse drug reactions, such as the SafetyScreen44 or SafetyScreen87 panels.[22][23][24] These panels typically cover:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors.

  • Ion Channels: Including hERG, sodium, calcium, and potassium channels.

  • Transporters: Such as those for norepinephrine, dopamine, and serotonin.

  • Enzymes: Including COX-1, COX-2, and various phosphodiesterases.

Data Presentation: Hypothetical Tier 1 Screening Results

The results from this initial screen are typically presented as the percent inhibition of radioligand binding at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition.

Target FamilyRepresentative TargetAssay Type% Inhibition @ 10 µMHit (>50%)
GPCRs 5-HT2B ReceptorRadioligand Binding85%Yes
Alpha-1A AdrenergicRadioligand Binding62%Yes
M1 MuscarinicRadioligand Binding15%No
D2 DopamineRadioligand Binding28%No
Ion Channels hERGRadioligand Binding45%No
Transporters Serotonin TransporterRadioligand Binding5%No
Enzymes COX-1Enzymatic10%No

This data is hypothetical and for illustrative purposes only.

Tier 2: Hit Confirmation and Potency Determination

Any targets identified as hits in the Tier 1 screen should be followed up with dose-response assays to confirm the interaction and determine the potency (Ki or IC50) of the compound at that target. This step is crucial to distinguish between weak, likely clinically irrelevant interactions and potent off-target activities that could pose a safety risk.

Data Presentation: Hypothetical Tier 2 Dose-Response Data

TargetAssay TypeKi (nM)
5-HT2B ReceptorRadioligand Binding750
Alpha-1A AdrenergicRadioligand Binding1,200

This data is hypothetical and for illustrative purposes only.

Tier 3: Functional and Mechanistic Assays

For confirmed off-target interactions with significant potency, it is essential to understand the functional consequence of this binding. Is 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid acting as an agonist, antagonist, or inverse agonist at these receptors? Cell-based functional assays are employed to answer these questions.

Data Presentation: Hypothetical Tier 3 Functional Assay Data

TargetAssay TypeFunctional ModeEC50/IC50 (nM)
5-HT2B ReceptorCalcium MobilizationAntagonist980
Alpha-1A AdrenergicCalcium MobilizationAntagonist1,500

This data is hypothetical and for illustrative purposes only.

Comparison with Structurally Similar Compounds

The cross-reactivity profile of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid can be contextualized by comparing it to other compounds containing the piperidine or bipiperidine scaffold. For example, many antipsychotic drugs containing a piperidine moiety exhibit off-target activity at adrenergic, dopaminergic, and serotonergic receptors. If the hypothetical data for our compound of interest shows a similar profile, it would warrant careful consideration of potential CNS-related side effects.

CompoundPrimary Target(s)Known Off-Targets
HaloperidolD2 Dopamine ReceptorAlpha-1 Adrenergic, H1 Histamine
RisperidoneD2 Dopamine, 5-HT2A SerotoninAlpha-1 & Alpha-2 Adrenergic, H1 Histamine
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (Hypothetical) Unknown5-HT2B, Alpha-1A Adrenergic

This comparative analysis helps in predicting the potential clinical phenotype of the observed off-target activities.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay (General Protocol)
  • Preparation of Cell Membranes: Cell lines stably expressing the target receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand for the target receptor, and varying concentrations of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

  • Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay (for GPCRs)
  • Cell Culture: Cells expressing the target GPCR are plated in a 96- or 384-well plate and grown to confluency.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A baseline fluorescence reading is taken. For antagonist mode, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is added at various concentrations and incubated. For agonist mode, the compound is added directly.

  • Agonist Stimulation (Antagonist Mode): A known agonist for the receptor is added to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a plate reader (e.g., FLIPR).

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that either stimulates a 50% maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists).

Conclusion and Future Directions

This guide has outlined a comprehensive and industry-standard approach to characterizing the cross-reactivity profile of a novel chemical entity, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. By integrating in silico predictions with a tiered experimental screening cascade, researchers can efficiently identify and characterize potential off-target interactions. The hypothetical data presented herein illustrates how such a study can provide a clear picture of a compound's specificity and potential safety liabilities. Any significant off-target activities identified through this process would necessitate further investigation, potentially including in vivo safety pharmacology studies, to fully understand their clinical relevance.[17][25]

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Benchmarking 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid: A Comparative Guide for Cholinergic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Bipiperidine Scaffold in Cholinergic Modulation

In the landscape of neuropharmacology, the cholinergic system remains a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. The structural motif of piperidine is a recurring feature in a multitude of compounds that interact with cholinergic targets, from acetylcholinesterase (AChE) inhibitors to muscarinic receptor antagonists. The novel compound, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, with its unique bipiperidine framework, presents an intriguing scaffold for potential modulation of the cholinergic system. While empirical data on its specific biological activity is not yet publicly available, its structural characteristics warrant a thorough investigation into its potential as either an acetylcholinesterase inhibitor or a muscarinic receptor antagonist.

This guide provides a comprehensive framework for benchmarking 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid against a panel of well-established inhibitors of both acetylcholinesterase and muscarinic receptors. By presenting standardized experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the pharmacological profile of this and other novel chemical entities.

Hypothesized Cholinergic Activity of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

The rationale for investigating 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid as a cholinergic modulator is rooted in established structure-activity relationships. The piperidine ring is a key pharmacophoric element in numerous potent acetylcholinesterase inhibitors and muscarinic receptor ligands. Its ability to engage in crucial interactions within the active sites of these proteins is well-documented. The presence of two piperidine rings in the subject molecule, along with methyl and carboxylic acid substitutions, offers multiple points for potential interaction and selectivity.

This guide will therefore explore two primary hypotheses:

  • Hypothesis 1: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid as an Acetylcholinesterase Inhibitor. By inhibiting the enzymatic degradation of acetylcholine, this compound could enhance cholinergic neurotransmission, a mechanism central to the therapeutic effects of drugs for Alzheimer's disease.

  • Hypothesis 2: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid as a Muscarinic Receptor Antagonist. By blocking the action of acetylcholine at muscarinic receptors, this compound could find utility in treating conditions characterized by cholinergic hyperactivation.

To rigorously test these hypotheses, a direct comparison with known inhibitors is essential. The following sections provide the necessary data and methodologies for such a comparative analysis.

Comparative Analysis I: Benchmarking Against Known Acetylcholinesterase Inhibitors

To assess the potential of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid as an AChE inhibitor, its inhibitory potency (IC50) should be determined and compared against established clinical agents.

InhibitorTarget EnzymeIC50 Value (nM)Source Organism/Notes
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Data to be determined TBD
DonepezilHuman AChE11.6[1]A potent and selective inhibitor.[2]
RivastigmineHuman AChE4150[3]A dual inhibitor of AChE and BuChE.[3]
Human BuChE37[3]
GalantamineHuman AChE~850[4]A reversible, competitive inhibitor.

Table 1: Comparative IC50 values of known acetylcholinesterase inhibitors.

Comparative Analysis II: Benchmarking Against Known Muscarinic Receptor Antagonists

Should 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid exhibit activity as a muscarinic receptor antagonist, its binding affinity (Ki) across the five muscarinic receptor subtypes (M1-M5) will be crucial for determining its selectivity profile.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid TBD TBD TBD TBD TBD To be determined
Atropine1.27[5]3.24[5]2.21[5]0.77[5]2.84[5]Non-selective
Scopolamine0.83[6]5.3[6]0.34[6]0.38[6]0.34[6]Non-selective
Pirenzepine~20~800~300~100~200M1-selective

Table 2: Comparative Ki values of known muscarinic receptor antagonists across M1-M5 subtypes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to benchmark 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a robust and widely used method for determining the inhibitory potency of a compound against acetylcholinesterase.[1]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid) and reference inhibitors dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATChI (e.g., 100 mM) in deionized water.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL of phosphate buffer.

    • Control wells (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of solvent.

    • Test wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test/reference compound dilution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATChI solution to all wells (except the blank) to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Inhibitors C Add Buffer, AChE, and Inhibitor A->C B Prepare AChE, DTNB, and ATChI Solutions B->C D Pre-incubate (37°C, 15 min) C->D E Add DTNB and ATChI to Initiate Reaction D->E F Measure Absorbance at 412 nm (Kinetic Read) E->F G Calculate Reaction Rates and % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Figure 1. Experimental workflow for the acetylcholinesterase inhibition assay.

Protocol 2: Muscarinic Receptor Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[7]

Principle: A radiolabeled ligand with known high affinity for the muscarinic receptor is incubated with a source of the receptor (e.g., cell membranes expressing a specific subtype). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the Ki of the test compound is calculated.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Non-specific binding control (e.g., a high concentration of Atropine).

  • Test compound and reference antagonists.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (GF/B or GF/C).

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup (in a 96-well plate):

    • Total binding wells: 50 µL assay buffer + 50 µL radioligand + 100 µL cell membrane suspension.

    • Non-specific binding wells: 50 µL non-specific binding control + 50 µL radioligand + 100 µL cell membrane suspension.

    • Test compound wells: 50 µL test/reference compound dilution + 50 µL radioligand + 100 µL cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_setup Assay Setup (96-well plate) cluster_incubation Binding & Separation cluster_analysis Quantification & Analysis A Add Membranes, Radioligand, and Test Compound B Incubate to Equilibrium A->B C Vacuum Filtration and Washing B->C D Add Scintillation Fluid and Count Radioactivity C->D E Calculate Specific Binding D->E F Determine IC50 and Ki E->F

Figure 2. Workflow for the radioligand binding assay.

Protocol 3: Functional Assays for Muscarinic Receptor Antagonism

To confirm that the binding of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid to muscarinic receptors translates into functional antagonism, downstream signaling assays are necessary. The choice of assay depends on the G-protein coupling of the muscarinic receptor subtype.

A. Calcium Mobilization Assay (for Gq-coupled M1, M3, M5 receptors)

Principle: Activation of Gq-coupled muscarinic receptors leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes. An antagonist will inhibit the agonist-induced calcium response.

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known muscarinic agonist (e.g., Carbachol).

  • Test compound and reference antagonists.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with the fluorescent calcium dye according to the manufacturer's protocol.

  • Compound Addition: Place the plate in the fluorescence reader. Add various concentrations of the test compound or reference antagonist and incubate for a specified period.

  • Agonist Stimulation and Measurement: Inject a fixed concentration of the agonist (typically the EC80) into the wells and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

B. GTPγS Binding Assay (for Gi-coupled M2, M4 receptors)

Principle: Agonist activation of Gi-coupled receptors stimulates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, can be used to measure this activation. An antagonist will block the agonist-stimulated [35S]GTPγS binding.[8]

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (M2 or M4).

  • [35S]GTPγS.

  • GDP.

  • A known muscarinic agonist.

  • Test compound and reference antagonists.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup (in a 96-well plate):

    • Add cell membranes, GDP, and various concentrations of the test compound or reference antagonist.

    • Add the muscarinic agonist at a fixed concentration (e.g., EC80).

  • Reaction Initiation: Add [35S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Measurement: Terminate the reaction by rapid filtration, wash the filters, and measure the bound radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis:

    • Calculate the net agonist-stimulated [35S]GTPγS binding.

    • Plot the percentage of inhibition of the agonist-stimulated binding against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_pathway Cholinergic Signaling Pathway cluster_inhibitors Points of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor binds GProtein G-Protein MuscarinicReceptor->GProtein activates Effector Effector (e.g., PLC, Adenylyl Cyclase) GProtein->Effector modulates SecondMessenger Second Messenger (e.g., IP3, cAMP) Effector->SecondMessenger produces CellularResponse Cellular Response SecondMessenger->CellularResponse triggers AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE inhibits Muscarinic_Antagonist Muscarinic Antagonist (e.g., Atropine) Muscarinic_Antagonist->MuscarinicReceptor blocks

Figure 3. Overview of the cholinergic signaling pathway and points of therapeutic intervention.

Conclusion

The systematic benchmarking of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid against established cholinergic inhibitors is a critical first step in elucidating its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a robust framework for such an investigation. By determining its inhibitory potency against acetylcholinesterase and its binding affinity and functional activity at muscarinic receptor subtypes, researchers can gain valuable insights into the pharmacological profile of this novel compound. This, in turn, will guide future optimization efforts and the potential development of a new generation of cholinergic modulators.

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A Comparative Guide to the Structural Confirmation of Novel Piperidine Derivatives: A Case Study of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to application. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comparative overview of X-ray crystallography and its powerful alternatives for the structural elucidation of complex small molecules, using the novel scaffold, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, as a guiding example.

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The introduction of a second piperidine ring and specific methylation, as in 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (Molecular Formula: C₁₃H₂₄N₂O₂, Molecular Weight: 240.346), presents a unique structural challenge that demands rigorous analytical characterization.[2] While single-crystal X-ray crystallography remains the definitive "gold standard" for structural determination, its application is contingent on obtaining high-quality crystals, a process that can be both time-consuming and, in some cases, unsuccessful.[3][4] Therefore, a multi-faceted analytical approach is often essential.

This guide will delve into the principles, practical workflows, and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the burgeoning field of computational Crystal Structure Prediction (CSP).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution three-dimensional map of a molecule's electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[3][5] This technique is the cornerstone of structural chemistry and is often required for regulatory submissions in drug development.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid Crystallization Crystal Growth Trials (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Pattern Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Refined Structure

Caption: Workflow for X-ray Crystallography.

Step-by-Step Protocol for X-ray Crystallography
  • Synthesis and Purification:

    • Synthesize 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid using an appropriate synthetic route.[6][7][8]

    • Purify the compound to >95% purity, as impurities can inhibit crystallization.[2]

  • Crystallization:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol/water) to near saturation.[1] Cover the container with a perforated seal and allow the solvent to evaporate slowly in a vibration-free environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.[1]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal (typically to 100 K) to minimize thermal motion.[1]

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data to obtain the final, accurate structure.[9]

Orthogonal Methods for Structural Confirmation

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more readily accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a suite of NMR experiments is indispensable.

Key NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the piperidine ring protons can reveal the chair conformation and the axial/equatorial positions of substituents.[11][12][13]

  • ¹³C NMR: Shows the number of different types of carbon atoms. For piperidine derivatives, the chemical shifts are sensitive to the conformation and substitution pattern.[11][14]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the unambiguous assignment of all signals and piecing together the molecular skeleton.

  • NOESY: Can be used to determine the relative stereochemistry of the methyl group on the second piperidine ring by observing through-space interactions between protons.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and can reveal structural information through fragmentation analysis.[15] For a novel compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Typical MS Workflow:

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used for polar molecules like our target compound to generate the protonated molecule [M+H]⁺.[16][17]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. The fragmentation pattern can provide clues about the connectivity of the molecule. For instance, fragmentation of the bipiperidine linkage would be a key diagnostic indicator.[16][18][19]

Computational Chemistry: Crystal Structure Prediction (CSP)

In recent years, computational methods for predicting the crystal structure of a molecule from its chemical diagram have become increasingly powerful.[20][21][22] While still a challenging field, CSP can be a valuable tool, especially when obtaining single crystals is difficult.[23][24][25] CSP methods explore the potential energy landscape of the molecule to identify low-energy, thermodynamically plausible crystal packing arrangements.[20][22] These predicted structures can then be compared with experimental powder X-ray diffraction (PXRD) data to identify the correct polymorph.[23]

Comparative Analysis of Structural Elucidation Techniques

Technique Principle Strengths Weaknesses Application to Target Molecule
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D structure, absolute stereochemistry, detailed geometric data[4][5]Requires high-quality single crystals, which can be difficult to obtain; solid-state structure may differ from solution conformationThe definitive method for structural confirmation if a suitable crystal can be grown.[3]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed information on connectivity and stereochemistry in solution; non-destructive[10]Does not provide a 3D structure directly; can be complex to interpret for large or conformationally flexible moleculesEssential for initial structural elucidation and confirmation of connectivity and relative stereochemistry.[26]
Mass Spectrometry Measurement of mass-to-charge ratio of ionsHigh sensitivity, accurate molecular weight determination, structural information from fragmentation[15][17]Does not provide stereochemical information; fragmentation can be complex to interpretCrucial for confirming the molecular formula and providing evidence of the bipiperidine linkage through fragmentation analysis.[16]
Crystal Structure Prediction (CSP) Computational search for low-energy crystal packingCan predict possible crystal structures without experimental crystals; useful for polymorph screening[20][22]Computationally intensive; may predict structures that are not experimentally observed[21][22]A valuable tool if single crystals cannot be obtained, especially when combined with powder X-ray diffraction data.[23]

A Synergistic Approach to Structural Confirmation

For a novel molecule like 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a single technique is rarely sufficient. The most robust approach is synergistic, leveraging the strengths of each method.

Synergistic_Approach Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Initial Structure MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Molecular Formula Xray X-ray Crystallography NMR->Xray Hypothesized Structure CSP Computational Prediction (CSP + PXRD) NMR->CSP MS->Xray MS->CSP Structure_Confirmed Unambiguous Structure Xray->Structure_Confirmed Definitive Confirmation CSP->Structure_Confirmed Probable Structure

Caption: Synergistic workflow for structural confirmation.

In practice, a researcher would first use NMR and MS to propose a structure and confirm the molecular formula. If single crystals can be grown, X-ray crystallography would provide the definitive proof. If not, CSP combined with powder X-ray diffraction can offer a high degree of confidence in the assigned structure.

Conclusion

The structural confirmation of a novel molecule such as 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a multi-step process that relies on the judicious application of complementary analytical techniques. While single-crystal X-ray crystallography remains the unparalleled gold standard, a comprehensive understanding of the molecule is best achieved through the combined insights of NMR spectroscopy, mass spectrometry, and computational methods. This integrated approach not only ensures scientific rigor but also provides a deeper understanding of the molecule's properties, which is essential for its successful development and application.

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A Comparative Guide to the Synthetic Routes of Bipiperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bipiperidine Scaffolds

Bipiperidine moieties are privileged structural motifs in medicinal chemistry and materials science. Their conformational rigidity, ability to act as chiral ligands, and diverse substitution patterns make them critical components in a wide array of biologically active compounds and functional materials. The isomeric form of the bipiperidine core—be it 2,2'-, 3,3'-, or 4,4'—profoundly influences its three-dimensional structure and, consequently, its biological activity and material properties. This guide provides a comparative analysis of the primary synthetic routes to these key bipiperidine isomers, offering insights into the strategic considerations and experimental nuances that govern the synthesis of these valuable compounds. We will delve into the construction of the precursor bipyridine rings and their subsequent stereoselective hydrogenation, providing detailed protocols and comparative data to inform your synthetic design.

Part 1: Synthesis of Bipyridine Precursors

The journey to bipiperidine isomers begins with the synthesis of their aromatic precursors, the bipyridines. The choice of coupling strategy is dictated by the desired isomer and the availability of starting materials.

Cross-Coupling Reactions: A Versatile Toolkit

Modern cross-coupling reactions offer a powerful and versatile approach to the synthesis of a wide range of bipyridine derivatives.

  • Suzuki Coupling: This palladium-catalyzed reaction between a pyridylboronic acid and a halopyridine is one of the most widely used methods due to its functional group tolerance and the commercial availability of a diverse array of building blocks. For instance, the synthesis of 3,3'-bipyridine can be readily achieved by coupling 3-pyridylboronic acid with 3-bromopyridine. A key advantage of the Suzuki coupling is the relative stability and low toxicity of the boronic acid reagents.[1]

  • Stille Coupling: The Stille coupling involves the reaction of an organotin compound with a halide. While effective, the toxicity of organotin reagents is a significant drawback, limiting its widespread use in pharmaceutical synthesis.[1]

  • Negishi Coupling: This coupling of an organozinc reagent with a halide offers a viable alternative, often proceeding with high yields and selectivity.[1]

  • Ullmann Coupling: A classical method for the synthesis of symmetrical bipyridines, the Ullmann reaction involves the copper-mediated coupling of two molecules of a halopyridine.[1] While historically significant, it often requires harsh reaction conditions.

The choice of catalyst, ligand, and reaction conditions is crucial for optimizing the yield and purity of the desired bipyridine isomer. For instance, the use of specific palladium catalysts with tailored ligands can significantly improve the efficiency of Suzuki and Negishi couplings.

De Novo Synthesis of Pyridine Rings

In some cases, particularly for accessing highly substituted or chiral bipyridines, a de novo construction of the pyridine ring is employed. This often involves the condensation of various precursors to build the heterocyclic core. For example, chiral bipyridine ligands have been synthesized from the monoterpene chiral pool, such as β-pinene and 3-carene.[2]

Part 2: Catalytic Hydrogenation of Bipyridines to Bipiperidines

The saturation of the aromatic bipyridine ring to the corresponding bipiperidine is most commonly achieved through catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions plays a critical role in determining the yield, diastereoselectivity, and, in the case of chiral precursors, the enantiomeric purity of the final product.

Heterogeneous Catalysis: The Workhorse of Hydrogenation

Heterogeneous catalysts are widely employed due to their ease of handling, recovery, and recyclability.

  • Platinum(IV) Oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ is a highly effective catalyst for the hydrogenation of pyridines.[3] The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.

  • Rhodium and Ruthenium on Carbon (Rh/C, Ru/C): These noble metal catalysts are also highly active for pyridine hydrogenation and can often be used under milder conditions than PtO₂.[4][5] Ruthenium catalysts, in particular, have shown excellent performance for the diastereoselective hydrogenation of substituted pyridines.[6]

  • Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, Raney Nickel is a highly active catalyst for a wide range of hydrogenations.[7][8] However, it often requires higher temperatures and pressures and can be less selective than platinum group metal catalysts.

The choice of catalyst can significantly influence the stereochemical outcome of the hydrogenation, particularly for the 2,2'- and 3,3'-bipiperidine isomers, which can exist as meso and dl diastereomers.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, while more challenging to separate from the reaction mixture, offer the advantage of high selectivity and activity under mild conditions. Iridium-based catalysts, for example, have been shown to be highly effective for the ionic hydrogenation of pyridines, tolerating a wide range of functional groups.[9]

Comparative Synthesis of Bipiperidine Isomers

Synthesis of 2,2'-Bipiperidine Isomers

The synthesis of 2,2'-bipiperidine presents the challenge of controlling the stereochemistry to obtain either the meso or the racemic (dl) diastereomer. The hydrogenation of 2,2'-bipyridine can lead to a mixture of these isomers.

The diastereoselectivity of the hydrogenation is influenced by the catalyst and reaction conditions. For example, hydrogenation over palladium black in an acetonitrile-water mixture has been reported to favor the meso isomer, while rhodium on carbon favors the dl pair.[10]

Experimental Protocol: Diastereoselective Hydrogenation of 2,2'-Bipyridine

This protocol is adapted from studies on the hydrogenation of pyridoin, a related substrate, and illustrates the general approach to controlling diastereoselectivity.[10]

Materials:

  • 2,2'-Bipyridine

  • Palladium black or 5% Rhodium on Carbon

  • Acetonitrile

  • Water

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure for meso-2,2'-Bipiperidine (Illustrative):

  • In a high-pressure autoclave, dissolve 2,2'-bipyridine in a mixture of acetonitrile and water.

  • Carefully add palladium black catalyst to the solution.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

  • Stir the reaction mixture at a set temperature for the required duration.

  • After the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be analyzed by techniques such as NMR or GC to determine the diastereomeric ratio.

  • The product can be isolated by evaporation of the solvent and purified by crystallization or chromatography.

Procedure for dl-2,2'-Bipiperidine (Illustrative):

  • Follow the same general procedure as above, but substitute 5% Rhodium on Carbon for the palladium black catalyst.

Causality Behind Experimental Choices: The choice of catalyst is the primary determinant of the diastereomeric outcome. The different surface properties and coordination geometries of palladium and rhodium lead to different modes of substrate adsorption and hydrogen delivery, thereby influencing the stereochemistry of the product. The solvent system is chosen to ensure solubility of the substrate and to potentially influence the catalyst's activity and selectivity.

Synthesis of 3,3'-Bipiperidine Isomers

The synthesis of 3,3'-bipiperidine also yields meso and dl diastereomers. The stereochemical control in the hydrogenation of 3,3'-bipyridine is an area of active research. Chiral 3,3'-bipiperidine derivatives are of particular interest as ligands in asymmetric catalysis.

Experimental Protocol: Hydrogenation of 3,3'-Bipyridine (General)

Materials:

  • 3,3'-Bipyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • Dissolve 3,3'-bipyridine in glacial acetic acid in a high-pressure reaction vessel.

  • Carefully add the PtO₂ catalyst.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (e.g., 50-70 bar).[3]

  • Stir the reaction at room temperature for several hours.

  • After completion, vent the hydrogen and purge with nitrogen.

  • Filter the mixture to remove the catalyst.

  • Neutralize the acetic acid with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and concentrate to obtain the crude product.

  • Purify by distillation or chromatography.

Note: The diastereomeric ratio of the product would need to be determined by analytical methods. The resolution of the racemic mixture can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Synthesis of 4,4'-Bipiperidine

4,4'-Bipiperidine is achiral and does not present the issue of diastereoisomerism seen in the 2,2'- and 3,3'-isomers. The synthesis is therefore more straightforward, focusing on achieving high yield and purity.

Experimental Protocol: Hydrogenation of 4,4'-Bipyridine

Materials:

  • 4,4'-Bipyridine

  • 5% Ruthenium on Carbon (Ru/C)

  • Water

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • Suspend 4,4'-bipyridine and the Ru/C catalyst in water in a high-pressure autoclave.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen (e.g., 3 MPa).[4]

  • Heat the reaction mixture to a specified temperature (e.g., 120°C) and stir for several hours.[4]

  • After cooling and venting, filter the reaction mixture to remove the catalyst.

  • The aqueous solution can be concentrated to isolate the product.

Data Presentation: A Comparative Overview

Bipiperidine IsomerPrecursor Synthesis MethodHydrogenation CatalystSolventConditions (Temp., Pressure)YieldDiastereomeric Ratio (meso:dl)Reference
2,2'-Bipiperidine Ullmann Coupling of 2-halopyridinePalladium blackAcetonitrile/WaterVariesGoodFavors meso[10]
5% Rhodium on CarbonAcetonitrile/WaterVariesGoodFavors dl[10]
3,3'-Bipiperidine Suzuki CouplingPlatinum(IV) oxideGlacial Acetic AcidRT, 50-70 barHighMixture[3]
Rhodium on CarbonVariesMildHighVaries[4][5]
4,4'-Bipiperidine Ullmann Coupling of 4-halopyridine5% Ruthenium on CarbonWater120°C, 3 MPaHighN/A[4]

Note: This table provides a generalized comparison. Specific yields and selectivities are highly dependent on the exact reaction conditions and substrate.

Visualization of Synthetic Workflows

General Synthetic Pathway to Bipiperidines

Synthetic_Pathway cluster_bipyridine Bipyridine Synthesis cluster_hydrogenation Hydrogenation Halopyridine_1 Halopyridine Coupling Cross-Coupling (e.g., Suzuki, Ullmann) Halopyridine_1->Coupling Halopyridine_2 Halopyridine Halopyridine_2->Coupling Bipyridine Bipyridine Isomer (2,2', 3,3', or 4,4') Coupling->Bipyridine Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) Bipyridine->Hydrogenation Bipiperidine Bipiperidine Isomer (meso/dl or achiral) Hydrogenation->Bipiperidine

Caption: General two-step synthetic workflow for bipiperidine isomers.

Stereochemical Outcomes in 2,2'-Bipiperidine Synthesis

Stereochemistry Bipyridine 2,2'-Bipyridine Hydrogenation Catalytic Hydrogenation Bipyridine->Hydrogenation Meso meso-2,2'-Bipiperidine Hydrogenation->Meso  Catalyst A (e.g., Pd black) DL dl-2,2'-Bipiperidine Hydrogenation->DL  Catalyst B (e.g., Rh/C)

Caption: Influence of catalyst on the diastereoselectivity of 2,2'-bipyridine hydrogenation.

Conclusion and Future Outlook

The synthesis of bipiperidine isomers is a rich field of study with significant implications for drug discovery and materials science. While cross-coupling reactions provide a robust platform for the synthesis of the bipyridine precursors, the subsequent catalytic hydrogenation is the critical step for controlling the stereochemistry of the final product. The choice of catalyst—be it a heterogeneous system like PtO₂ or a more selective homogeneous catalyst—is paramount in determining the diastereomeric outcome.

Future research will likely focus on the development of more efficient and highly stereoselective catalytic systems for the synthesis of enantiomerically pure bipiperidine isomers. The elucidation of the precise mechanisms of stereodifferentiation on the catalyst surface will be crucial for the rational design of these next-generation catalysts. As our understanding of the structure-activity relationships of bipiperidine-containing molecules continues to grow, so too will the demand for versatile and efficient synthetic routes to these important compounds.

References

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Navigating the Labyrinth of Target Validation: A Comparative Guide for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid and its Putative Interaction with the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a biological target for a novel chemical entity is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to approach the biological target validation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. Given the structural motifs shared with known pharmacologically active agents, a primary putative target is the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein.[1][2] This document will, therefore, focus on a comprehensive strategy to investigate and validate the interaction of this compound with σ1R, comparing its potential performance with established σ1R modulators.

The Rationale: Why the Sigma-1 Receptor?

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. Various substituted piperidines have demonstrated significant affinity for sigma receptors.[3] The Sigma-1 Receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a pluripotent modulator of cellular signaling.[4][5] It is implicated in a wide array of cellular processes, including ion channel modulation, calcium signaling, and cellular stress responses, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders.[1][6] The structural characteristics of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, featuring a bipiperidine core with methyl and carboxylic acid substitutions, suggest a potential interaction with the σ1R binding site, which is known to accommodate a variety of structurally diverse ligands.[7]

Experimental Roadmap for Target Validation

A robust target validation strategy is multi-pronged, progressing from initial binding characterization to functional cellular assays and eventually to more complex in vivo models. The following sections outline a logical and experimentally sound workflow to elucidate the interaction between 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid and the Sigma-1 Receptor.

Diagram: Experimental Workflow for Sigma-1 Receptor Target Validation

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Target Engagement Radioligand Binding Assay Radioligand Binding Assay Saturation Binding Saturation Binding Radioligand Binding Assay->Saturation Binding Determine Kd and Bmax of radioligand Competitive Binding Competitive Binding Radioligand Binding Assay->Competitive Binding Determine Ki of Test Compound Functional Assays Functional Assays Competitive Binding->Functional Assays Calcium Mobilization Assay Calcium Mobilization Assay Functional Assays->Calcium Mobilization Assay Assess modulation of Ca2+ signaling Neurite Outgrowth Assay Neurite Outgrowth Assay Functional Assays->Neurite Outgrowth Assay Evaluate neurotrophic effects In Vivo Models In Vivo Models Neurite Outgrowth Assay->In Vivo Models Behavioral Models Behavioral Models In Vivo Models->Behavioral Models Assess functional outcomes (e.g., antidepressant, nootropic effects) Pharmacokinetic/Pharmacodynamic\n(PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies In Vivo Models->Pharmacokinetic/Pharmacodynamic\n(PK/PD) Studies Correlate exposure with target engagement

Caption: A stepwise workflow for the validation of the Sigma-1 receptor as a biological target.

Part 1: In Vitro Binding Affinity and Selectivity

The initial and most critical step is to ascertain whether 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid directly binds to the σ1R and to quantify this interaction. Radioligand binding assays are the gold standard for this purpose.[8][9]

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid for the Sigma-1 Receptor.

Materials:

  • Test Compound: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

  • Reference Compounds:

    • Agonist: (+)-Pentazocine[10][11]

    • Antagonist: Haloperidol[12][13], NE-100[14][15]

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ1R ligand)[8]

  • Membrane Preparation: Guinea pig brain or liver membranes, or cell membranes from a cell line overexpressing human σ1R (e.g., HEK293 cells). Guinea pig liver membranes are a rich source of σ1R.[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Instrumentation: Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 200-400 µg of protein), a fixed concentration of [³H]-(+)-Pentazocine (at its approximate Kd), and varying concentrations of the test compound or reference compounds.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach binding equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data of Known Sigma-1 Receptor Modulators
CompoundTypeKi (nM) for σ1RSelectivity over σ2R
(+)-Pentazocine Agonist~3-15[7][10]High
PRE-084 Agonist~2.2-44[17]>5000-fold
Haloperidol Antagonist~1-4[7][18]Moderate
NE-100 Antagonist~0.86-1.03[14][15]>55-fold
BD-1063 Antagonist~9[19]~50-fold

Note: Ki values can vary depending on the experimental conditions (e.g., tissue source, radioligand used).

Part 2: Functional Characterization of Sigma-1 Receptor Modulation

Demonstrating binding is necessary but not sufficient for target validation. The next crucial step is to determine the functional consequence of this binding – does 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid act as an agonist, antagonist, or an allosteric modulator?

Experimental Protocol: Neurite Outgrowth Assay in a Cellular Model of Neurodegeneration

Objective: To assess the functional effect of the test compound on neurite outgrowth, a process in which σ1R agonists have shown protective and restorative effects.[20]

Materials:

  • Cell Line: PC12 cells or primary neuronal cultures.

  • Test Compound: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

  • Positive Control: PRE-084 (a selective σ1R agonist)[20][21]

  • Negative Control: NE-100 (a selective σ1R antagonist)[14][15]

  • Neurotrophic Factor: Nerve Growth Factor (NGF)

  • Cell Culture Medium and Supplements

  • Imaging System: High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Plating: Plate PC12 cells in collagen-coated plates and allow them to adhere.

  • Differentiation: Induce differentiation by treating the cells with a low concentration of NGF.

  • Compound Treatment: Treat the differentiated cells with the test compound, PRE-084, or NE-100 at various concentrations.

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging: Fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclear counterstain (e.g., DAPI). Acquire images using a high-content imaging system.

  • Data Analysis: Quantify neurite length and branching per cell. Compare the effects of the test compound to the controls. An agonistic effect would be expected to enhance neurite outgrowth, similar to PRE-084, while an antagonistic effect might inhibit NGF-induced neurite outgrowth or block the effects of PRE-084.

Diagram: Sigma-1 Receptor Signaling Pathway

G cluster_0 Endoplasmic Reticulum cluster_1 Mitochondrion Sigma-1R Sigma-1R BiP BiP Sigma-1R->BiP Inactive State IP3R IP3R Sigma-1R->IP3R Modulation Ion Channels Ion Channels Sigma-1R->Ion Channels Modulation Neurite Outgrowth Neurite Outgrowth Sigma-1R->Neurite Outgrowth Promotion Ca2+ release Ca2+ release IP3R->Ca2+ release Mitochondrial Function Mitochondrial Function ATP Production ATP Production Mitochondrial Function->ATP Production Agonist Agonist Agonist->Sigma-1R Activation Cellular Stress Cellular Stress Cellular Stress->Sigma-1R Activation Ca2+ release->Mitochondrial Function Stimulation

Caption: A simplified representation of the Sigma-1 receptor signaling cascade.

Conclusion

The validation of a biological target for a novel compound is a meticulous process that requires a systematic and evidence-based approach. For 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, the Sigma-1 Receptor presents a compelling putative target based on structural analogy to known ligands. The experimental framework outlined in this guide, progressing from in vitro binding and functional assays to in vivo models, provides a robust pathway to elucidate the nature of this interaction. By comparing the experimental data generated for the test compound with that of well-characterized σ1R modulators, researchers can confidently ascertain its potential as a novel therapeutic agent targeting this important intracellular chaperone. This rigorous, data-driven approach is paramount to advancing our understanding of novel chemical entities and their therapeutic potential.

References

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  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI.

  • Sigma Receptor | Agonists Antagonists | MedChemExpress.

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed Central.

  • NE-100 - Wikipedia.

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  • Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC.

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and experimental success. This guide provides essential safety and logistical information for the operational handling and disposal of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS Number: 1216878-89-5).[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document utilizes extrapolated data from structurally similar compounds, namely piperidine and its derivatives, to establish a robust safety protocol. It is imperative to treat this compound with the utmost caution, assuming it may possess hazards associated with its parent structures.

Hazard Assessment and Toxidological Profile

Based on the toxicological data of piperidine and related compounds, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid should be presumed to be a hazardous substance. Piperidine is classified as a highly flammable liquid and vapor that is harmful if swallowed, and toxic in contact with skin or if inhaled.[2][3] Furthermore, it is known to cause severe skin burns and eye damage.[2][4] Therefore, a conservative approach dictates that 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid be handled as a substance that is potentially toxic, corrosive, and an irritant.

Assumed Hazard Statements:

  • H225: Highly flammable liquid and vapour.[2]

  • H302: Harmful if swallowed.[2][3]

  • H311+H331: Toxic in contact with skin or if inhaled.[2][3]

  • H314: Causes severe skin burns and eye damage.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area.[2][4] A certified chemical fume hood is the primary engineering control to prevent the inhalation of vapors, dust, or aerosols.[3] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for various laboratory operations involving 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[6]Chemical-resistant gloves (e.g., nitrile, butyl rubber).[2][4]Laboratory coat.Not required if performed in a fume hood.
Dissolving and Solution Preparation Chemical splash goggles and a face shield.[7]Chemical-resistant gloves (e.g., nitrile, butyl rubber).[2][4]Chemical-resistant apron over a laboratory coat.Not required if performed in a fume hood.
Chemical Reactions and Work-up Chemical splash goggles and a face shield.[7]Chemical-resistant gloves (e.g., nitrile, butyl rubber).[2][4]Flame-retardant antistatic protective clothing.[3]Recommended if there is a potential for aerosol generation, even within a fume hood.
Waste Disposal Chemical splash goggles and a face shield.[7]Chemical-resistant gloves (e.g., nitrile, butyl rubber).[2][4]Chemical-resistant apron over a laboratory coat.Not required if performed in a fume hood.

Step-by-Step Handling Procedures

A systematic approach to handling 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is essential for ensuring safety.

Preparation and Weighing
  • Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of the solid compound in a tared container inside the fume hood. Avoid generating dust.[8]

Dissolution and Use in Reactions
  • Solvent Addition : Slowly add the desired solvent to the solid compound. Be aware of any potential exothermic reactions.

  • Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound completely.

  • Reaction Setup : Conduct all subsequent reaction steps within the chemical fume hood.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Evacuate : If the spill is large or occurs outside of a fume hood, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[8]

  • Collection : Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.[9]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Emergency Procedures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[4]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.

  • Inhalation : If inhaled, move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water.[3] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

Store 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][10]

Disposal

All waste containing 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid must be treated as hazardous waste.[11] Dispose of the waste in a sealed, properly labeled container and follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[11]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood & Clear Workspace Don_PPE Don Appropriate PPE Prep->Don_PPE Safety First Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Management Weigh->Spill React Conduct Reaction in Fume Hood Dissolve->React Exposure First Aid for Exposure Dissolve->Exposure If Exposure Occurs Decon Decontaminate Glassware & Surfaces React->Decon Post-Reaction Waste Dispose of Hazardous Waste in Labeled Container Decon->Waste Doff_PPE Doff and Dispose of Contaminated PPE Waste->Doff_PPE

Caption: Workflow for the safe handling of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

References

  • Penta chemicals. (2024, May 7).
  • Chemos GmbH & Co.KG. (2019, June 24).
  • Amerigo Scientific. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.
  • New Jersey Department of Health. (2009, January). PIPERIDINE.
  • Carl ROTH.
  • Benchchem.
  • Sigma-Aldrich. (2025, September 23).
  • Benchchem. Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Carl ROTH. (2025, March 31).
  • MedChemExpress. (2025, December 26). tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid-SDS.
  • Apollo Scientific. Piperidine-4-carboxylic acid.
  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)
  • Thermo Fisher Scientific. (2022, November 18).
  • Acros Organics. (2014, September 15).

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.